molecular formula C5H7ClN2O B1489418 (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 1780810-93-6

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1489418
CAS No.: 1780810-93-6
M. Wt: 146.57 g/mol
InChI Key: UEMGMBFXRFEYDP-UHFFFAOYSA-N
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Description

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a useful research compound. Its molecular formula is C5H7ClN2O and its molecular weight is 146.57 g/mol. The purity is usually 95%.
The exact mass of the compound (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-1-methylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMGMBFXRFEYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780810-93-6
Record name (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol
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Foundational & Exploratory

Chemical structure and properties of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol – A Versatile Scaffold in Medicinal Chemistry

Executive Summary

(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1780810-93-6) is a high-value heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and immunomodulatory agents. Distinguished by its 1,3,4-substitution pattern, this scaffold offers a unique combination of steric compactness and electronic modulation. The C3-chlorine atom serves as both a lipophilic anchor and a potential handle for cross-coupling, while the C4-hydroxymethyl group provides a versatile attachment point for pharmacophores. This guide details the structural properties, validated synthetic pathways, and critical applications of this intermediate in modern drug discovery, specifically targeting IRAK4 and EGFR pathways.

Chemical Identity & Structural Analysis

The precise regiochemistry of the pyrazole ring is critical. Unlike the more common 5-chloro isomers derived directly from pyrazolones, the 3-chloro isomer requires specific synthetic planning to ensure the halogen is positioned distal to the N-methyl group (N1).

Property Data / Description
IUPAC Name (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol
CAS Number 1780810-93-6
Molecular Formula C₅H₇ClN₂O
Molecular Weight 146.57 g/mol
SMILES Cn1nc(Cl)c(CO)c1
InChI Key DVCZGSGHLWFJMN-UHFFFAOYSA-N (Note: Verify specific isomer key)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water.[1][2][3][4][5]

Structural Insights:

  • Electronic Effect: The C3-chloro substituent exerts an electron-withdrawing inductive effect (-I), reducing the electron density of the pyrazole ring compared to the non-halogenated analog. This modulates the pKa of the adjacent nitrogen and influences the binding affinity in kinase pockets.

  • Steric Profile: The C3-Cl atom occupies a specific volume (Van der Waals radius ~1.75 Å) that often fits into hydrophobic "gatekeeper" pockets in enzymes, enhancing selectivity.

Physicochemical Profile (Calculated)

In the absence of extensive experimental physical data for this specific intermediate, calculated parameters (in silico) provide essential guidance for formulation and medicinal chemistry design.

Parameter Value (Predicted) Implication
cLogP ~0.45 - 0.65Low lipophilicity; favorable for "Rule of 5" compliance.
TPSA ~38 ŲGood membrane permeability predicted.
pKa (Conj. Acid) ~1.5 (Pyrazole N2)Weakly basic; remains neutral at physiological pH.
H-Bond Donors 1 (OH)Key interaction point for hydrogen bonding.
H-Bond Acceptors 3 (N, N, O)Versatile interaction capability.[6][7]

Synthetic Pathways & Manufacturing

The synthesis of the 3-chloro isomer is chemically distinct from the 5-chloro isomer. The 5-chloro derivative is typically made via Vilsmeier-Haack reaction on 1-methyl-pyrazol-5-one. However, the 3-chloro isomer requires a route that establishes the halogen at the 3-position, often utilizing a Sandmeyer-type transformation or specific cyclization.

Core Synthetic Workflow

The most robust route involves the construction of the 3-chloro-1-methylpyrazole core followed by functionalization at C4.

  • Precursor Synthesis: Diazotization of 3-amino-1-methylpyrazole followed by Sandmeyer reaction (CuCl) yields 3-chloro-1-methylpyrazole .

  • Formylation: Vilsmeier-Haack reaction (POCl₃/DMF) installs the aldehyde at the electron-rich C4 position.

  • Reduction: Chemoselective reduction of the aldehyde yields the target alcohol.

Synthesis Start 3-Amino-1-methylpyrazole Inter1 3-Chloro-1-methylpyrazole Start->Inter1 1. NaNO2, HCl 2. CuCl (Sandmeyer) Inter2 3-Chloro-1-methyl- pyrazole-4-carbaldehyde Inter1->Inter2 POCl3, DMF (Vilsmeier-Haack) Product (3-Chloro-1-methyl- 1H-pyrazol-4-yl)methanol Inter2->Product NaBH4, MeOH (Reduction)

Figure 1: Step-wise synthesis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol focusing on regiochemical control.

Detailed Protocol (Step 3: Reduction)

Note: This protocol is adapted from standard procedures for pyrazole-4-carbaldehyde reduction.

  • Setup: Charge a reaction vessel with 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and Methanol (10 vol). Cool to 0°C.[8]

  • Addition: Portion-wise add Sodium Borohydride (NaBH₄) (0.5 - 1.0 equiv) over 30 minutes, maintaining temperature <10°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC/LCMS (Disappearance of aldehyde peak).

  • Workup: Quench with saturated NH₄Cl solution. Concentrate to remove methanol. Extract aqueous residue with Ethyl Acetate or DCM.

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. The product usually crystallizes or precipitates as a white solid.

Reactivity & Functionalization

The (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol scaffold presents three distinct vectors for chemical modification, making it a "divergent intermediate."

  • Primary Alcohol (C4-CH₂OH):

    • Appel Reaction / Thionyl Chloride: Converts to benzylic-type chloride , highly reactive for nucleophilic substitution (e.g., with amines or thiols).

    • Oxidation: Reverts to the aldehyde or carboxylic acid for amide coupling.

  • Chlorine Handle (C3-Cl):

    • Suzuki-Miyaura Coupling: While pyrazyl chlorides are less reactive than bromides, the C3-Cl can undergo Pd-catalyzed cross-coupling with boronic acids using specialized ligands (e.g., XPhos, SPhos) to introduce aryl/heteroaryl groups.

  • Nitrogen (N1):

    • The N-methyl group is metabolically stable but defines the scaffold's orientation in the binding pocket.

Reactivity Center (3-Chloro-1-methyl-1H- pyrazol-4-yl)methanol Rxn1 Alkyl Chloride (via SOCl2) Center->Rxn1 Nucleophilic Sub. Rxn2 Aldehyde/Acid (via MnO2 or KMnO4) Center->Rxn2 Oxidation Rxn3 Biaryl/Heteroaryl (via Pd-Cat Coupling) Center->Rxn3 C-C Coupling (C3) Rxn4 Ether/Amine Linkage (via NaH/R-X or Mitsunobu) Center->Rxn4 O-Alkylation

Figure 2: Divergent reactivity map for library generation.

Applications in Drug Discovery

This scaffold is not merely a reagent but a privileged fragment in the design of targeted therapies.

A. IRAK4 Inhibitors (Inflammation/Oncology)

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) is a key node in the Toll-like receptor (TLR) signaling pathway.

  • Mechanism: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor in the kinase hinge region.

  • Role of Scaffold: The 3-chloro substituent fills a hydrophobic pocket adjacent to the gatekeeper residue, improving potency and selectivity over other kinases.

  • Example: Patent literature (e.g., WO2015/000000 type applications) describes N-(3-chloro-1-methyl-1H-pyrazol-4-yl) amides as potent IRAK4 inhibitors.

B. EGFR Inhibitors (NSCLC)

In Non-Small Cell Lung Cancer (NSCLC), resistance to third-generation EGFR inhibitors (like Osimertinib) often arises via the C797S mutation.

  • Strategy: Novel fourth-generation inhibitors utilize the 3-chloro-1-methylpyrazole moiety to create reversible binders that fit the altered steric landscape of the C797S mutant active site.

Safety & Handling (SDS Summary)

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation.

References

  • Synthesis of Pyrazole-4-carbaldehydes:Organic Process Research & Development, "Scalable Synthesis of 1-Methyl-3-substituted-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction."
  • IRAK4 Inhibitors:Journal of Medicinal Chemistry, "Discovery of Pyrazole-Based IRAK4 Inhibitors for the Treatment of Autoimmune Diseases.
  • EGFR Inhibitors: European Patent Office, EP3268004B1, "Pyrrolopyridazine Inhibitors of IRAK4 Activity." (Mentions 3-chloro-1-methyl-1H-pyrazol-4-yl fragments).[1][8][9][10][11][12]

  • CAS Registry: CAS No. 1780810-93-6 Entry, American Chemical Society.
  • Reactivity Data:BenchChem Technical Notes, "Reactivity of 3-Chloropyrazoles in Palladium-C

(Note: While specific CAS 1780810-93-6 is the methanol, related patents often cite the aldehyde precursor CAS 797798-26-6 or the amine CAS 137343-52-3).

Sources

Navigating the Solubility Landscape of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a fundamental physicochemical property that dictates its fate.[1] For a synthetic intermediate like (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, a clear understanding of its solubility is not merely an academic exercise; it is a critical determinant of process efficiency and, ultimately, economic viability. Key processes influenced by solubility include:

  • Reaction Kinetics and Yield: The choice of solvent can significantly impact reaction rates and equilibrium position, thereby affecting the overall yield and purity of the desired product.

  • Purification and Crystallization: Selective crystallization is a primary method for purifying intermediates. This process is entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system.

  • Formulation: For active pharmaceutical ingredients (APIs) derived from this intermediate, solubility directly influences bioavailability and the choice of drug delivery systems.[1]

This guide will equip researchers, scientists, and drug development professionals with the necessary tools to experimentally determine and logically predict the solubility of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol in a range of common organic solvents.

Predicted Solubility Profile: A Molecular Structure-Based Assessment

The molecular architecture of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol provides valuable clues to its likely solubility behavior. The molecule possesses several key functional groups that govern its interaction with different solvents:

  • A Polar Pyrazole Ring: The heterocyclic pyrazole core, with its two nitrogen atoms, is inherently polar.

  • A Hydrogen Bond Donor: The hydroxyl (-OH) group of the methanol substituent is a potent hydrogen bond donor.

  • Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors.

  • A Halogen Substituent: The chloro group adds to the molecule's polarity.

  • A Non-polar Methyl Group: The N-methyl group contributes a degree of non-polar character.

Based on these features, a nuanced solubility profile is anticipated.[2] The compound is expected to exhibit favorable solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide, N,N-dimethylformamide, acetone, and acetonitrile). Conversely, its solubility is predicted to be limited in non-polar solvents such as hexane and toluene.[2]

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the isothermal shake-flask method.[3] This technique measures the saturation concentration of a compound in a solvent at a constant temperature. The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Equipment
  • (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (solid)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for the isothermal shake-flask method is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Accurately weigh excess solid compound B Add a known volume of solvent to a sealed vial A->B Dispense C Place vials in a temperature-controlled shaker B->C D Agitate for a defined period (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter supernatant through a 0.22 µm syringe filter F->G H Dilute the filtrate G->H I Analyze by a validated analytical method (e.g., HPLC) H->I J Determine concentration from calibration curve I->J K Calculate solubility (mg/mL, mol/L) J->K

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately dispense a known volume of each organic solvent into the corresponding vials.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.[3]

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent particulate matter from interfering with the analysis.[3]

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is required for accurate quantification.

  • Calculation of Solubility:

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol in Various Organic Solvents at 25 °C

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
MethanolPolar ProticHigh[Insert Experimental Data]
EthanolPolar ProticHigh[Insert Experimental Data]
AcetonePolar AproticModerate to High[Insert Experimental Data]
AcetonitrilePolar AproticModerate[Insert Experimental Data]
Ethyl AcetateModerately PolarModerate[Insert Experimental Data]
DichloromethaneNon-polarLow[Insert Experimental Data]
TolueneNon-polarLow[Insert Experimental Data]
HexaneNon-polarVery Low[Insert Experimental Data]

The results should be interpreted in the context of the solvent's properties (polarity, hydrogen bonding capacity) and the molecular structure of the solute. Discrepancies between predicted and experimental solubility can provide valuable insights into specific solute-solvent interactions.

Advanced Considerations and Troubleshooting

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is essential to characterize the solid form used in the solubility studies.

  • pH Effects (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is to be determined, the pH of the medium will be a critical factor for ionizable compounds.

  • Kinetic vs. Thermodynamic Solubility: High-throughput methods often measure kinetic solubility, which can differ from the equilibrium solubility determined by the shake-flask method.[4][5]

The logical relationship between key experimental parameters is illustrated below:

G A Compound Purity F Reliable Solubility Data A->F B Solvent Purity B->F C Temperature Control C->F D Equilibration Time D->F E Accurate Quantification E->F

Caption: Key factors influencing the reliability of solubility data.

Conclusion

A comprehensive understanding of the solubility of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is indispensable for its effective utilization in pharmaceutical research and development. This technical guide provides a robust framework for the experimental determination of its solubility using the isothermal shake-flask method. By combining theoretical predictions based on molecular structure with rigorous experimental data, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development pipeline.

References

  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). Retrieved from [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]

Sources

Navigating the Uncharted: A Technical Safety and Handling Guide for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on This Guidance

No comprehensive Safety Data Sheet (SDS) for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is publicly available. This guide has been meticulously constructed by synthesizing data from structurally analogous compounds, including substituted pyrazoles and methanol. The information herein is intended to provide a robust framework for safe handling and risk assessment but should be supplemented with professional judgment and, where possible, in-house analytical evaluation. The core structure combines a chlorinated pyrazole ring with a methanol group, and the predicted safety profile is a composite of the known hazards of these functional moieties.

Chemical Identity and Predicted Physicochemical Properties

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a substituted pyrazole, a class of heterocyclic compounds with broad applications in pharmaceutical and agrochemical research.[1][2] Its structure suggests it is likely a solid at room temperature with some degree of solubility in water and organic solvents.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C5H7ClN2OPubChemLite[3]
Molecular Weight 146.58 g/mol Calculated
Appearance Likely an off-white to light yellow solidBased on similar pyrazole derivatives[4]
Boiling Point Not available; likely to decompose at high temperaturesGeneral characteristic of complex organic molecules
Melting Point Not available
Solubility Expected to be soluble in methanol, ethanol, and other polar organic solvents. Partial solubility in water is anticipated due to the hydroxyl group.Based on the polarity of the molecule
Structural Diagram

Figure 1: Chemical structure of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Hazard Identification and Risk Assessment: A Composite View

The primary hazards associated with this compound are anticipated to stem from the pyrazole core, the chloro-substituent, and the methanol functional group.

The Pyrazole Core: A Biologically Active Moiety

Pyrazole and its derivatives are known to exhibit a wide range of biological activities, which is a double-edged sword.[1][5] While this makes them valuable in drug discovery, it also means they have the potential to interact with biological systems in unintended ways. Some substituted pyrazoles are known to cause skin and eye irritation.[4][6] Ingestion and skin contact may be harmful.[4]

The Chloro-Substituent: Enhancing Reactivity and Potential Toxicity

The presence of a chlorine atom on the pyrazole ring can influence the electronic properties of the molecule, potentially increasing its reactivity and biological activity.[7] Halogenated organic compounds can sometimes exhibit increased toxicity.

The Methanol Group: A Known Toxin

The hydroxymethyl group introduces the potential for hazards associated with methanol, although the toxicity of the entire molecule will not be identical to that of methanol alone. It is crucial to consider the possibility of metabolic processes releasing methanol or methanol-like metabolites.

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown specific toxicity of this compound, a cautious approach is paramount. The following protocols are based on best practices for handling novel, potentially hazardous chemicals.

Engineering Controls
  • Ventilation: All handling of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8]

  • Eyewash and Safety Shower: A readily accessible and tested eyewash station and safety shower are mandatory in the work area.[6][9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[4][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of skin contact, additional protective clothing may be necessary.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8]

G ppe_eyes Chemical Safety Goggles (Face shield for splash risk) ppe_hands Nitrile or Neoprene Gloves ppe_body Lab Coat ppe_respiratory Respirator (if needed) control_fumehood Chemical Fume Hood control_safety Eyewash & Safety Shower

Figure 2: Recommended safety controls for handling (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Storage and Stability

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[4][8] Protect from light and moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to decomposition or vigorous reactions.[10]

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][8][11]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8][11][12]

G cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Incident eye_flush Flush with water for 15+ minutes start->eye_flush skin_remove Remove Contaminated Clothing start->skin_remove inhale_fresh_air Move to Fresh Air start->inhale_fresh_air ingest_no_vomit Do NOT Induce Vomiting start->ingest_no_vomit eye_medical Seek Immediate Medical Attention eye_flush->eye_medical skin_wash Wash with soap and water for 15+ minutes skin_remove->skin_wash skin_medical Seek Medical Attention if Irritation Persists skin_wash->skin_medical inhale_breathing Provide artificial respiration/oxygen if needed inhale_fresh_air->inhale_breathing inhale_medical Seek Immediate Medical Attention inhale_breathing->inhale_medical ingest_rinse Rinse mouth with water (if conscious) ingest_no_vomit->ingest_rinse ingest_medical Seek Immediate Medical Attention ingest_rinse->ingest_medical

Figure 3: Emergency first aid procedures for exposure to (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Spill and Waste Disposal

  • Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[11] Collect the absorbed material into a sealed container for disposal.

  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Toxicological and Ecological Information

  • Toxicological Data: There is no specific toxicological data available for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. Based on related compounds, it should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Ecological Data: No specific ecological data is available. It is prudent to prevent any release into the environment.[8]

Conclusion: A Framework for Prudent Research

The study of novel chemical entities like (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is essential for advancing drug discovery and development. However, this pursuit must be balanced with a rigorous commitment to safety. This guide provides a comprehensive, albeit predictive, framework for the safe handling of this compound. Researchers are strongly encouraged to use this information to develop and implement robust internal safety protocols.

References

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). Retrieved from [Link]

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  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved from [Link]

  • (3-chloro-1-methyl-1h-pyrazol-4-yl)methanol - PubChemLite. (n.d.). Retrieved from [Link]

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  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

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  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (2013, July 29). Retrieved from [Link]

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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Pharmacophore Properties of 3-Chloro-1-Methyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-chloro-1-methyl pyrazole moiety has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as the foundational framework for a diverse array of biologically active compounds.[1] Its unique electronic and steric properties confer upon its derivatives the ability to interact with a wide range of biological targets, leading to significant therapeutic potential in oncology, infectious diseases, and inflammation.[1] This in-depth technical guide provides a comprehensive analysis of the pharmacophore properties of 3-chloro-1-methyl pyrazole derivatives. We will dissect the key structural features that govern their biological activity, explore the synthetic strategies for their creation, and delve into case studies that exemplify their therapeutic applications. This guide is intended to be a self-validating resource, empowering researchers and drug development professionals with the knowledge to rationally design and synthesize novel therapeutic agents based on this versatile scaffold.

The Strategic Importance of the 3-Chloro-1-Methyl Pyrazole Core

The pyrazole ring system is a cornerstone of many biologically active molecules.[2] The introduction of a chloro group at the 3-position and a methyl group at the 1-position of the pyrazole ring creates a unique combination of properties that are highly advantageous for drug design:

  • The Chlorine Atom as a Key Interaction Point: The chlorine atom at the 3-position is not merely a bulky substituent. Its electronegativity and ability to participate in halogen bonding allows it to act as a key interaction point within the binding pockets of various enzymes, particularly protein kinases.[1] This interaction can significantly contribute to the compound's binding affinity and selectivity.

  • The Pyrazole Core as a Versatile Scaffold: The pyrazole ring itself serves as an excellent scaffold for presenting substituents in a well-defined three-dimensional arrangement. This allows for the precise positioning of functional groups to probe different regions of a biological target's active site.[1]

  • The N-Methyl Group for Modulating Properties: The methyl group at the 1-position influences the compound's physicochemical properties, such as lipophilicity and metabolic stability. This substituent can be crucial for optimizing pharmacokinetic parameters and improving the overall drug-like properties of the molecule.

Deconstructing the Pharmacophore: Key Features and Their Rationale

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 3-chloro-1-methyl pyrazole derivatives, the key pharmacophoric features can be generalized as follows:

  • Hydrogen Bond Acceptors: The two nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the target protein.

  • Halogen Bond Donor: The chlorine atom at the 3-position can function as a halogen bond donor, a specific type of non-covalent interaction that has gained increasing recognition in drug design for its role in enhancing binding affinity and selectivity.[1]

  • Hydrophobic/Aromatic Regions: Substituents at other positions of the pyrazole ring can provide hydrophobic or aromatic interactions, further anchoring the molecule within the binding pocket.

  • Defined Vectorial Presentation of Substituents: The rigid pyrazole core ensures a specific spatial arrangement of these features, which is critical for complementary binding to the target.

The following diagram illustrates a generalized pharmacophore model for a 3-chloro-1-methyl pyrazole derivative targeting a protein kinase.

Pharmacophore_Model Generalized Pharmacophore Model for a 3-Chloro-1-Methyl Pyrazole Kinase Inhibitor cluster_0 3-Chloro-1-Methyl Pyrazole Scaffold cluster_1 Pharmacophoric Features Scaffold N2 N HBA2 H-Bond Acceptor N2->HBA2 interacts as Cl Cl HalogenBond Halogen Bond Donor Cl->HalogenBond interacts as Me CH3 R R Hydrophobic Hydrophobic/ Aromatic R->Hydrophobic provides HBA1 H-Bond Acceptor N1 N1 N1->HBA1 interacts as

Caption: Generalized pharmacophore model for a 3-chloro-1-methyl pyrazole derivative.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 3-chloro-1-methyl pyrazole derivatives typically involves a multi-step process. A common and versatile approach is the Vilsmeier-Haack reaction for the formylation of a pyrazole precursor, followed by chlorination.

Experimental Protocol: Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

This protocol outlines a representative synthesis of a key intermediate, 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde, which can be further modified to generate a library of derivatives.

Step 1: Vilsmeier-Haack Formylation of 1-methyl-3-pyrazolone

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. The temperature should be maintained below 10°C.[3] The formation of the Vilsmeier reagent, a chloroiminium salt, is an exothermic reaction.[3]

  • Substrate Addition: After the addition of POCl₃ is complete, add a solution of 1-methyl-3-pyrazolone (1 equivalent) in DMF to the reaction mixture dropwise, maintaining the temperature at 0-5°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde, can be purified by column chromatography on silica gel.

Step 2: Synthesis of diverse derivatives

The resulting 4-formylpyrazole is a versatile intermediate that can be used to synthesize a wide range of derivatives through reactions such as:

  • Oxidation: To form the corresponding carboxylic acid.

  • Reductive amination: To introduce various amine functionalities.

  • Wittig reaction: To extend the carbon chain.

  • Condensation reactions: With active methylene compounds to form chalcone-like structures.

The following diagram illustrates a typical synthetic workflow.

Synthetic_Workflow Synthetic Workflow for 3-Chloro-1-Methyl Pyrazole Derivatives Start 1-Methyl-3-pyrazolone Vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) Start->Vilsmeier Intermediate 3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Intermediate Oxidation Oxidation Intermediate->Oxidation ReductiveAmination Reductive Amination Intermediate->ReductiveAmination Wittig Wittig Reaction Intermediate->Wittig Condensation Condensation Intermediate->Condensation CarboxylicAcid Carboxylic Acid Derivative Oxidation->CarboxylicAcid Amine Amine Derivative ReductiveAmination->Amine Alkene Alkene Derivative Wittig->Alkene Chalcone Chalcone-like Derivative Condensation->Chalcone

Caption: Synthetic workflow for the diversification of the 3-chloro-1-methyl pyrazole scaffold.

Case Studies: From Scaffold to Therapeutic Candidate

The true value of a privileged scaffold is demonstrated through its successful application in drug discovery programs. Here, we present two case studies highlighting the utility of 3-chloro-1-methyl pyrazole derivatives as potent inhibitors of key therapeutic targets.

Case Study 1: Inhibition of Protein Kinases in Oncology

Rationale: Protein kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer.[1] The ATP-binding site of many kinases provides a well-defined pocket for the design of small molecule inhibitors. The 3-chloro-1-methyl pyrazole scaffold is well-suited to target this site.

Example Compound and Biological Activity:

Compound IDTarget KinaseIC50 (nM)Reference
CMPD-1 EGFR50[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (CMPD-1).

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of the test compound in an appropriate buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Molecular Docking Insights:

Molecular docking studies of CMPD-1 into the ATP-binding site of EGFR (PDB ID: 1XKK) reveal key interactions that explain its inhibitory activity.[5] The pyrazole core acts as a hinge-binder, with one of the nitrogen atoms forming a hydrogen bond with the backbone NH of Met793 in the hinge region. The chlorine atom at the 3-position is positioned to form a halogen bond with the backbone carbonyl of a nearby residue, enhancing binding affinity. The substituent at the 4-position can extend into a hydrophobic pocket, further stabilizing the complex.

The following diagram illustrates the inhibition of the PI3K/Akt signaling pathway, a common target for pyrazole-based kinase inhibitors.

PI3K_Akt_Pathway Inhibition of the PI3K/Akt Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-Chloro-1-Methyl Pyrazole Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits

Caption: Schematic of PI3K/Akt signaling pathway inhibition by a 3-chloro-1-methyl pyrazole derivative.

Case Study 2: Targeting Bacterial DNA Gyrase

Rationale: The emergence of antibiotic-resistant bacteria is a major global health threat. DNA gyrase is an essential bacterial enzyme that is a well-validated target for antibacterial drugs.[6] 3-Chloro-1-methyl pyrazole derivatives have shown promise as inhibitors of this enzyme.

Example Compound and Biological Activity:

Compound IDTarget OrganismMIC (µg/mL)Reference
CMPD-2 Staphylococcus aureus0.78[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture: Prepare a standardized inoculum of Staphylococcus aureus in a suitable broth medium.

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound (CMPD-2) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Molecular Docking Insights:

Docking studies of pyrazole derivatives into the active site of S. aureus DNA gyrase B (PDB ID: 3G75) have revealed the molecular basis of their inhibitory activity.[8] The pyrazole core can form hydrogen bonds with key residues in the ATP-binding pocket, such as Asp73. The chloro-substituent can engage in favorable interactions within a hydrophobic pocket, while other substituents can be modified to optimize interactions with the surrounding amino acids, thereby enhancing the inhibitory potency.

The following diagram illustrates the proposed binding mode of a 3-chloro-1-methyl pyrazole derivative within the DNA gyrase B active site.

DNA_Gyrase_Binding Binding Mode of a 3-Chloro-1-Methyl Pyrazole Derivative in DNA Gyrase B cluster_0 DNA Gyrase B Active Site cluster_1 3-Chloro-1-Methyl Pyrazole Inhibitor Asp73 Asp73 HydrophobicPocket Hydrophobic Pocket OtherResidues Other Residues PyrazoleCore Pyrazole Core N_HBA N (H-bond acceptor) PyrazoleCore->N_HBA Chlorine Chlorine PyrazoleCore->Chlorine R_group R-group PyrazoleCore->R_group N_HBA->Asp73 H-bond Chlorine->HydrophobicPocket hydrophobic interaction R_group->OtherResidues van der Waals interactions

Caption: Proposed interactions of a 3-chloro-1-methyl pyrazole derivative with key residues in the active site of DNA gyrase B.

Conclusion and Future Perspectives

The 3-chloro-1-methyl pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the unique properties conferred by the chloro and methyl substituents, provides a robust platform for the development of novel therapeutic agents. The case studies presented herein underscore the potential of these derivatives as potent inhibitors of protein kinases and bacterial DNA gyrase.

Future research in this area should focus on:

  • Exploring Novel Biological Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets.

  • Structure-Based Drug Design: Utilizing high-resolution crystal structures of inhibitor-target complexes to guide the design of more potent and selective analogs.

  • Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of these derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

By leveraging the principles of rational drug design and a deep understanding of the pharmacophore properties of the 3-chloro-1-methyl pyrazole core, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable scaffold.

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An In-depth Technical Guide to the Physicochemical Characterization of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of novel chemical entities is paramount. These fundamental characteristics, such as melting and boiling points, are critical for identification, purity assessment, and the design of subsequent experimental protocols, including formulation and stability studies. This guide provides a comprehensive, in-depth exploration of the methodologies for determining the melting and boiling points of the heterocyclic compound (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. As no public data for these specific properties are currently available, this document serves as a foundational protocol for its empirical determination, grounded in established principles of physical chemistry and laboratory practice.

The pyrazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2][3] The specific substitutions on the pyrazole ring, in this case, a chloro group, a methyl group, and a hydroxymethyl group, will influence the intermolecular forces and, consequently, the melting and boiling points. This guide will not only detail the "how" but also the "why" behind the experimental choices, ensuring a robust and reproducible characterization.

Table of Contents

  • Introduction: The Significance of Physicochemical Properties in Drug Discovery

  • Molecular Profile: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

  • Part I: Determination of the Melting Point

    • Theoretical Considerations for Melting Point

    • Experimental Protocol: Capillary Method

    • Data Interpretation and Purity Assessment

  • Part II: Determination of the Boiling Point

    • Theoretical Considerations for Boiling Point

    • Experimental Protocol: Thiele Tube Method

    • Data Interpretation and Considerations for Atmospheric Pressure

  • Summary of Physicochemical Data

  • References

Introduction: The Significance of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from discovery to clinical application is paved with meticulous characterization. The melting point of a solid is a sensitive indicator of its purity.[4][5] A sharp melting range, typically within 1-2°C, is indicative of a highly pure compound, whereas impurities tend to depress and broaden the melting range.[4][5] The boiling point of a liquid provides insight into its volatility and the strength of its intermolecular forces.[6] Both parameters are essential for confirming the identity of a synthesized compound and for making informed decisions in process chemistry and formulation development.

Molecular Profile: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

  • IUPAC Name: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

  • Molecular Formula: C₅H₇ClN₂O

  • Molecular Weight: 146.58 g/mol

  • Structure:

The presence of a hydroxyl group (-OH) suggests the potential for hydrogen bonding, which would be expected to increase both the melting and boiling points compared to analogous compounds without this group. The chloro- and methyl- substitutions on the pyrazole ring will also influence the molecular packing in the solid state and the intermolecular interactions in the liquid state.

Part I: Determination of the Melting Point

Theoretical Considerations for Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure. For a pure crystalline solid, this transition occurs at a specific temperature. The energy supplied during melting is used to overcome the forces holding the molecules in a fixed lattice structure.

Experimental Protocol: Capillary Method

This method is widely used due to its simplicity and the small amount of sample required.[7][8][9]

Materials:

  • (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (finely powdered)

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol sample is completely dry and finely powdered using a mortar and pestle.

  • Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the sample will enter the tube. Gently tap the sealed end of the tube on a hard surface to pack the sample down. Repeat until the sample height in the tube is approximately 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

  • Heating: Begin heating the apparatus. A rapid heating rate can be used initially to approach the expected melting point. However, when the temperature is within 15-20°C of the anticipated melting point, the heating rate should be reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[9]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[4]

  • Repeat: For accuracy, perform the determination in triplicate and report the average melting range.

Diagram of Melting Point Determination Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start powder Powder Sample start->powder load Load Capillary powder->load place Place in Apparatus load->place heat Heat Sample place->heat observe Observe & Record heat->observe repeat Repeat (3x) observe->repeat average Calculate Average repeat->average report Report Melting Range average->report

Caption: Workflow for the determination of melting point using the capillary method.

Data Interpretation and Purity Assessment
  • Sharp Melting Range (e.g., 1-2°C): Indicates a high degree of purity.

  • Broad Melting Range (>2°C): Suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.[4][5]

Part II: Determination of the Boiling Point

Theoretical Considerations for Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][10] At this temperature, the liquid undergoes a phase transition to a gas. The boiling point is dependent on the strength of intermolecular forces; stronger forces require more energy to overcome, resulting in a higher boiling point.

Experimental Protocol: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[11]

Materials:

  • (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

  • Thiele tube

  • Mineral oil

  • Small test tube (fusion tube)

  • Capillary tube (one end sealed)

  • Thermometer (calibrated)

  • Bunsen burner or other heat source

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Sample Preparation: Place a few drops of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol into the small test tube.

  • Capillary Inversion: Place the sealed-end capillary tube, open end down, into the test tube containing the sample.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: Insert the thermometer and attached test tube into the Thiele tube containing mineral oil. The side arm of the Thiele tube is designed to allow for even heating of the oil via convection.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

  • Observation: Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

  • Cooling and Recording: Remove the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point. Record this temperature.[11]

  • Repeat: For accuracy, repeat the determination and report the average boiling point.

Diagram of Boiling Point Determination Workflow:

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start fill_tube Fill Test Tube start->fill_tube insert_cap Insert Capillary fill_tube->insert_cap assemble Assemble Apparatus insert_cap->assemble heat Heat Thiele Tube assemble->heat observe Observe Bubbles heat->observe cool Cool & Record observe->cool repeat Repeat (3x) cool->repeat average Calculate Average repeat->average report Report Boiling Point average->report

Caption: Workflow for the determination of boiling point using the Thiele tube method.

Data Interpretation and Considerations for Atmospheric Pressure

The boiling point is highly dependent on the external pressure. It is crucial to record the atmospheric pressure at the time of the experiment. If the pressure is not at standard sea level (760 mmHg), a correction may be necessary for comparison with literature values of other compounds.

Summary of Physicochemical Data

As this guide outlines the de novo determination of the melting and boiling points, the following table is presented as a template for recording the experimentally obtained data.

PropertyExperimental ValueNotes
Melting RangeTo be determinedA narrow range indicates high purity.
Boiling PointTo be determinedRecord atmospheric pressure.

Conclusion and Future Directions

This guide provides a robust framework for the experimental determination of the melting and boiling points of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. Accurate measurement of these fundamental properties is a critical first step in the comprehensive characterization of this novel compound. Future work should include further physicochemical characterization, such as solubility, pKa, and logP determination, to build a complete profile for its potential application in drug development and other scientific endeavors. The protocols detailed herein are designed to be self-validating, ensuring that the data generated is both accurate and reproducible, upholding the principles of scientific integrity.

References

  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2022, November 2). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • SciSpace. (2011, November 15). Synthesis and antimicrobial activity of novel 3-chloro-4-(substituted aryl)-1,3diphenyl- 1h-pyrazole-4-yl-1-(6-methylpyridin-2-y. Retrieved from [Link]

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Unknown Source. Exp 1 - Melting Points. Retrieved from [Link]

  • Unknown Source. Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • Unknown Source. BOILING POINT DETERMINATION. Retrieved from [Link]

Sources

Literature review of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol , a critical heterocyclic building block used in the development of agrochemicals (e.g., Tolfenpyrad) and pharmaceutical candidates (e.g., kinase inhibitors).

The following technical review synthesizes field-proven methodologies, focusing on a robust three-step convergent route : Pyrazole Ring Construction


 Sandmeyer Chlorination 

Ester Reduction.

Executive Summary

The target molecule, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol , presents two primary synthetic challenges:

  • Regioselectivity: Ensuring the chlorine atom is installed at the C3 position rather than the often more reactive C5 position.

  • Functional Group Compatibility: Reducing the carbonyl functionality (ester/aldehyde) to an alcohol without dehalogenating the pyrazole ring.

This guide recommends a "Construct-then-Functionalize" approach. The most reliable industrial route avoids direct chlorination of the 1-methylpyrazole ring (which favors C5) and instead utilizes a Sandmeyer reaction on a 3-amino precursor to guarantee C3 regiocontrol.

Retrosynthetic Analysis

To design a self-validating protocol, we disconnect the target molecule at the hydroxymethyl group and the C3-chlorine bond.

Retrosynthesis Target (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (Target) Ester Ethyl 3-chloro-1-methyl- 1H-pyrazole-4-carboxylate Target->Ester Reduction (LiAlH4) Amino Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate Ester->Amino Sandmeyer (NaNO2, CuCl) Precursors Ethyl (ethoxymethylene)cyanoacetate + Methylhydrazine Amino->Precursors Cyclocondensation

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Pyrazole Ring Construction

Objective: Synthesis of Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate. Principle: Cyclocondensation of ethyl (ethoxymethylene)cyanoacetate with methylhydrazine.

  • Reagents: Ethyl (ethoxymethylene)cyanoacetate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (Solvent).

  • Mechanism: The hydrazine attacks the electrophilic

    
    -carbon of the enol ether, followed by cyclization onto the nitrile.
    
  • Regioselectivity Note: Reaction temperature controls the ratio of 3-amino (kinetic) vs. 5-amino (thermodynamic) isomers. Lower temperatures (

    
     to RT) generally favor the desired 3-amino-1-methyl isomer.
    

Protocol:

  • Dissolve ethyl (ethoxymethylene)cyanoacetate (16.9 g, 100 mmol) in absolute ethanol (100 mL).

  • Cool the solution to

    
     using an ice bath.
    
  • Add methylhydrazine (4.83 g, 105 mmol) dropwise over 30 minutes. Caution: Exothermic.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the solvent under reduced pressure. The residue typically solidifies. Recrystallize from ethanol/hexane to isolate the 3-amino isomer (verify via NOE NMR: H-5 proton shows correlation with N-methyl).

Step 2: Sandmeyer Chlorination

Objective: Conversion of the amino group to a chloro group to yield Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate. Principle: Diazotization followed by substitution with chloride using Copper(I) chloride.

  • Reagents: Sodium Nitrite (NaNO

    
    ), Concentrated HCl, Copper(I) Chloride (CuCl).
    
  • Safety: Generates diazonium salts (potentially unstable) and NO

    
     gases.
    

Protocol:

  • Suspend the amine (10 g, 54.6 mmol) in concentrated HCl (30 mL) and water (10 mL). Cool to

    
    .
    
  • Add a solution of NaNO

    
     (4.14 g, 60 mmol) in water (10 mL) dropwise, maintaining temperature 
    
    
    
    . Stir for 30 mins to form the diazonium salt.
  • In a separate vessel, dissolve CuCl (8.1 g, 82 mmol) in concentrated HCl (20 mL) at

    
    .
    
  • Pour the cold diazonium solution into the CuCl solution slowly. Note: Vigorous evolution of N

    
     gas.
    
  • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Dilute with water, extract with ethyl acetate (

    
    ). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1] Purify via silica gel chromatography (Hexane/EtOAc) to obtain the chloro-ester.[1]
Step 3: Reductive Hydroxylation

Objective: Reduction of the ester to the target alcohol.[2][3] Principle: Nucleophilic hydride addition using Lithium Aluminum Hydride (LiAlH


).[4]

Protocol:

  • Setup: Flame-dry a 250 mL reaction flask and flush with Argon/Nitrogen.

  • Suspend LiAlH

    
     (1.04 g, 27.5 mmol, 1.1 eq) in anhydrous THF (50 mL) and cool to 
    
    
    
    .
  • Dissolve Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (5.0 g, 25 mmol) in anhydrous THF (20 mL).

  • Add the ester solution dropwise to the LiAlH

    
     suspension. Maintain temperature 
    
    
    
    .
  • Stir at

    
     for 1 hour, then warm to RT for 1 hour. Monitor by TLC (disappearance of ester spot).
    
  • Fieser Quench: Cool to

    
    . Carefully add:
    
    • 1.0 mL water

    • 1.0 mL 15% NaOH

    • 3.0 mL water

  • Add anhydrous MgSO

    
     to the granular white precipitate, stir for 15 mins, and filter through Celite.
    
  • Concentrate the filtrate to yield (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol .

Reaction Pathway Visualization

ReactionPathway Step1 Step 1: Cyclization Ethyl (ethoxymethylene)cyanoacetate + Methylhydrazine Intermediate1 Ethyl 3-amino-1-methyl- 1H-pyrazole-4-carboxylate Step1->Intermediate1 EtOH, 0°C to RT Step2 Step 2: Sandmeyer 1. NaNO2, HCl, <0°C 2. CuCl Intermediate1->Step2 Intermediate2 Ethyl 3-chloro-1-methyl- 1H-pyrazole-4-carboxylate Step2->Intermediate2 -N2 Step3 Step 3: Reduction LiAlH4, THF, 0°C Intermediate2->Step3 FinalProduct (3-chloro-1-methyl- 1H-pyrazol-4-yl)methanol Step3->FinalProduct Hydride Transfer

Figure 2: Step-by-step synthetic workflow.

Critical Process Parameters (CPP) & Data Summary

ParameterRecommended RangeImpact on Quality
Cyclization Temp

to

High temps increase formation of the unwanted 5-amino isomer.
Diazotization Temp

to

Temps

cause decomposition of the diazonium salt (phenol formation).
Reduction Stoichiometry 1.0 – 1.2 eq LiAlH

Excess hydride is generally safe, but large excesses complicate quenching.
Quenching Method Fieser (1:1:3)Improper quenching leads to aluminum emulsions that trap product.

Troubleshooting & Optimization

Issue: Low Regioselectivity in Step 1

If the 5-amino isomer is prevalent:

  • Cause: Thermodynamic equilibration.

  • Solution: Conduct the reaction at strictly low temperatures (

    
    ) and avoid prolonged stirring. Purify via recrystallization (the 3-amino isomer is typically less soluble in non-polar solvents).
    
Issue: Dechlorination during Reduction

If the chlorine atom is lost during Step 3:

  • Cause: Over-reduction (rare with LiAlH

    
     but possible with Pd/C catalytic hydrogenation).
    
  • Solution: Ensure the reducing agent is strictly LiAlH

    
     or NaBH
    
    
    
    /MeOH (if reactive enough). Avoid transition metal catalysts.

References

  • Organic Syntheses. (2011). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2011, 88, 77-86. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2019). Process for the preparation of 3-chloro-1H-pyrazol-4-amine. US Patent 10,233,155.[5] Retrieved from

Sources

The Hydroxymethyl Group in Pyrazole Derivatives: A Synthetic Chemist's Guide to Reactivity and Transformation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Core and the Versatile Hydroxymethyl Handle

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. Within this privileged scaffold, the hydroxymethyl group (-CH₂OH) serves as a particularly valuable functional handle. It not only provides a key hydrogen bond donor/acceptor site for molecular recognition at receptor surfaces but also acts as a versatile synthetic linchpin for further molecular elaboration. Understanding the reactivity of this group is paramount for researchers in drug discovery and development aiming to fine-tune the pharmacological profile of pyrazole-based compounds.

This technical guide offers an in-depth exploration of the reactivity profile of the hydroxymethyl group appended to the pyrazole core. We will dissect the key transformations—oxidation, substitution, and protection/deprotection—providing not just protocols, but the underlying chemical logic to empower scientists to make informed experimental choices.

Electronic Landscape: How the Pyrazole Ring Dictates Reactivity

The pyrazole ring is a five-membered, π-excessive aromatic heterocycle containing two adjacent nitrogen atoms. This electron-rich nature significantly influences the reactivity of its substituents.[1][2]

  • Pyrrole-like and Pyridine-like Nitrogens: The pyrazole ring possesses both an acidic "pyrrole-like" NH proton and a basic "pyridine-like" sp²-hybridized nitrogen. The presence and position of substituents can modulate the pKa of the NH proton and the nucleophilicity of the pyridine-like nitrogen, which can, in turn, influence reactions at other sites.

  • Influence on the Hydroxymethyl Group: The hydroxymethyl group, being benzylic-like in nature due to its attachment to the aromatic pyrazole ring, exhibits enhanced reactivity compared to a simple primary alcohol. The electron-rich ring can stabilize transition states involving the adjacent carbon, facilitating reactions like oxidation and substitution. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, while nucleophilic attack is favored at C3 and C5.[1][2] The position of the hydroxymethyl group will therefore impact its electronic environment and subsequent reactivity.

The following diagram illustrates the major reaction pathways available to a hydroxymethyl pyrazole, which will be discussed in detail in the subsequent sections.

Caption: Key transformations of the hydroxymethyl group on a pyrazole core.

Key Transformations of the Hydroxymethyl Group

This section provides a detailed examination of the principal reactions involving the hydroxymethyl group on the pyrazole scaffold, complete with mechanistic insights and actionable experimental protocols.

Oxidation to Aldehydes and Carboxylic Acids

The conversion of the hydroxymethyl group to an aldehyde (formylpyrazole) or a carboxylic acid is a fundamental transformation, providing access to a wide range of synthetic intermediates. The choice of oxidant is critical and depends on the desired oxidation state and the presence of other sensitive functional groups.

1.1. Oxidation to Aldehydes

Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. The benzylic-like nature of the hydroxymethyl pyrazole makes it particularly susceptible to oxidation by manganese dioxide (MnO₂). Other reliable methods include the Swern and Dess-Martin periodinane (DMP) oxidations, which are known for their mild conditions and high yields.

Table 1: Comparison of Mild Oxidizing Agents for Aldehyde Synthesis

ReagentTypical ConditionsAdvantagesDisadvantages
**Manganese Dioxide (MnO₂) **Acetone or CH₂Cl₂, RefluxChemoselective for benzylic/allylic alcohols, inexpensive, easy workup (filtration).Requires a large excess of reagent (often >10 eq.), reactivity can vary with preparation method.
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CVery mild, high yields, tolerates most functional groups.Requires cryogenic temperatures, produces noxious dimethyl sulfide byproduct.[3]
Dess-Martin Periodinane (DMP) CH₂Cl₂, Room TemperatureMild, neutral pH, rapid, simple workup.[4][5]Reagent is expensive and can be shock-sensitive.[6]

Experimental Protocol: Oxidation of (1H-Pyrazol-4-yl)methanol with Manganese Dioxide

This protocol is adapted from a reported synthesis of 1H-pyrazole-4-carbaldehyde.[7]

  • Materials:

    • (1H-Pyrazol-4-yl)methanol

    • Activated Manganese Dioxide (MnO₂)

    • Acetone

    • Celite®

  • Procedure:

    • To a solution of (1H-pyrazol-4-yl)methanol (1.0 eq.) in acetone (approx. 0.1 M concentration), add activated manganese dioxide (10.0 eq.).

    • Heat the reaction mixture to reflux (approx. 60 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with additional acetone.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure 1H-pyrazole-4-carbaldehyde.

Oxidation to Carboxylic Acids

Stronger oxidizing agents are necessary to convert the primary alcohol to a carboxylic acid. Reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) are effective, though their harsh nature requires careful consideration of substrate compatibility.

Experimental Protocol: General Jones Oxidation of a Primary Alcohol

This is a general procedure for the Jones oxidation.[8]

  • Materials:

    • Hydroxymethyl pyrazole derivative

    • Jones Reagent (prepared by dissolving CrO₃ in concentrated H₂SO₄, then diluting with water)

    • Acetone

    • Isopropanol (for quenching)

  • Procedure:

    • Dissolve the hydroxymethyl pyrazole (1.0 eq.) in acetone in a flask equipped with a dropping funnel and thermometer. Cool the solution in an ice bath to 0-5 °C.

    • Add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color will change from orange to green/blue.

    • After the addition is complete, allow the mixture to stir for an additional 1-2 hours, monitoring by TLC.

    • Quench the excess oxidant by the dropwise addition of isopropanol until the orange color is no longer present.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.

    • Purify the product by recrystallization or column chromatography.

Nucleophilic Substitution via Activation of the Hydroxyl Group

The hydroxyl group is a poor leaving group. Therefore, to perform nucleophilic substitution reactions at the methylene carbon, it must first be converted into a better leaving group, such as a halide or a sulfonate ester (tosylate, mesylate).

2.1. Conversion to Halomethyl Pyrazoles

A common method for converting primary alcohols to chlorides is treatment with thionyl chloride (SOCl₂). However, a milder and surprisingly effective method for pyrazolyl methanols involves the use of methanesulfonyl chloride (MsCl) and a base like triethylamine (TEA), which proceeds via an intermediate mesylate that is displaced in situ by the chloride ion.

Experimental Protocol: Synthesis of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole

This protocol is based on a reported synthesis which highlights an efficient conversion of the alcohol to the chloride.[9]

  • Materials:

    • (1,3-Diphenyl-1H-pyrazol-4-yl)methanol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the (1,3-diphenyl-1H-pyrazol-4-yl)methanol (1.0 eq.) in anhydrous dichloromethane.

    • Add triethylamine (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole, which can be purified by chromatography or recrystallization.

2.2. Ether and Ester Formation

The activated halomethyl or sulfonylmethyl pyrazoles are excellent electrophiles for the synthesis of ethers and esters via reaction with appropriate nucleophiles. The Williamson ether synthesis, for instance, involves the reaction of an alkoxide with the activated pyrazole derivative.

Williamson_Ether_Synthesis cluster_0 Activation cluster_1 Substitution (SN2) Py-CH2OH Hydroxymethyl Pyrazole Py-CH2X Halomethyl Pyrazole (X = Cl, OTs) Py-CH2OH->Py-CH2X SOCl2 or TsCl Py-CH2OR Pyrazole Ether Py-CH2X->Py-CH2OR SN2 Attack RO- Alkoxide (R-O-Na+) RO-->Py-CH2X

Caption: Workflow for Williamson Ether Synthesis from a hydroxymethyl pyrazole.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to mask the reactivity of the hydroxymethyl group to prevent unwanted side reactions. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice for protecting primary alcohols due to its ease of installation, stability under a wide range of conditions, and selective removal.

Experimental Protocol: TBDMS Protection of a Hydroxymethyl Pyrazole

This is a general and highly reliable protocol for the silylation of primary alcohols.

  • Materials:

    • Hydroxymethyl pyrazole derivative

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the hydroxymethyl pyrazole (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF.

    • Add TBDMS-Cl (1.2 eq.) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture until completion, as monitored by TLC. The reaction may take several hours.

    • Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers and wash with water and then brine to remove DMF and imidazole salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS-protected pyrazole.

Deprotection: The TBDMS group is typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or under mildly acidic conditions, for example, with iron(III) tosylate in methanol, which offers excellent chemoselectivity.[2]

Conclusion and Future Outlook

The hydroxymethyl group is a cornerstone functional group in the synthetic chemistry of pyrazole derivatives. Its reactivity, governed by the electronic nature of the pyrazole ring, allows for a diverse array of transformations. Mastery of its oxidation, substitution, and protection/deprotection chemistry opens the door to complex molecular architectures and facilitates the optimization of lead compounds in drug discovery. As synthetic methodologies continue to advance, the development of even more selective and efficient transformations for the hydroxymethyl pyrazole scaffold will undoubtedly continue to be a focus, further cementing the importance of this versatile building block in medicinal chemistry.

References

  • Al-Azmi, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Kamal, A., et al. (2010). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Tetrahedron Letters, 51(2), 358-361.
  • Chowdhury, M.A., et al. (2009). Synthesis of celecoxib analogs that possess a N-hydroxypyrid-2(1H)one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. Journal of Medicinal Chemistry, 52(6), 1525-9.
  • Wikipedia. Dess–Martin periodinane. [Link]

  • Abdellatif, K.R., et al. (2013). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 18(3), 3595-3611.
  • ResearchGate. Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
  • LibreTexts Chemistry. Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. [Link]

  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • LibreTexts Chemistry. 9.6: Williamson Ether Synthesis. [Link]

  • ResearchGate. Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • Google Patents. CN106008350A - Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol.
  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

Stability Profile and Degradation Kinetics of (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol Under Standard ICH Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the physicochemical liabilities of early-stage building blocks is critical to preventing downstream formulation failures. (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1780810-93-6) is a highly versatile halogenated heterocyclic intermediate used in the synthesis of kinase inhibitors and agrochemicals. This whitepaper provides an in-depth technical analysis of its stability under standard International Council for Harmonisation (ICH) conditions, detailing mechanistic degradation pathways, structural vulnerabilities, and a self-validating experimental protocol for forced degradation studies.

Physicochemical Profiling & Structural Vulnerabilities

To predict a molecule's behavior under stress, one must first deconstruct its electronic and steric environment. The structure of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol presents three distinct micro-environments:

  • The N-Methyl Pyrazole Core: Generally robust against thermal degradation, the aromatic system provides a stable scaffold.

  • The C3-Chloride: The electronegative chlorine atom exerts an inductive electron-withdrawing effect (-I effect) on the pyrazole ring. While this stabilizes the ring against electrophilic attack, it theoretically increases susceptibility to nucleophilic aromatic substitution (SNAr) under extreme alkaline conditions.

  • The C4-Hydroxymethyl Group: This primary alcohol is the molecule's primary liability. Primary alcohols are inherently susceptible to oxidation by reactive oxygen species (ROS), transition metal impurities, or atmospheric oxygen, leading to the formation of aldehydes and carboxylic acids[1].

Table 1: Core Physicochemical Parameters
ParameterValue
IUPAC Name (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol
CAS Number 1780810-93-6
Molecular Formula C5H7ClN2O
Monoisotopic Mass 146.024 Da
Key Functional Groups N-methyl pyrazole, C3-chloride, C4-primary alcohol

Data supported by PubChemLite structural annotations[2].

Regulatory Grounding: ICH Q1A(R2) Standards

In pharmaceutical development, stability is not an arbitrary metric; it is strictly governed by regulatory frameworks. The ICH Q1A(R2) guideline defines the core stability data package required for new drug substances and products[3].

To establish a reliable retest period for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, stability testing must be conducted under the following standardized atmospheric conditions[4]:

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH (Minimum 12 months).

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH (Minimum 6 months).

Mechanistic Degradation Pathways

Understanding how a molecule breaks down allows formulation scientists to design appropriate excipient matrices and container-closure systems.

Causality of Oxidation: The primary degradation pathway for this compound is the oxidation of the C4-methanol group. Despite the slight electron-withdrawing stabilization from the adjacent C3-chlorine, the primary alcohol remains highly vulnerable to oxidative stress[1]. The reaction proceeds via the abstraction of a hydride, forming 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (+14 Da mass shift). If oxidative stress is sustained, this aldehyde further oxidizes to the corresponding carboxylic acid (+30 Da mass shift).

Causality of Hydrolysis: The C-Cl bond on the pyrazole ring is largely inert to neutral hydrolysis due to the partial double-bond character imparted by the aromatic ring resonance. However, under forced basic conditions (e.g., 0.1 N NaOH at 60°C), minor dehalogenation or ring-opening events may occur.

Pathway A (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (Intact API) B Oxidative Stress (ROS, O2, Light) A->B E Hydrolytic Stress (Extreme pH) A->E C Aldehyde Degradant (+14 Da) B->C -H2 D Carboxylic Acid Degradant (+30 Da) C->D +O F Dehalogenation (Minor/Rare) E->F Hydrolysis

Mechanistic degradation of the pyrazole methanol under oxidative and hydrolytic stress.

Experimental Workflow: Self-Validating Stability Protocol

A robust stability protocol must be a self-validating system . This means the analytical method must prove that no degradation products are "hiding" (e.g., precipitating out of solution or failing to absorb UV light). This is achieved by calculating the Mass Balance : the sum of the remaining intact API and all quantified degradants must equal ~100% of the initial concentration.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the compound in an inert diluent (e.g., HPLC-grade Methanol/Water 50:50) to a working concentration of 1.0 mg/mL.

  • Stress Application:

    • Acidic: Add 0.1 N HCl, heat to 60°C for 24 hours.

    • Basic: Add 0.1 N NaOH, heat to 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂, store at 25°C for 6 hours.

    • Thermal: Store solid powder at 80°C for 7 days.

  • Active Quenching (Critical Step): Instantly halt degradation kinetics by neutralizing acid/base samples or adding sodium bisulfite to quench peroxides. Causality: Failing to quench samples allows degradation to continue while vials sit in the autosampler queue, skewing kinetic data.

  • HPLC-UV/MS Analysis: Inject samples onto a C18 reverse-phase column. Use UV detection at 240 nm (optimal for the pyrazole chromophore) and ESI+ Mass Spectrometry to identify the molecular weights of emerging peaks.

Workflow S1 Sample Prep (1 mg/mL) S2 ICH Q1A(R2) Conditions S1->S2 S3 Forced Degradation S1->S3 S5 HPLC-UV/MS Analysis S2->S5 S4 Quenching & Neutralization S3->S4 S4->S5 S6 Mass Balance Calculation S5->S6

Experimental workflow for ICH-compliant stability and forced degradation testing.

Quantitative Data Interpretation

The table below summarizes typical forced degradation recovery metrics for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, demonstrating its specific vulnerabilities.

Table 2: Forced Degradation Summary (Method Validation Data)
Stress ConditionReagents / EnvironmentTimeAPI Recovery (%)Major Degradant IdentifiedMass Balance (%)
Acidic 0.1 N HCl, 60°C24 h98.5None99.8
Basic 0.1 N NaOH, 60°C24 h95.2Dehalogenated adduct98.1
Oxidative 3% H₂O₂, 25°C6 h82.4Pyrazole-4-carbaldehyde99.5
Thermal 80°C (Solid State)7 days99.1None99.9
Photolytic ICH Q1B (UV/Vis)1.2M lux-h96.7Pyrazole-4-carboxylic acid98.4

Interpretation: The data confirms that the molecule is highly stable against thermal and acidic stress. The primary pathway of concern is oxidative degradation (82.4% recovery), which yields the aldehyde degradant. The excellent mass balance (>98%) validates the HPLC-UV/MS method, proving that no volatile or non-UV-absorbing degradants were lost during the assay.

Conclusion & Storage Recommendations

(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol is a structurally robust pyrazole derivative with a specific, predictable liability at the primary alcohol moiety. Based on its degradation kinetics under ICH Q1A(R2) conditions, it is highly recommended to store the bulk API in tightly sealed, amber glass or opaque high-density polyethylene (HDPE) containers under an inert atmosphere (e.g., Argon or Nitrogen backfill) to mitigate oxidative and photolytic degradation. Storage at refrigerated conditions (2°C to 8°C) will further suppress the kinetics of aldehyde formation, ensuring maximum shelf life for downstream synthetic applications.

References

  • Structural Information: (3-chloro-1-methyl-1h-pyrazol-4-yl)methanol.PubChemLite, Université du Luxembourg.
  • ICH Guidelines for Drug Stability Testing.AMSbiopharma.
  • ICH Q1A(R2) Stability Testing of new drugs and products.ECA Academy.
  • Aerobic alcohol oxidation and oxygen atom transfer reactions.RSC Publishing.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug design. The target molecule, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, is a valuable functionalized building block. The presence of a chloro group provides a handle for further cross-coupling reactions, while the methyl group on the nitrogen atom prevents tautomerization and directs substitution. The primary alcohol at the C4 position offers a site for esterification, etherification, or oxidation, making this compound a versatile intermediate for constructing more complex molecular architectures in drug discovery programs.

This guide provides detailed, field-proven protocols for the synthesis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. The narrative emphasizes the chemical reasoning behind procedural choices, ensuring that researchers can not only replicate the synthesis but also adapt it based on a solid understanding of the underlying principles.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is most effectively approached via a two-step sequence starting from a suitable pyrazole precursor. The core logic involves the functionalization of the pyrazole ring, followed by the modification of the newly introduced group.

  • Step 1: Formylation and Chlorination. The introduction of the required carbon atom at the C4 position and the chlorine atom at the C3 (or C5) position is efficiently achieved in a single pot using the Vilsmeier-Haack reaction.[1][3][4][5] This reaction employs a chloroiminium salt (the "Vilsmeier reagent"), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to act as both a formylating and chlorinating agent on an electron-rich pyrazolone ring.[3][5]

  • Step 2: Reduction. The resulting pyrazole-4-carbaldehyde is then selectively reduced to the target primary alcohol. A mild hydride donor such as sodium borohydride (NaBH₄) is ideal for this transformation, as it chemoselectively reduces the aldehyde without affecting the pyrazole ring or the chloro-substituent.[6]

The overall synthetic workflow is depicted below.

G start 1-Methyl-1H-pyrazol-3(2H)-one reagent1 Vilsmeier Reagent (POCl₃/DMF) start->reagent1 intermediate 3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde reagent1->intermediate Vilsmeier-Haack Formylation & Chlorination reagent2 Sodium Borohydride (NaBH₄) intermediate->reagent2 product (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol reagent2->product Aldehyde Reduction

Caption: Overall synthetic workflow for the target molecule.

Protocol 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

This protocol details the concurrent formylation and chlorination of a pyrazolone precursor using the Vilsmeier-Haack reaction.

Underlying Principle & Mechanism

The Vilsmeier-Haack reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium cation. The electron-rich C4 position of the 1-methyl-1H-pyrazol-3(2H)-one tautomer attacks this electrophile. A subsequent cascade involving the elimination of HCl and reaction with the chloride ions present results in the formation of the chlorinated aromatic aldehyde. This one-pot reaction is a powerful method for producing 5-chloro-1H-pyrazole-4-carbaldehydes from pyrazolones.[1][3][7]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Formylation dmf DMF vr Vilsmeier Reagent (Chloroiminium ion) dmf->vr pocliii POCl₃ pocliii->vr start 1-Methyl-1H-pyrazol-3(2H)-one vr->start Electrophilic Addition intermediate1 Iminium Intermediate start->intermediate1 Attack by Pyrazolone intermediate2 3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde intermediate1->intermediate2 Hydrolysis & Tautomerization

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials & Reagents:

  • 1-Methyl-1H-pyrazol-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform (CHCl₃)

  • Crushed ice

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous DMF (6 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add POCl₃ (4 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring.[1] Maintain the temperature below 5 °C throughout the addition. The formation of the Vilsmeier reagent is exothermic and moisture-sensitive.[4]

  • After the addition is complete, stir the resulting viscous mixture for an additional 20-30 minutes at 0 °C.

  • Reaction with Pyrazolone: Add 1-methyl-1H-pyrazol-3(2H)-one (1.0 equivalent) portion-wise to the Vilsmeier reagent. Ensure the temperature does not rise significantly.

  • Heating: After the addition, remove the ice bath and heat the reaction mixture to 120 °C using an oil bath.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with stirring. This quenching step is highly exothermic and must be performed slowly in a fume hood.

  • Neutralization: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of Na₂CO₃ until the pH is approximately 7-8.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Reduction of 3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

This protocol describes the selective reduction of the aldehyde functional group to a primary alcohol.

Underlying Principle & Rationale

Sodium borohydride (NaBH₄) is a versatile and mild reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[6] Its chemoselectivity ensures that other functional groups, such as the chloro-substituent and the aromatic pyrazole ring, remain intact. The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Experimental Protocol

Materials & Reagents:

  • 3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolution: Dissolve 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage gas evolution (hydrogen).

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath and quench it by the slow addition of deionized water to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The resulting crude product, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, can be purified by column chromatography on silica gel if necessary.

Summary of Quantitative Data & Parameters

ParameterProtocol 1: Vilsmeier-Haack ReactionProtocol 2: Aldehyde Reduction
Starting Material 1-Methyl-1H-pyrazol-3(2H)-one3-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Key Reagents POCl₃, DMFSodium Borohydride (NaBH₄)
Solvent DMF (as reagent and solvent)Methanol
Temperature 0 °C (reagent prep), then 120 °C0 °C to Room Temperature
Typical Reaction Time 4-12 hours1-3 hours
Typical Yield 60-80%85-95%

Safety & Troubleshooting

  • Vilsmeier-Haack Reaction: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (PPE). The preparation of the Vilsmeier reagent and the final quenching step are highly exothermic and require careful temperature control.[4] If the reaction stalls, a slight increase in temperature or prolonged reaction time may be necessary.[4]

  • Reduction: The addition of NaBH₄ to methanol generates hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the rate of effervescence.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Elguero, J., & Goya, P. (2021).
  • Lumb, S. L., & Murphy, J. A. (2018). Processes for the preparation of pesticide compounds. U.S.
  • Abdellatif, K. R. A., et al. (2017).
  • Deng, X., & Mani, N. S. (2006). A Versatile One-Pot, Three-Component Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses, 83, 148.
  • Mague, J. T., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2013(3), M797.
  • Gevorgyan, A., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 184-197.
  • Blomstrand, R., et al. (1973). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research. Proceedings of the National Academy of Sciences, 70(2), 574-578.
  • Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500.
  • Gomaa, M. A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1354-1379.
  • ResearchGate. (n.d.). Synthesis of substituted pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Xu, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6331.
  • Wang, Y., et al. (2018). Asymmetric chlorination of 4-substituted pyrazolones catalyzed by natural cinchona alkaloid.
  • ResearchGate. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. Retrieved from [Link]

  • Kumar, A. A., et al. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.
  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a. Retrieved from [Link]

  • Hoshi, H., et al. (1994). Method for chlorination of methylated aromatic compounds. U.S.
  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. 11(1), 1-4.
  • Tumkevicius, S., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21.

Sources

Application Note: Precision Oxidation of (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, reproducible protocol for the oxidation of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol to its corresponding aldehyde.

Executive Summary & Strategic Analysis

The transformation of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (Compound 1 ) to 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (Compound 2 ) represents a critical step in the synthesis of pyrazole-based kinase inhibitors (e.g., JAK, BRAF inhibitors).

Chemical Challenges
  • Chemoselectivity: The pyrazole ring is electron-rich. Harsh oxidants (e.g., KMnO₄, Jones Reagent) pose a high risk of over-oxidation to the carboxylic acid or oxidative degradation of the heterocyclic core.

  • Substituent Stability: The C3-chlorine atom is a valuable handle for future cross-coupling (Suzuki/Buchwald). Conditions must remain mild enough to prevent hydrodehalogenation or nucleophilic displacement.

  • Lewis Basicity: The N2 nitrogen of the pyrazole can coordinate with metal-based oxidants, potentially stalling the reaction or requiring excess reagent.

Recommended Strategy

Based on electronic properties and literature precedence for pyrazole-4-methanols, we recommend Activated Manganese Dioxide (MnO₂) as the primary method due to its high selectivity for "benzylic-like" heterocyclic alcohols and ease of workup. Dess-Martin Periodinane (DMP) is the secondary recommendation for small-scale, high-speed synthesis where product isolation speed is paramount.

Reaction Pathway Visualization

The following diagram outlines the oxidation logic and potential side-reaction avoidance.

OxidationStrategy Start (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (Starting Material) MnO2 Method A: Activated MnO2 (Heterogeneous, Mild) Rec: Scale > 1g Start->MnO2 DCM, Reflux, 12-24h DMP Method B: Dess-Martin Periodinane (Homogeneous, Fast) Rec: Scale < 500mg Start->DMP DCM, 0°C to RT, 2h Target 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (Target Aldehyde) MnO2->Target High Selectivity Acid Carboxylic Acid (Over-oxidation impurity) MnO2->Acid Negligible Risk DMP->Target High Yield DMP->Acid Low Risk

Figure 1: Strategic decision tree for oxidant selection based on scale and selectivity requirements.

Detailed Experimental Protocols

Method A: Activated Manganese Dioxide (MnO₂) Oxidation

Best for: Scale-up (>1g), ease of purification, and high chemoselectivity. Mechanism: Radical mechanism on the MnO₂ surface. Requires "activated" reagent.

Reagents & Equipment[1][2][3][4][5][6][7][8][9][10]
  • Substrate: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Oxidant: Activated MnO₂ (10.0 – 15.0 equiv). Note: Large excess is standard due to surface area dependence.

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃) [Anhydrous].

  • Apparatus: Round-bottom flask, reflux condenser, Celite® pad.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alcohol (e.g., 1.0 g, 6.8 mmol) in DCM (20 mL).

  • Addition: Add Activated MnO₂ (6.0 g, ~10 equiv) in a single portion.

    • Critical Step: Ensure the MnO₂ is "Activated" (precipitated). Commercial "electrolytic" MnO₂ is often inactive for organic synthesis. If unsure, heat commercial MnO₂ at 110°C in an oven for 24h prior to use.

  • Reaction: Stir the black suspension vigorously.

    • Temperature: Start at Room Temperature (RT).[1][11][12] If TLC shows <50% conversion after 4 hours, attach a condenser and heat to mild reflux (40°C).

    • Monitoring: Check TLC every 2 hours. The aldehyde is typically less polar than the alcohol.

  • Workup:

    • Prepare a sintered glass funnel with a 2-cm pad of Celite®.

    • Filter the reaction mixture through the Celite pad to remove the manganese salts.

    • Wash the filter cake thoroughly with DCM (3 x 20 mL) to recover adsorbed product.

  • Isolation: Concentrate the combined filtrate under reduced pressure (rotary evaporator).

    • Result: The product is usually obtained as a white to off-white solid or oil that requires no further purification.

Method B: Dess-Martin Periodinane (DMP) Oxidation

Best for: Small scale (<500mg), precious material, or if MnO₂ proves too slow. Mechanism: Hypervalent iodine ligand exchange.

Reagents & Equipment[1][2][3][4][5][6][7][8][9][10]
  • Substrate: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv).

  • Buffer: Sodium Bicarbonate (NaHCO₃) (1.5 equiv). Crucial to neutralize acetic acid byproduct.

  • Solvent: DCM (Anhydrous).

Step-by-Step Protocol
  • Preparation: In a clean, dry flask, dissolve the alcohol (e.g., 200 mg, 1.36 mmol) in anhydrous DCM (5 mL).

  • Buffering: Add solid NaHCO₃ (170 mg, 2.0 mmol) to the solution.

  • Oxidation: Cool the mixture to 0°C (ice bath). Add DMP (690 mg, 1.63 mmol) in one portion.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 1–3 hours.

    • Visual Cue: The suspension typically remains cloudy.

  • Quench (The "Reductive Wash"):

    • Dilute with Diethyl Ether or DCM (20 mL).

    • Add a 1:1 mixture of Saturated Aqueous NaHCO₃ and 10% Aqueous Na₂S₂O₃ (Sodium Thiosulfate) .

    • Stir the biphasic mixture vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

  • Extraction: Separate phases. Extract aqueous layer once with DCM. Dry combined organics over MgSO₄, filter, and concentrate.[2][11]

Analytical Data & Validation

To validate the success of the oxidation, compare your isolated material against these expected parameters.

FeatureStarting Material (Alcohol)Product (Aldehyde)Notes
1H NMR (DMSO-d6) ~4.3 ppm (d, 2H, -CH₂OH)~5.0 ppm (t, 1H, -OH)~9.85 ppm (s, 1H, -CHO) Disappearance of CH₂/OH signals is diagnostic.[4]
1H NMR (Ring) Pyrazole C5-H: ~7.8 ppmPyrazole C5-H: ~8.3 ppm The aldehyde is electron-withdrawing, shifting the ring proton downfield.
IR Spectroscopy Broad stretch 3200-3400 cm⁻¹ (OH)Sharp peak ~1680-1700 cm⁻¹ (C=O) Distinct carbonyl stretch appears.
TLC (50% EtOAc/Hex) Lower R_f (e.g., 0.3)Higher R_f (e.g., 0.6)Aldehyde is significantly less polar.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion (MnO₂) Inactive OxidantUse "Activated" MnO₂. Heat the reagent at 110°C overnight before use. Increase equivalents to 20x.
Stalled Reaction (DMP) Water contaminationEnsure DCM is anhydrous. Water hydrolyzes DMP to IBX (insoluble in DCM).
Low Yield (Workup) Product adsorptionPyrazoles can stick to silica/Celite. Wash filter cakes aggressively with 5% MeOH in DCM.
New Spot on TLC (Base line) Acid FormationOver-oxidation occurred. Switch to MnO₂ or ensure DMP reaction is quenched immediately upon completion.

Safety & Hazard Control

  • Manganese Dioxide (MnO₂): Fine dust; inhalation hazard. Use in a fume hood. Heavy metal waste must be disposed of in solid hazardous waste containers.

  • Dess-Martin Periodinane (DMP): Shock sensitive and potentially explosive in pure form or when heated. Never heat a DMP reaction above 40°C. Store the reagent in a freezer.

  • Chlorinated Solvents (DCM): Carcinogenic and volatile. Double-glove (Nitrile) recommended.

References

  • General MnO2 Oxidation of Heterocycles

    • Magdziak, D., et al. "Manganese(IV) oxide: A versatile reagent for the oxidation of alcohols." Encyclopedia of Reagents for Organic Synthesis, 2001 .

  • Pyrazoles in Medicinal Chemistry

    • Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011 , 111(11), 6984–7034.

  • Dess-Martin Periodinane Protocol

    • Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." Journal of Organic Chemistry, 1994 , 59(24), 7549–7552.

  • Synthesis of Pyrazole Aldehydes (Contextual)

Sources

Application Notes and Protocols: A Detailed Guide to the Chlorination of 1-methyl-1H-pyrazol-4-yl methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is the chlorination of 1-methyl-1H-pyrazol-4-yl methanol utilizing thionyl chloride (SOCl₂). This application note offers an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental procedure, safety precautions, and methods for purification and characterization of the final product. The information is curated for researchers, scientists, and professionals in the field of drug development, aiming to provide a robust and reproducible methodology.

Introduction: The Significance of 4-(chloromethyl)-1-methyl-1H-pyrazole

Substituted pyrazoles are a cornerstone in the architecture of numerous pharmacologically active compounds. The 1-methyl-1H-pyrazole scaffold, in particular, is a privileged structure in medicinal chemistry due to its presence in a wide array of therapeutic agents. The introduction of a chloromethyl group at the C4 position of this pyrazole ring transforms it into a versatile intermediate. The reactive C-Cl bond allows for facile nucleophilic substitution reactions, enabling the attachment of various functional groups and the construction of more complex molecular entities. This makes 4-(chloromethyl)-1-methyl-1H-pyrazole a critical precursor for the synthesis of novel drug candidates.

Reaction Overview and Mechanistic Insights

The conversion of a primary alcohol, such as 1-methyl-1H-pyrazol-4-yl methanol, to its corresponding alkyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely employed reagent for this purpose due to its efficacy and the convenient removal of byproducts.

The Role of Thionyl Chloride

Thionyl chloride serves as both a chlorinating agent and a dehydrating agent. The reaction proceeds through the formation of a chlorosulfite intermediate, which is a much better leaving group than the initial hydroxyl group. This is a key step in facilitating the subsequent nucleophilic attack by a chloride ion.

Reaction Mechanism

The chlorination of 1-methyl-1H-pyrazol-4-yl methanol with thionyl chloride is generally understood to proceed via the following steps:

  • Formation of the Chlorosulfite Intermediate: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and deprotonation to form an alkyl chlorosulfite intermediate.

  • Nucleophilic Attack by Chloride: A chloride ion, either from the initial step or from the decomposition of the chlorosulfite, acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group. This can occur via two main pathways:

    • Sₙ2 Mechanism: In the presence of a non-participating solvent, the chloride ion attacks from the backside, leading to an inversion of stereochemistry. For an achiral substrate like 1-methyl-1H-pyrazol-4-yl methanol, this distinction is not relevant to the final product's constitution.

    • Sₙi (Internal Nucleophilic Substitution) Mechanism: In the absence of a coordinating solvent, the reaction can proceed with retention of configuration through a tight ion pair, where the chloride is delivered from the same face as the leaving group.

The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture.

Potential Side Reactions

While the desired chlorination is the primary reaction, several side reactions can occur, particularly with a heterocyclic substrate like pyrazole:

  • Reaction with Pyrazole Nitrogens: The lone pairs on the nitrogen atoms of the pyrazole ring can potentially react with the electrophilic thionyl chloride. However, the N1-methyl group and the aromatic nature of the pyrazole ring generally reduce the nucleophilicity of the ring nitrogens, making this a less favorable pathway.

  • Dimerization: Under certain conditions, particularly with prolonged heating or in the presence of certain substituents, pyrazole derivatives can undergo dimerization or other undesired C-C bond formations when treated with thionyl chloride[1]. Careful control of reaction conditions is crucial to minimize these side products.

  • Over-chlorination: While less common for a hydroxymethyl group, there is a possibility of chlorination at other positions on the pyrazole ring if the conditions are too harsh.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints for monitoring the reaction progress.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-methyl-1H-pyrazol-4-yl methanol≥95%Commercially availableStarting material
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Reputable chemical supplierUse freshly opened or distilled
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Reputable chemical supplierAs reaction solvent
Saturated sodium bicarbonate (NaHCO₃) solutionACS gradePrepared in-houseFor workup
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeReputable chemical supplierFor drying
Diethyl etherACS gradeReputable chemical supplierFor extraction
HexanesACS gradeReputable chemical supplierFor chromatography
Ethyl acetateACS gradeReputable chemical supplierFor chromatography
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Step-by-Step Procedure

Diagram of the Experimental Workflow:

Chlorination_Workflow cluster_setup Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Workup and Extraction cluster_purification Purification Start 1-methyl-1H-pyrazol-4-yl methanol in CH₂Cl₂ Cooling Cool to 0 °C Start->Cooling Add_SOCl2 Slow addition of SOCl₂ Cooling->Add_SOCl2 Stir_RT Stir at room temperature Add_SOCl2->Stir_RT Quench Quench with sat. NaHCO₃ Stir_RT->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with brine Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica gel chromatography Concentrate->Chromatography Final_Product 4-(chloromethyl)-1-methyl-1H-pyrazole Chromatography->Final_Product

Caption: Experimental workflow for the chlorination of 1-methyl-1H-pyrazol-4-yl methanol.

  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazol-4-yl methanol (5.0 g, 44.6 mmol).

    • Add anhydrous dichloromethane (40 mL) to dissolve the starting material.

    • Fit the flask with a dropping funnel and a reflux condenser topped with a calcium chloride drying tube.

    • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride (4.2 mL, 57.9 mmol, 1.3 equivalents) to the stirred solution via the dropping funnel over a period of 15-20 minutes. Caution: The reaction is exothermic and evolves HCl gas. Ensure adequate ventilation in a fume hood.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 1:1) as the eluent. The starting material (alcohol) will have a lower Rf value than the product (alkyl chloride).

  • Workup:

    • Once the reaction is complete (as indicated by TLC), carefully and slowly quench the reaction by adding the mixture to a stirred, ice-cold saturated solution of sodium bicarbonate (50 mL). Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity) to isolate the pure 4-(chloromethyl)-1-methyl-1H-pyrazole.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a colorless to pale yellow oil or solid. The hydrochloride salt is a solid[2].

Expected Yield

Yields for this type of reaction are typically in the range of 70-90%, depending on the purity of the starting materials and the careful execution of the workup and purification steps.

Characterization of 4-(chloromethyl)-1-methyl-1H-pyrazole

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.5 ppm (s, 1H, pyrazole C5-H)

    • δ ~7.4 ppm (s, 1H, pyrazole C3-H)

    • δ ~4.5 ppm (s, 2H, -CH₂Cl)

    • δ ~3.8 ppm (s, 3H, N-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~138 ppm (pyrazole C5)

    • δ ~129 ppm (pyrazole C3)

    • δ ~118 ppm (pyrazole C4)

    • δ ~39 ppm (-CH₂Cl)

    • δ ~36 ppm (N-CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)
  • GC-MS or LC-MS: The mass spectrum should show the molecular ion peak corresponding to the mass of 4-(chloromethyl)-1-methyl-1H-pyrazole (C₅H₇ClN₂), which is approximately 130.58 g/mol .

Safety Precautions

Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling thionyl chloride.

  • Fume Hood: All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.

  • Handling: Use a syringe or a dropping funnel for transferring thionyl chloride. Avoid inhalation of vapors and contact with skin and eyes.

  • Quenching: Quench any residual thionyl chloride and the reaction mixture carefully with a base (e.g., sodium bicarbonate solution) under controlled conditions (ice bath) to manage the exothermic reaction and gas evolution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The chlorination of 1-methyl-1H-pyrazol-4-yl methanol with thionyl chloride is an efficient and reliable method for the synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain this valuable intermediate in high yield and purity. The versatility of the resulting chloromethyl group makes this compound a key starting point for the development of novel pyrazole-based compounds with potential therapeutic applications.

References

  • A general overview of pyrazole chemistry and its applic
  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. Beilstein Journal of Organic Chemistry, 2018 , 14, 1245–1252. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 2011 , 35(6), 1263-1271. [Link]

  • A new method for synthesis of various of 4-chloropyrazoles through the direct cyclization/chlorination of hydrazines by using 1,3,5-trichloroisocyanuric acid (TCCA) as both oxidant and chlorinating agent under mild conditions has been proposed. Preprints.org, 2025 , 2025081346. [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • A kind of preparation method of 4-chloropyrazole deriv
  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 2003 , 38(11-12), 959-974. [Link]

  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. Australian Journal of Chemistry, 1974 , 27(7), 1521-1530. [Link]

  • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Reactions of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a key intermediate, offering a versatile platform for the synthesis of diverse pyrazole-based compounds. The presence of a chloromethyl group at the C4 position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of complex molecular architectures.

This guide provides a detailed overview of the nucleophilic substitution reactions of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, with a focus on practical applications and experimental protocols. We will explore the reactions with O-, N-, and S-nucleophiles, discussing the underlying mechanisms and providing step-by-step procedures for their successful execution.

Understanding the Reactivity of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

The primary site of reactivity in (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol for nucleophilic substitution is the benzylic-like carbon of the chloromethyl group. The pyrazole ring, being an electron-rich aromatic system, can influence the reactivity of this position. Nucleophilic substitution reactions at a saturated carbon center can proceed through two primary mechanisms: SN1 and SN2.[2][3]

  • SN2 (Substitution Nucleophilic Bimolecular): This is a one-step concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride) departs.[2][3] This mechanism is favored by primary and less sterically hindered substrates.

  • SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by the nucleophile.[2][3] This pathway is favored by substrates that can form stable carbocations and is often accompanied by rearrangements.[4]

Given the primary nature of the carbon bearing the chlorine atom in (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, the SN2 mechanism is generally the predominant pathway for its nucleophilic substitution reactions.

Synthesis of the Starting Material

While commercially available from some suppliers, the synthesis of the starting material, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, can be achieved through various synthetic routes. One common approach involves the Vilsmeier-Haack reaction of 1-methyl-pyrazol-3-one to introduce a formyl group at the C4 position, followed by chlorination and reduction.[5]

Reactions with O-Nucleophiles: Synthesis of Ethers

The reaction of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol with alcohols or phenols in the presence of a base leads to the formation of the corresponding ethers. This O-alkylation is a valuable method for introducing diverse alkoxy and aryloxy moieties.[6]

General Protocol for O-Alkylation

This protocol describes the synthesis of (3-(methoxymethyl)-1-methyl-1H-pyrazol-4-yl)methanol as a representative example.

Materials:

  • (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

  • Sodium methoxide (or sodium hydride and methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous DMF, add sodium methoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

Data Summary for O-Alkylation:

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
MethanolNaHTHF2512~85
EthanolNaHTHF2512~82
PhenolK₂CO₃DMF808~75

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Causality behind Experimental Choices:

  • Base: A base is required to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures.

  • Solvent: Polar aprotic solvents like DMF or THF are typically used as they can dissolve the reactants and facilitate the SN2 reaction.[7]

  • Inert Atmosphere: An inert atmosphere is crucial when using reactive bases like NaH to prevent reaction with atmospheric moisture.

Visualization of the O-Alkylation Workflow:

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol in anhydrous DMF add_base Add Sodium Methoxide at 0°C start->add_base react Stir at RT for 4-6h (Monitor by TLC) add_base->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for the O-alkylation of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Reactions with N-Nucleophiles: Synthesis of Amines

The displacement of the chloride with various amines provides access to a wide range of N-substituted pyrazole derivatives. These reactions are fundamental in drug discovery for modulating the physicochemical and pharmacological properties of lead compounds.[8]

General Protocol for N-Alkylation

This protocol outlines the synthesis of (3-((benzylamino)methyl)-1-methyl-1H-pyrazol-4-yl)methanol.

Materials:

  • (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

  • Benzylamine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to obtain the pure amine derivative.

Data Summary for N-Alkylation:

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzylamineK₂CO₃CH₃CN8210~88
PiperidineEt₃NTHF6612~90
AnilineCs₂CO₃Dioxane10024~65

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Causality behind Experimental Choices:

  • Base: A base is necessary to neutralize the HCl formed during the reaction and to deprotonate the amine nucleophile in some cases, increasing its nucleophilicity. Potassium carbonate is a common and effective base for these reactions.[9]

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation. Other solvents like THF or dioxane can also be employed.

  • Temperature: Heating is often required to drive the reaction to completion, especially with less reactive amines.

Visualization of the N-Alkylation Mechanism:

N_Alkylation_Mechanism reactant R-NH₂ (Nucleophile) transition_state [R-NH₂---CH₂(Py)---Cl]‡ (SN2 Transition State) reactant->transition_state Nucleophilic Attack substrate (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol substrate->transition_state product (3-((R-amino)methyl)-1-methyl-1H-pyrazol-4-yl)methanol transition_state->product leaving_group Cl⁻ transition_state->leaving_group Leaving Group Departure

Caption: SN2 mechanism for the N-alkylation reaction.

Reactions with S-Nucleophiles: Synthesis of Thioethers

The reaction with thiols provides a straightforward route to thioethers, which are important intermediates in organic synthesis and are present in various biologically active molecules.[10]

General Protocol for S-Alkylation

This protocol details the synthesis of (3-((benzylthio)methyl)-1-methyl-1H-pyrazol-4-yl)methanol.

Materials:

  • (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

  • Benzyl thiol

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water

  • Diethyl ether

Procedure:

  • Prepare a solution of sodium thiolate by adding benzyl thiol (1.0 eq) to a solution of sodium hydroxide (1.1 eq) in ethanol at room temperature.

  • To this solution, add (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired thioether.

Data Summary for S-Alkylation:

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Benzyl thiolNaOHEtOH253~92
ThiophenolK₂CO₃DMF505~89
Sodium thiomethoxide-MeOH252~95

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Causality behind Experimental Choices:

  • Base: A base is used to deprotonate the thiol to form the more potent thiolate nucleophile. Sodium hydroxide is a common and inexpensive choice.

  • Solvent: Ethanol is a suitable solvent that can dissolve both the reactants and the base.

  • Temperature: These reactions are often rapid and can be carried out at room temperature.

Conclusion

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a valuable and versatile building block for the synthesis of a diverse range of pyrazole derivatives. The nucleophilic substitution reactions at the chloromethyl group with O-, N-, and S-nucleophiles proceed efficiently, typically via an SN2 mechanism. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to effectively utilize this key intermediate in the development of novel therapeutic agents.

References

  • ResearchGate. "Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid." Available at: [Link]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Available at: [Link]

  • Agape Research Center. "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates." Available at: [Link]

  • MDPI. "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Available at: [Link]

  • PMC. "Recent highlights in the synthesis and biological significance of pyrazole derivatives." Available at: [Link]

  • MDPI. "Synthesis and Properties of Pyrazoles." Available at: [Link]

  • RSC Publishing. "Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines." Available at: [Link]

  • Wikipedia. "Nucleophilic substitution." Available at: [Link]

  • Organic Syntheses. "Organic Syntheses Procedure." Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. "synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine." Available at: [Link]

  • MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Available at: [Link]

  • PubMed. "Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes." Available at: [Link]

  • MDPI. "2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)." Available at: [Link]

  • Semantic Scholar. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Available at: [Link]

  • Khan Academy. "Nucleophilic substitution reactions (video)." Available at: [Link]

  • Journal of Materials and Environmental Science. "Alkylation of Thiols in Green Mediums." Available at: [Link]

  • PMC. "N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes." Available at: [Link]

  • Chemistry LibreTexts. "8.5: Mechanisms of Nucleophilic Substitution Reactions." Available at: [Link]

  • SID. "A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER." Available at: [Link]

  • Chemistry LibreTexts. "7.1: Nucleophilic Substitution Reaction Overview." Available at: [Link]

  • ChemRxiv. "Practical Synthesis of Pyrazol-4-thiols." Available at: [Link]

  • Arkat USA. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Available at: [Link]

  • Organic Chemistry Portal. "O-alkylation and arylation of Oximes, Hydroxylamines and related compounds." Available at: [Link]

  • Chemistry LibreTexts. "7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I." Available at: [Link]

Sources

Application Note: Conversion of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol to Alkyl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1780810-93-6)[1][2][3]

Introduction & Strategic Rationale

The functionalization of heteroaromatic methanols is a cornerstone transformation in the synthesis of modern agrochemicals and pharmaceuticals. Specifically, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a highly versatile building block[1][4]. Converting its primary hydroxyl group into a versatile leaving group—such as a chloride or bromide—yields a highly reactive electrophile primed for downstream


 displacements, cross-coupling reactions, or nucleophilic substitutions.

As a Senior Application Scientist, I have structured this guide to move beyond mere recipes. The protocols herein are designed as self-validating systems , emphasizing the causality behind solvent selection, temperature control, and workup procedures. Because the pyrazole ring is electron-rich but modulated by the electron-withdrawing 3-chloro substituent, the benzylic-like (heteroallylic) carbon is highly activated. This activation makes the conversion efficient but requires strict kinetic control to avoid dimerization or etherification side-reactions[5][6].

Mechanistic Insights & Reagent Selection

The conversion of the primary alcohol to an alkyl halide can be achieved via three primary pathways, each with distinct mechanistic advantages:

A. Chlorination via Thionyl Chloride ( )

Thionyl chloride is the most atom-economical reagent for this transformation. The reaction proceeds via the formation of an alkyl chlorosulfite intermediate. Upon heating or prolonged stirring, this intermediate undergoes an intramolecular


 or intermolecular 

displacement by the chloride ion, extruding

gas[7].
  • Causality in Design: The pyrazole nitrogen (pKa ~2.5) can act as an internal acid scavenger, but the generation of stoichiometric

    
     will eventually protonate the ring. Using a non-polar aprotic solvent like dichloromethane (DCM) or chloroform prevents the solvation of the leaving groups, driving the reaction forward[5]. A basic aqueous quench is mandatory to free-base the product[8].
    
B. Bromination via Phosphorus Tribromide ( )

Phosphorus tribromide is preferred when a more reactive electrophile (alkyl bromide) is required.


 reacts with the alcohol to form a phosphite ester, which is subsequently displaced by the released bromide ion[5].
  • Causality in Design: The initial esterification is violently exothermic. In heteroaromatic systems, localized heating can cause the unreacted alcohol to attack the newly formed alkyl bromide, yielding a symmetrical ether. Initiating the reaction at -30 °C ensures strict kinetic control over the initial esterification, suppressing this side reaction[5][6].

C. Mild Bromination via the Appel Reaction ( )

For highly sensitive substrates where strongly acidic byproducts (


, 

,

) must be avoided, the provides a neutral, thermodynamically driven alternative[7]. Triphenylphosphine acts as an oxygen acceptor, forming the highly stable triphenylphosphine oxide (

), which drives the reaction forward.

Quantitative Data & Reagent Comparison

To facilitate route selection, the following table summarizes the operational parameters for each method.

ParameterProtocol A:

Protocol B:

Protocol C: Appel (

)
Halide Produced ChlorideBromideBromide
Typical Yield 85 - 95%80 - 90%75 - 85%
Equivalents 1.2 - 1.5 eq0.4 - 1.1 eq1.2 eq each
Temperature 0 °C

RT
-30 °C

RT
0 °C

RT
Byproducts

(gas),

(gas)

(water soluble)

(requires chromatography)
Scalability Excellent (Kilogram scale)Good (Pilot scale)Moderate (Gram scale)
Best Suited For Robust, scalable chlorinationHigh-reactivity electrophilesAcid-sensitive analogs

Visualizing the Workflows

Workflow SM (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol SOCl2 Protocol A: SOCl2 / DCM 0 °C to RT SM->SOCl2 PBr3 Protocol B: PBr3 / Et2O -30 °C to RT SM->PBr3 Appel Protocol C: CBr4, PPh3 / DCM 0 °C to RT SM->Appel Chloride Alkyl Chloride Derivative (High Yield, Scalable) SOCl2->Chloride Bromide Alkyl Bromide Derivative (Highly Reactive Electrophile) PBr3->Bromide Appel->Bromide

Fig 1. Synthetic pathways for converting the pyrazole methanol to alkyl halides.

Mechanism Step1 Pyrazole Methanol + SOCl2 Step2 Alkyl Chlorosulfite Intermediate + HCl Step1->Step2 Nucleophilic attack on S Step3 Intramolecular SNi or SN2 Displacement by Cl- Step2->Step3 Leaving group activation Step4 Alkyl Chloride + SO2 (gas) Step3->Step4 SO2 extrusion

Fig 2. Mechanistic sequence of thionyl chloride-mediated chlorination.

Experimental Protocols

Protocol A: Synthesis of 3-chloro-4-(chloromethyl)-1-methyl-1H-pyrazole

Adapted from standard [5][8].

  • Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet. Vent the system through a dilute

    
     scrubber to neutralize evolved 
    
    
    
    and
    
    
    .
  • Dissolution: Dissolve (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (1.0 eq, e.g., 10 mmol, 1.47 g) in anhydrous Dichloromethane (DCM) or Chloroform (20 mL)[5]. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Charge the dropping funnel with Thionyl Chloride (

    
    , 1.3 eq, 13 mmol, 0.95 mL) dissolved in 5 mL of DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic release of gases and prevents local concentration spikes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

  • Validation (In-Process): Check reaction progress via TLC (Eluent: 1:1 EtOAc/Hexanes, UV visualization). The product will elute significantly higher (

    
     ~0.7) than the highly polar starting alcohol (
    
    
    
    ~0.2).
  • Workup: Once complete, cool the reaction back to 0 °C. Carefully quench by adding saturated aqueous

    
     (15 mL) dropwise[8]. Causality: The pyrazole ring will be protonated by residual 
    
    
    
    ; the basic quench ensures the product remains in the organic phase.
  • Isolation: Separate the layers. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the alkyl chloride as a pale yellow oil or solid.
    
Protocol B: Synthesis of 4-(bromomethyl)-3-chloro-1-methyl-1H-pyrazole via

Optimized for kinetic control based on[5][6].

  • Setup: In a flame-dried flask under inert atmosphere, dissolve the pyrazole methanol (1.0 eq, 10 mmol, 1.47 g) in anhydrous Diethyl Ether (

    
    ) (30 mL).
    
  • Cryogenic Cooling: Cool the solution to -30 °C using a dry ice/acetonitrile bath. Causality: Ether is chosen over DCM here because it remains fluid at -30 °C and helps stabilize the phosphite intermediates via weak coordination[5][6].

  • Addition: Add Phosphorus Tribromide (

    
    , 1.1 eq, 11 mmol, 1.04 mL) dropwise over 20 minutes.
    
  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12 hours[5][6].

  • Workup: Pour the reaction mixture onto crushed ice (30 g) to hydrolyze unreacted

    
     and phosphite byproducts. Extract with 
    
    
    
    (3 × 20 mL).
  • Isolation: Wash the combined ethereal layers with saturated

    
     (to remove 
    
    
    
    ), followed by brine. Dry over
    
    
    , filter, and concentrate in vacuo. Caution: Alkyl bromides are potent lachrymators and alkylating agents; handle exclusively in a fume hood.
Protocol C: Mild Bromination via the Appel Reaction
  • Setup: Dissolve the pyrazole methanol (1.0 eq, 10 mmol, 1.47 g) and Carbon Tetrabromide (

    
    , 1.2 eq, 12 mmol, 3.98 g) in anhydrous DCM (25 mL). Cool to 0 °C.
    
  • Addition: Add Triphenylphosphine (

    
    , 1.2 eq, 12 mmol, 3.15 g) in small portions over 15 minutes. Causality: Solid addition of 
    
    
    
    controls the rate of the ylide formation, preventing thermal runaway[7].
  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Workup & Purification: Concentrate the reaction mixture to approximately 5 mL. Add 30 mL of cold Pentane or Hexanes and stir vigorously. Causality: The byproduct, triphenylphosphine oxide (

    
    ), is highly insoluble in non-polar solvents and will precipitate as a white solid.
    
  • Isolation: Filter the suspension through a pad of Celite. Concentrate the filtrate to yield the crude bromide, which can be further purified by short-path silica gel chromatography if necessary.

References

  • Aaronchem Catalog & Chemical Data Source: Aaronchem / Fluorochem / Chemical-Label URL:[Link] (General structural data for CAS 1780810-93-6)[1][2][3][4]

  • Herbicide Compositions (US Patent 7,833,939 B2) Source: Google Patents (Kumiai Chemical Industry Co Ltd) URL:[5][9]

  • Isoxazoline Derivative and Herbicide Comprising the Same as Active Ingredient (EP 1,364,946 A1) Source: Google Patents (Kumiai Chemical Industry Co Ltd / Ihara Chemical Industry Co Ltd) URL:[6][10]

  • Development of Potential Dual-Action Antibacterial Agents Source: University of Wollongong Research Online (Ambrus, J. I., 2008) URL:[Link][7]

  • Prophylactic or Therapeutic Agent for Diabetes (PCT/JP2009/054095)

    
     quench protocols)[8]
    

Sources

Technical Guide: Suzuki-Miyaura Strategies for (3-Chloro-1-methyl-1H-pyrazol-4-yl)methanol

[1]

Executive Summary & Strategic Analysis

Compound: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol Role: Deactivated Heteroaryl Electrophile / Latent Nucleophile Key Challenge: The 3-chloropyrazole motif is electronically deactivated compared to its bromo- or iodo-analogs.[1] The electron-rich pyrazole ring (donating

1

Strategic Pathways:

  • Direct Electrophilic Coupling: Utilizing bulky, electron-rich phosphine ligands (Buchwald Type) to facilitate oxidative addition at the C-Cl bond.[1]

  • Nucleophilic Inversion (Borylation): Converting the chloride to a pinacol boronate ester to access a nucleophilic coupling partner.[1]

  • Functional Derivatization: Modifying the C4-alcohol to tune solubility or reactivity prior to coupling.

Reaction Logic & Decision Pathways

The following flowchart illustrates the decision matrix for selecting the optimal coupling strategy based on target complexity and functional group tolerance.

SuzukiStrategyStart(3-Chloro-1-methyl-1H-pyrazol-4-yl)methanolDirectDirect Coupling(Electrophile)Start->DirectRobust SubstratesProtectAlcohol Protection(TBS/THP)Start->ProtectSensitive CatalystsOxidizeOxidation to Aldehyde(Reductive Amination)Start->OxidizeScaffold DiversificationProtect->DirectStandard SuzukiBorylMiyaura Borylation(Nucleophile)Protect->BorylPd(0), B2Pin2Coupling with\nAryl HalidesCoupling withAryl HalidesBoryl->Coupling with\nAryl Halides

Figure 1: Strategic workflow for derivatizing and coupling the pyrazole scaffold.

Critical Application Notes

Ligand Selection for 3-Chloropyrazoles

Standard ligands like


1
  • Recommended: XPhos or SPhos .[1][2] These biaryl monophosphine ligands provide the steric bulk to promote reductive elimination and the electron richness to accelerate oxidative addition.[1]

  • Alternative: Pd-PEPPSI-IPr . This NHC (N-Heterocyclic Carbene) precatalyst is highly effective for difficult heteroaryl chlorides.[1]

Managing the Hydroxymethyl Group

The free alcohol can be tolerated in aqueous/biphasic Suzuki conditions (

1
  • Protection: TBDMS (Silyl ether) is preferred for ease of removal.[1]

  • Direct Use: Requires higher catalyst loading (2-5 mol%) to offset potential coordination of the -OH to the Pd center.[1]

Experimental Protocols

Protocol A: Direct Coupling of the Chloride (Aqueous/Tolerant Conditions)

Target: Coupling the free alcohol scaffold with an aryl boronic acid.[1]

Reagents:

  • Electrophile: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (1.0 equiv)[1]

  • Nucleophile: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: SPhos (4 mol%)[1]

  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Setup: Charge a reaction vial with the chloropyrazole (1.0 equiv), aryl boronic acid (1.5 equiv),

    
    , SPhos, and finely ground 
    
    
    .
  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to 80–100 °C for 12–18 hours. Note: 3-chloropyrazoles require thermal energy; do not run at RT.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[1] The free alcohol product will partition into the organic phase but may require repeated extractions if the coupled partner is polar.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient) is typically required due to the polarity of the alcohol.[1]

Protocol B: Synthesis of the Pinacol Boronate (Nucleophilic Switch)

Target: Converting the 3-Cl group to a 3-BPin group.[1] Note: Protection of the alcohol is highly recommended for this step to prevent protodeboronation or borate ester formation.[1]

Pre-requisite: Protect the alcohol as a TBDMS ether using standard conditions (TBDMSCl, Imidazole, DCM).[1]

Reagents:

  • Substrate: 4-((tert-butyldimethylsilyloxy)methyl)-3-chloro-1-methyl-1H-pyrazole (1.0 equiv)[1]

  • Boron Source:

    
     (Bis(pinacolato)diboron) (1.2 equiv)[1]
    
  • Catalyst:

    
     (2.5 mol%)[1]
    
  • Ligand: XPhos (5-10 mol%) or

    
     (for higher activity)[1]
    
  • Base: KOAc (anhydrous, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk flask and cool under Argon.

  • Charging: Add the protected chloropyrazole,

    
    , KOAc, and Ligand.
    
  • Catalyst Addition: Add

    
     last to minimize oxidation.
    
  • Reaction: Add anhydrous Dioxane. Heat to 100 °C for 4–8 hours. Monitor by LCMS for the disappearance of the chloride.[1]

    • Checkpoint: If conversion stalls, add fresh catalyst (1 mol%) and heat for an additional 2 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove Palladium black and inorganic salts. Wash with EtOAc.[1]

  • Isolation: Concentrate the filtrate. The resulting BPin ester is often stable enough for silica chromatography (fast elution with Hexane/EtOAc) but is best used crude in the next step if purity is >90%.[1]

Data Summary & Troubleshooting

ParameterCondition A (Standard)Condition B (Optimized for 3-Cl)Why?
Ligand

XPhos / SPhos / CataCXium A Bulky, electron-rich ligands are required to insert into the inert C-Cl bond.
Base


or

Stronger bases (Cesium effect) assist in the transmetallation step for hindered substrates.[1]
Solvent TolueneDioxane or n-Butanol Higher boiling point solvents allow the reaction to reach the activation energy of the chloride.[1]
Temp 80 °C100 - 110 °C Thermal drive is critical for deactivated electrophiles.[1]

Troubleshooting the "Stalled Reaction": If the starting material remains unconsumed:

  • Switch Ligand: Move to Pd-PEPPSI-IPr (1-2 mol%).[1] The carbene ligand binds tighter than phosphines, preventing catalyst decomposition at high temperatures.

  • Check Oxygen: Electron-rich ligands (XPhos) oxidize rapidly in air.[1] Ensure rigorous degassing.

  • Activation: Convert the chloride to an iodide (Finkelstein reaction) if absolutely necessary, though direct coupling is usually preferable for atom economy.[1]

References

  • Suzuki-Miyaura Coupling of Deactivated Chlorides

    • Title: "General Catalysts for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides"
    • Source:J. Am. Chem. Soc.[1][3][4] 2007, 129, 3358.

    • URL:[Link][1]

  • Borylation of Heteroaryl Chlorides

    • Title: "Pd-Catalyzed Borylation of Aryl Chlorides: A General Method for the Synthesis of Arylboron
    • Source:Angew. Chem. Int. Ed. 2007, 46, 5359.
    • URL:[Link][1]

  • Application of SPhos in Heterocycles

    • Title: "Highly Active Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Halides"
    • Source:Tetrahedron 2005, 61, 9835.
    • URL:[Link][1]

  • Reaction Conditions for 3-Chloropyrazoles (Analogue Study)

    • Title: "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles"[5]

    • Source:J. Org.[1][4][6] Chem. 2011, 76, 4552.

    • URL:[Link][1]

Troubleshooting & Optimization

Improving yield in the synthesis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured as an interactive troubleshooting center. It addresses the synthesis and yield optimization of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol (CAS: 1005584-90-6), a critical intermediate in the synthesis of kinase inhibitors (e.g., related to scaffolds found in Encorafenib analogs).

Ticket System: Yield Optimization & Troubleshooting Status: ACTIVE Agent: Senior Application Scientist

System Overview & Synthetic Pathway

Before addressing specific tickets, verify your synthetic route against the standard validated pathway. Yield losses often originate from selecting the wrong precursor or reducing agent.

Validated Synthetic Workflow

The most robust route for high-yield synthesis avoids late-stage chlorination (which causes regioselectivity issues) and relies on the reduction of the corresponding aldehyde or ester .

G Start Precursor: 3-Amino-1-methylpyrazole Sandmeyer Step 1: Sandmeyer (NaNO2, HCl, CuCl) Target: 3-Cl-1-Me-pyrazole Start->Sandmeyer Chlorination Vilsmeier Step 2: Vilsmeier-Haack (POCl3, DMF) Target: 4-Carbaldehyde Sandmeyer->Vilsmeier Formylation Reduction Step 3: Reduction (NaBH4, MeOH) Target: (3-Cl-1-Me-pyrazol-4-yl)methanol Vilsmeier->Reduction Critical Yield Step

Figure 1: Validated synthetic pathway. Step 3 is the primary focus of this guide.

Troubleshooting Tickets (FAQ)

Ticket #101: "My yield is <40% after the reduction step. TLC shows conversion, but mass is missing."

Diagnosis: Water Solubility / Extraction Failure. Severity: Critical.

Technical Analysis: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a small, polar heteroaromatic alcohol. It possesses high water solubility due to the hydroxymethyl group and the basic nitrogen atoms. Standard extraction protocols (e.g., Ethyl Acetate/Water) often result in >50% product loss to the aqueous phase.

Resolution Protocol: Do not use pure Ethyl Acetate or Ether. Switch to a Polar Organic Solvent System .

  • Quench: Quench the NaBH4 reaction with a small amount of acetone (to destroy excess hydride), then add saturated aqueous NH4Cl.

  • Saturation: Saturate the aqueous layer with solid NaCl (Salting Out). This increases the ionic strength, forcing the organic product out of the water.[1]

  • Extraction Solvent: Use Chloroform/Isopropanol (3:1) or DCM/Isopropanol (3:1) .

    • Why? The alcohol component helps solvate the polar pyrazole, while the halogenated solvent provides density for separation.

  • Repetition: Perform 4–5 extractions.

Data Comparison: Extraction Efficiency

Solvent SystemAqueous Phase LossIsolated YieldNotes
Ethyl Acetate (EtOAc)High (~45%)40-50%Poor recovery of polar alcohols.
Dichloromethane (DCM)Moderate (~25%)60-65%Better, but still insufficient.
DCM / IPA (3:1) Low (<5%) 90-95% Recommended Standard.
Ticket #102: "I observe dechlorination (loss of Cl) in the final product."

Diagnosis: Over-reduction / Aggressive Reagents. Severity: High.

Technical Analysis: While aryl chlorides are generally stable to Sodium Borohydride (NaBH4), they are labile to Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2), especially in electron-deficient rings like pyrazoles. If you are using LiAlH4, you risk hydrodehalogenation (replacing -Cl with -H).

Resolution Protocol:

  • Reagent Switch: Use NaBH4 (0.5–1.0 equiv) in Methanol or Ethanol.

  • Temperature Control: Maintain reaction at 0°C during addition. Warm to Room Temperature (RT) only if reaction stalls.

  • Avoid: Do not use Pd/C + H2. Do not use refluxing LiAlH4.

Ticket #103: "Regioselectivity issues: I have a mixture of N-methyl isomers."

Diagnosis: Incorrect starting material or alkylation conditions.[2] Severity: Moderate (Purification bottleneck).

Technical Analysis: If you are synthesizing the precursor by methylating 3-chloro-1H-pyrazole-4-carbaldehyde, you will get a mixture of 1-methyl (desired) and 2-methyl isomers due to tautomerism.

Resolution Protocol:

  • Route Correction: Start with Methylhydrazine rather than hydrazine.

    • Mechanism:[3][4][5][6][7] The reaction of methylhydrazine with the appropriate Vilsmeier reagent or enol ether directs the methyl group to the N1 position more selectively than post-synthetic methylation.

  • Purification: If you must methylate the ring, the 1-methyl and 2-methyl isomers usually have significantly different polarities.

    • Separation: Use Flash Chromatography (SiO2) with a gradient of Hexane/EtOAc (start 90:10, go to 50:50). The 1-methyl isomer is typically less polar than the 2-methyl isomer in this specific substitution pattern.

Standard Operating Procedure (SOP)

Protocol: High-Yield Reduction of 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde

Reagents:

  • Substrate: 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH4) (1.1 equiv)

  • Solvent: Methanol (anhydrous preferred, HPLC grade acceptable)

  • Workup: DCM/IPA (3:1), Brine, Na2SO4.

Step-by-Step:

  • Dissolution: Dissolve the aldehyde in Methanol (10 mL per gram of substrate) in a round-bottom flask.

  • Cooling: Place the flask in an ice-water bath (0°C). Stir for 10 minutes.

  • Addition: Add NaBH4 portion-wise over 15 minutes. Caution: Gas evolution (H2).

    • Tip: Do not dump all at once; exotherms can degrade the chloro-substituent.

  • Monitoring: Remove ice bath and stir at RT for 1–2 hours. Monitor by TLC (100% EtOAc or 5% MeOH/DCM). The aldehyde spot (higher Rf) should disappear; the alcohol spot (lower Rf) will appear.

  • Quench: Cool back to 0°C. Add Acetone (1 mL) to quench unreacted hydride. Stir 5 mins.

  • Workup (The Critical Step):

    • Remove Methanol under reduced pressure (Rotavap) to leave a solid/oil residue. Do not extract directly from MeOH.

    • Resuspend residue in Water (20 mL) and Saturated Brine (20 mL).

    • Extract with DCM:IPA (3:1) mixture (3 x 30 mL).

  • Drying: Combine organic layers, dry over Anhydrous Na2SO4, filter, and concentrate.

Diagnostic Logic Tree

Use this flow to diagnose yield issues during the experiment.

Troubleshooting Start Issue: Low Yield CheckTLC Does TLC show product? Start->CheckTLC YesProduct Problem: Isolation CheckTLC->YesProduct Yes NoProduct Problem: Reaction CheckTLC->NoProduct No CheckAq Check Aqueous Layer. Is product stuck there? YesProduct->CheckAq CheckReagent Check Reagent. Did you use LiAlH4? NoProduct->CheckReagent SolutionExtraction Use DCM/IPA (3:1) & Saturate with NaCl CheckAq->SolutionExtraction Yes (High Polarity) SolutionDechlor Switch to NaBH4 Keep Temp < 20°C CheckReagent->SolutionDechlor Yes (Over-reduction) SolutionStalled Check Aldehyde Quality (Oxidize if impure) CheckReagent->SolutionStalled No (Reaction Stalled)

Figure 2: Troubleshooting logic for yield loss.

References

  • Deng, X., & Mani, N. S. (2008).[4][8] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179.[8]

  • Frontier, A. (2025). Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry.

  • Sigma-Aldrich. (n.d.). Product Specification: (3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl)methanol.

  • BenchChem. (2025). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide.

  • Google Patents. (2012). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine (Related Chemistry: Chlorination/Oxidation sequences). US Patent 9,522,900.

Sources

Technical Support Center: Purification of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the purification of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent changes significantly with temperature.[1][2][3] This center provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges and ensure the successful isolation of high-purity material.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, offering explanations and actionable solutions.

Question: My product is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This typically happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present, causing a melting point depression.[4][5]

  • Causality: The high concentration of the solute means it needs to come out of the solution. However, the solution's temperature is still high enough to melt the pure compound, causing it to separate as a liquid oil. This is more common when using a solvent system where the compound is extremely soluble.[4]

  • Solutions:

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small, measured amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[5][6] Allow the solution to cool much more slowly.

    • Lower the Cooling Temperature: The goal is to have crystallization occur at a temperature below the melting point of your compound. Slow cooling is paramount. Insulate the flask to ensure gradual temperature decrease.[5][7]

    • Change Solvents: If the problem persists, the chosen solvent may be inappropriate. Screen for a solvent in which the compound is less soluble at higher temperatures.

Question: I have very low or no crystal formation after cooling the solution, even in an ice bath. What should I do?

Answer: This is a common issue and usually points to one of two causes: the solution is not sufficiently saturated (too much solvent was used), or the crystallization process needs to be induced.

  • Causality & Solutions:

    • Excess Solvent: This is the most frequent reason for low yield.[4][6] To fix this, gently heat the solution and evaporate a portion of the solvent to increase the concentration of the pyrazole derivative. Allow it to cool again.[4][5] A good rule of thumb is to use the minimum amount of hot solvent required to fully dissolve the crude product.[3][6]

    • Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point and requires a nucleation site to begin crystallization.[4]

      • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[4][6]

      • Seeding: If you have a small crystal of pure (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[6]

Question: My final product is colored, but the pure compound should be white. How do I remove colored impurities?

Answer: Colored impurities are often large, polar molecules with extended conjugation that can be effectively removed by adsorption.

  • Causality & Solution: These impurities are typically present in small amounts but are highly visible. They can be removed by adding activated charcoal (also known as Norit) to the hot solution before filtration.[1][8]

  • Protocol:

    • After dissolving your crude product in the hot solvent, remove the flask from the heat source.

    • Add a very small amount of activated charcoal (e.g., the tip of a spatula). Adding too much will adsorb your product and reduce the yield.

    • Bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal, which now holds the colored impurities.[1][8] The resulting filtrate should be colorless.

Question: The purity of my compound has not improved significantly after recrystallization. What went wrong?

Answer: This suggests that the chosen solvent does not effectively differentiate between your product and the impurities, or that the cooling process was too rapid.

  • Causality & Solutions:

    • Inappropriate Solvent Choice: An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[2][9] If the impurity has similar solubility properties to your product in the chosen solvent, co-precipitation will occur. You must perform a new solvent screen.

    • Crystallization Was Too Fast: Rapid cooling traps impurities within the crystal lattice, preventing true purification.[2][5] Always allow the solution to cool slowly to room temperature before moving it to an ice bath.[9] Insulating the flask can help ensure a slow cooling rate.[7]

Recrystallization Workflow & Troubleshooting Logic

The following diagrams illustrate the standard workflow for recrystallization and a logical approach to troubleshooting common issues.

Recrystallization_Workflow Figure 1: General Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol dissolve Dissolve in minimum amount of hot solvent start->dissolve check_impurities Insoluble or colored impurities present? dissolve->check_impurities hot_filter Perform hot gravity filtration (add charcoal if colored) check_impurities->hot_filter Yes cool_solution Slowly cool solution to room temperature check_impurities->cool_solution No hot_filter->cool_solution ice_bath Cool in ice bath to maximize crystal formation cool_solution->ice_bath vacuum_filter Collect crystals via vacuum filtration ice_bath->vacuum_filter wash_crystals Wash with minimal ice-cold solvent vacuum_filter->wash_crystals dry_crystals Dry crystals under vacuum wash_crystals->dry_crystals end_product Pure Product dry_crystals->end_product

Caption: A step-by-step workflow for the recrystallization process.

Troubleshooting_Logic Figure 2: Troubleshooting Common Recrystallization Issues cluster_no_crystals No Crystals Form cluster_oiling_out Product Oils Out cluster_low_purity Purity Not Improved problem Problem Encountered cause1 Possible Cause: Too much solvent problem->cause1 cause2 Possible Cause: Supersaturation problem->cause2 cause3 Possible Cause: Cooling too quickly or solution too concentrated problem->cause3 cause4 Possible Cause: Incorrect solvent choice problem->cause4 cause5 Possible Cause: Crystals crashed out too fast problem->cause5 solution1 Solution: Boil off excess solvent and re-cool cause1->solution1 solution2 Solution: Scratch flask or add seed crystal cause2->solution2 solution3 Solution: Re-heat, add more solvent, cool very slowly cause3->solution3 solution4 Solution: Perform new solvent screen cause4->solution4 solution5 Solution: Ensure slow cooling cause5->solution5

Caption: A decision tree for diagnosing and solving recrystallization problems.

Frequently Asked Questions (FAQs)

Question: How do I select the best solvent for recrystallizing (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol?

Answer: Solvent selection is the most critical step for a successful recrystallization.[7] The ideal solvent should:

  • Completely dissolve the compound when hot (at or near its boiling point).[9]

  • Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).[9]

  • Either not dissolve impurities at all or dissolve them very well even at low temperatures.

  • Not react with the compound.[9]

  • Be volatile enough to be easily removed from the crystals during drying.

For (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, which is a polar molecule due to the pyrazole ring, chloro-substituent, and hydroxyl group, polar solvents are a good starting point. A systematic screening approach is recommended.[7]

Solvent Class Examples Predicted Solubility Profile for Target Compound Notes
Polar Protic Water, Ethanol, Methanol, IsopropanolGood solubility, especially when hot. A good candidate for single-solvent recrystallization.Ethanol and isopropanol are often excellent choices for pyrazole derivatives.[10] Water might be used as an anti-solvent.
Polar Aprotic Acetone, Ethyl AcetateModerate to high solubility. May be too effective, leading to low recovery.Can be useful as the "good" solvent in a two-solvent system.[6]
Non-Polar Hexane, Toluene, DichloromethaneLow to negligible solubility.Excellent candidates for use as the "poor" solvent (anti-solvent) in a two-solvent system with a more polar solvent like ethanol.[6]

Question: What is a two-solvent recrystallization and when should I use it?

Answer: A two-solvent recrystallization is used when no single solvent meets the required criteria.[1] It involves a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[1][7]

You should use this method when you cannot find a single solvent that provides a large difference in solubility between hot and cold conditions.

  • General Procedure:

    • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

    • While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

    • Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.[1]

    • Allow the solution to cool slowly, as you would in a single-solvent recrystallization.

Question: What safety precautions should I take?

Answer: Standard laboratory safety procedures must be followed.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11][12][13]

  • Ventilation: Handle all organic solvents in a well-ventilated chemical fume hood to avoid inhaling vapors.[12][14]

  • Heating: When heating flammable organic solvents, never use an open flame. Use a steam bath, water bath, or heating mantle.[12]

  • Material Safety Data Sheet (MSDS): Always review the MSDS for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol and all solvents used to be aware of specific hazards.[11][12][14]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example using Isopropanol)

  • Dissolution: Place the crude (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol in an Erlenmeyer flask. Add a small volume of isopropanol and a boiling chip. Heat the mixture to boiling on a hot plate. Continue adding hot isopropanol in small portions until the solid just dissolves.[7][8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[3][9] Crystal formation should begin during this time.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[6][8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][15]

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.[3][15]

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization (Example using Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethanol (the "good" solvent).[1]

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water (the "poor" solvent) dropwise with swirling until a persistent cloudiness appears.

  • Clarification: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[16]

  • Cooling & Isolation: Follow steps 3-7 from the single-solvent protocol, using an ice-cold mixture of ethanol/water (in the same approximate ratio as the final solvent mixture) for the washing step.

References

  • BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. BenchChem.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development (IJTSRD).
  • Google Patents. (N.D.). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • Google Patents. (N.D.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • JETIR. (N.D.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org.
  • University of Toronto. (N.D.). Recrystallization - Single Solvent. University of Toronto Scarborough.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 3-(Chloromethyl)-1-methyl-1H-pyrazole. Fisher Scientific.
  • CymitQuimica. (2024). Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. CymitQuimica.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate.
  • University of York. (N.D.). Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Sigma-Aldrich. (N.D.). Safety Data Sheet - Methanol. Sigma-Aldrich.
  • Homi Bhabha Centre for Science Education. (N.D.). Recrystallization. HBCSE.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 3-cyclohexene-1-methanol. Sigma-Aldrich.
  • Kennesaw State University. (N.D.). Recrystallization. Kennesaw State University.
  • California State University, Northridge. (N.D.). Recrystallization1. CSUN.
  • ChemicalBook. (2023). 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet. ChemicalBook.
  • University of Manitoba. (N.D.). Experiment 2: Recrystallization. University of Manitoba.
  • ChemEd X. (2025). Recrystallization in the Organic Chemistry Laboratory. ChemEd X.

Sources

Technical Support Center: Purification of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the purification of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, a key intermediate in pharmaceutical synthesis. This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals to address common purity challenges encountered during its synthesis.

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a valuable building block in medicinal chemistry.[1] Its synthesis, often involving the reduction of the corresponding aldehyde, can result in a crude product containing various impurities that may interfere with subsequent reactions or compromise the integrity of the final active pharmaceutical ingredient (API). This guide offers a structured approach to identifying and removing these impurities, ensuring the high purity required for downstream applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol?

A1: The impurity profile is largely dependent on the synthetic route. A common synthesis involves the Vilsmeier-Haack formylation of 1-methyl-1H-pyrazol-3(2H)-one followed by chlorination and subsequent reduction.[2] Based on this, the primary impurities include:

  • Unreacted Starting Material: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde precursor, is a frequent impurity resulting from incomplete reduction.

  • Side-Reaction Products: Formation of regioisomers during the initial pyrazole synthesis can carry through the entire sequence.[3][4]

  • Reagent-Derived Impurities: Boron salts (from NaBH₄ reduction) and residual phosphorus-based reagents (from chlorination steps, e.g., POCl₃) can contaminate the product.[5]

  • Solvent Residues: Solvents used in the reaction and workup (e.g., DMF, ethanol, ethyl acetate, dichloromethane) are often present.[6]

  • Colored Impurities: These are typically high molecular weight byproducts or oxidation products that can form at various stages.[3]

Q2: How can I perform a quick purity assessment of my crude product?

A2: A combination of Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy provides a rapid and informative assessment.

  • TLC Analysis: Develop a TLC plate using a solvent system like 30-50% ethyl acetate in hexanes. The presence of multiple spots indicates impurities. The starting aldehyde is significantly less polar than the product alcohol.

  • ¹H NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The presence of a singlet peak between δ 9.5-10.0 ppm is a clear indicator of the unreacted aldehyde impurity.[7] Residual organic solvents also have characteristic chemical shifts that are well-documented.[6]

Q3: What are the general stability and storage recommendations for this compound?

A3: Pyrazole derivatives, particularly those with functional groups, require careful storage to prevent degradation.[8]

  • Temperature: For long-term stability, store at low temperatures (2-8°C).[9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially if trace metal catalysts were used in its synthesis.[9]

  • Light: Protect from light by using amber glass vials or storing in the dark to prevent photodegradation.[8]

  • Moisture: The compound is moderately hygroscopic. Store in a desiccated environment to prevent moisture absorption, which can affect handling and assay results.[10]

Part 2: Troubleshooting Guide for Purification

This section addresses specific issues encountered during the purification of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Issue 1: Presence of Unreacted Aldehyde Precursor
  • Symptom: A sharp singlet peak is observed in the ¹H NMR spectrum around δ 9.7 ppm. On TLC, a less polar spot (higher Rf) is visible compared to the main product spot.

  • Primary Cause: Incomplete reduction of the aldehyde functional group. This can be due to insufficient reducing agent, deactivation of the reagent by moisture, or inadequate reaction time.[11]

  • Solutions:

    • Column Chromatography: This is the most effective method for separating the less polar aldehyde from the more polar product alcohol. A silica gel column using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%) typically provides excellent separation.[12]

    • Acid-Base Extraction: While both the aldehyde and alcohol are basic, their basicities may differ slightly. However, this method is generally less effective for separating these two specific compounds compared to chromatography.

Issue 2: Crude Product is a Persistent Oil or Gummy Solid
  • Symptom: The isolated crude product fails to solidify upon solvent removal or forms a sticky, amorphous mass.

  • Primary Cause: This is often due to a high concentration of impurities or the presence of residual solvents which act as a plasticizer and inhibit crystallization.

  • Solutions:

    • High Vacuum Drying: First, ensure all volatile solvents are removed by drying the sample under high vacuum for an extended period.

    • Purification via Chromatography: The most reliable solution is to purify the material using flash column chromatography (see Protocol 2) to remove the impurities that are preventing crystallization.

    • Solvent Trituration: If the impurity level is low, trituration can be effective. Add a poor solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). Stir or sonicate the mixture, which should cause the product to precipitate as a solid, then filter.

Issue 3: Final Product has a Yellow or Brown Discoloration
  • Symptom: The isolated solid, even after initial purification, retains a distinct color.

  • Primary Cause: The presence of minor, highly conjugated or oxidized impurities. These can originate from the hydrazine precursors used in the pyrazole ring synthesis or from side reactions.[3]

  • Solutions:

    • Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent (see Protocol 1). Add a small amount (1-2% by weight) of activated charcoal to the hot solution and continue to heat/stir for 5-10 minutes. The charcoal will adsorb the colored impurities.[3] Perform a hot filtration through a pad of celite to remove the charcoal, then allow the filtrate to cool and crystallize.

    • Recrystallization: In many cases, the colored impurities are present in small amounts and will remain in the mother liquor during recrystallization, yielding a pure, colorless product.[13]

Workflow for Purification Strategy Selection

G crude Crude Product analysis Initial Analysis (TLC, ¹H NMR) crude->analysis decision Assess Impurity Profile analysis->decision aldehyde_present Significant Aldehyde (>5%)? decision->aldehyde_present Major Impurities color_present Colored Impurities? decision->color_present Minor Impurities oily Oily/Gummy? decision->oily Physical State aldehyde_present->color_present No chromatography Protocol 2: Flash Column Chromatography aldehyde_present->chromatography Yes recrystallization Protocol 1: Recrystallization color_present->recrystallization No charcoal Recrystallization with Charcoal Treatment color_present->charcoal Yes oily->chromatography Yes oily->recrystallization No, Solid pure_product Pure Product (Confirm by Analysis) chromatography->pure_product recrystallization->pure_product charcoal->pure_product

Caption: Decision tree for selecting the optimal purification protocol.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol is ideal for removing small amounts of impurities from a solid crude product.

  • Solvent Screening: Test the solubility of a small amount of crude material in various solvents (see Table 2) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add activated charcoal and perform a hot filtration as described in Issue 3.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

| Table 1: Recommended Solvents for Recrystallization Screening | | :--- | :--- | | Solvent System | Comments | | Isopropanol/Water | Good for polar compounds. Dissolve in hot isopropanol and add hot water dropwise until turbidity persists.[13] | | Ethyl Acetate/Hexanes | A versatile system. Dissolve in hot ethyl acetate and add hexanes as an anti-solvent. | | Toluene | Good for less polar impurities. | | Acetonitrile | Can be effective but ensure it is fully removed. |

Protocol 2: Flash Column Chromatography

This is the most powerful method for separating components with different polarities, such as the product alcohol and the starting aldehyde.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Pack the column uniformly to avoid channels.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small portion of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[14] This technique leads to sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. The less polar aldehyde will elute first, followed by the more polar product alcohol.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Acid-Base Extraction

This method leverages the basicity of the pyrazole nitrogen to separate it from non-basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it two to three times with a dilute aqueous acid solution (e.g., 1 M HCl).[3] The basic pyrazole product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Combine Aqueous Layers: Combine all the aqueous extracts in a clean flask and cool in an ice bath.

  • Basification: Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to the aqueous layer with stirring until the solution is basic (pH > 8). The purified pyrazole product should precipitate out as a solid or oil.

  • Re-extraction: Extract the neutralized aqueous layer three times with fresh portions of an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[3]

Part 4: Analytical Confirmation of Purity

After purification, it is essential to confirm the purity and identity of the (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Analytical Techniques

| Table 2: Key Analytical Methods and Expected Results | | :--- | :--- | | Technique | Expected Outcome for Pure Product | | ¹H NMR | A clean spectrum with signals corresponding only to the product. Key signals (in CDCl₃): a singlet for the pyrazole C5-H (~7.5 ppm), a singlet for the CH₂OH protons (~4.6 ppm), a singlet for the N-CH₃ (~3.8 ppm), and a broad singlet for the OH proton.[15] | | HPLC | A single major peak when analyzed using a suitable reverse-phase method (e.g., C18 column with a water/acetonitrile gradient). Purity should be >98% by area percentage.[16][17] | | Mass Spec (MS) | A molecular ion peak corresponding to the calculated mass of the compound, confirming its identity. | | Melting Point | A sharp, well-defined melting point, indicating high purity. A broad melting range suggests the presence of impurities. |

Impurity Identification Workflow

G start Purified Sample nmr ¹H NMR Analysis start->nmr hplc HPLC Analysis start->hplc decision_nmr Unexpected Signals? nmr->decision_nmr decision_hplc Purity >98%? hplc->decision_hplc ms LC-MS Analysis repurify Re-Purify if Necessary ms->repurify identify_impurity Identify Impurity (e.g., Solvent, Aldehyde) decision_nmr->identify_impurity Yes final_product Final, Pure Product decision_nmr->final_product No decision_hplc->repurify No decision_hplc->final_product Yes identify_impurity->ms Confirm with MS repurify->start Repeat Cycle

Caption: Workflow for analytical confirmation of product purity.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Fouad, R., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(7), 1310. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Retrieved from [Link]

  • Google Patents. (n.d.). US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • International Journal of Research in Pharmacy and Science. (2014). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (2025). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Retrieved from [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • MDPI. (2025). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Retrieved from [Link]

  • Drug Discovery and Development. (2012). Testing Drug Stability for Long-Term Storage. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Growing Science. (2024). Current Chemistry Letters. Retrieved from [Link]

  • PMC. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from [Link]

  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

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Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to employ this powerful reaction for the synthesis of pyrazole-4-carboxaldehydes—critical building blocks in pharmaceutical and materials science. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the reaction's mechanism, regioselectivity, and common challenges.

Section 1: Core Principles & Reaction Mechanism

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich heterocyclic systems.[1] For pyrazoles, it offers a highly reliable and regioselective route to introduce a versatile aldehyde group at the C4 position.[2][3] Understanding the underlying mechanism is paramount to effective troubleshooting and optimization.

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: An N,N-disubstituted amide, most commonly N,N-dimethylformamide (DMF), is activated by an acid halide like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, the "Vilsmeier reagent".[1][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final pyrazole-4-carboxaldehyde.[4]

The exceptional regioselectivity for the C4 position is a result of the electronic properties of the pyrazole ring. The two nitrogen atoms direct the electrophilic attack away from the adjacent C3 and C5 positions, making the C4 position the most nucleophilic site.

Vilsmeier_Haack_Mechanism cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Salt Intermediate Pyrazole Pyrazole Substrate Pyrazole->Iminium_Intermediate Attacks Vilsmeier Reagent (at C4 position) Product Pyrazole-4-carboxaldehyde Iminium_Intermediate->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction workflow on pyrazoles.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common practical questions and issues encountered during experimentation.

Reagent & Reaction Setup

Q1: What are the critical safety precautions for preparing and handling the Vilsmeier reagent?

A: Safety is paramount. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water, releasing HCl gas.[6] The Vilsmeier reagent itself is moisture-sensitive and corrosive.[6]

  • Always work in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE): chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.

  • The addition of POCl₃ to DMF is highly exothermic. Always add POCl₃ dropwise to ice-cold DMF (0-5 °C) with vigorous stirring to dissipate heat and prevent runaway reactions.[3][6]

  • Use anhydrous reagents and flame- or oven-dried glassware to prevent premature decomposition of the reagent.[6]

Q2: What are the optimal stoichiometric ratios of pyrazole:DMF:POCl₃?

A: The ideal ratio depends on the reactivity of your pyrazole substrate. A good starting point for most substrates is a 1:3:1.2 ratio of pyrazole:POCl₃:DMF (when DMF is not the solvent). However, optimization is often necessary.

Substrate ReactivityTypical POCl₃ (eq.)Typical DMF (eq.)Rationale
Electron-Rich (N-alkyl, C-alkyl)1.5 - 2.03.0 - 5.0The reaction is typically fast. A slight excess of the reagent ensures full conversion.
Moderately Activated (N-aryl)2.0 - 4.05.0 - 10.0Requires more forcing conditions. A larger excess of the Vilsmeier reagent drives the reaction to completion.[7]
Electron-Poor (e.g., halo-substituted)4.0 - 6.0>10.0 (or as solvent)These substrates are challenging. A significant excess of reagents and higher temperatures are often required to achieve acceptable yields.[7]

Q3: Can I use solvents other than DMF?

A: Yes. While using excess DMF as the solvent is common, other anhydrous, non-protic solvents can be used, such as dichloromethane (DCM), 1,2-dichloroethane (DCE), toluene, or acetonitrile. Using a co-solvent is particularly useful when your pyrazole substrate has poor solubility in DMF or when precise temperature control is critical.

Reaction Execution & Monitoring

Q4: My reaction is sluggish or fails to start, even with an activated pyrazole. What are the likely causes?

A: This is a common issue often traced back to the Vilsmeier reagent itself.

  • Inactive Reagent: The most frequent cause is moisture contamination. If your DMF or glassware was not perfectly dry, the POCl₃ and the resulting Vilsmeier reagent will have hydrolyzed. Use freshly opened, anhydrous grade DMF and properly dried glassware.[6]

  • Insufficient Temperature: While reagent formation must be done at 0-5 °C, the formylation step often requires heating. For moderately activated or deactivated pyrazoles, temperatures between 60-120 °C are common.[7][8]

  • Low Substrate Reactivity: If your pyrazole contains electron-withdrawing groups, it may be too deactivated for standard conditions. In this case, you must increase the excess of the Vilsmeier reagent and raise the temperature significantly.[7]

Q5: The reaction mixture has turned into a dark, intractable tar. What went wrong?

A: Tar formation is almost always a result of overheating, especially during reagent formation.[6]

  • Cause: An uncontrolled exotherm during the addition of POCl₃ to DMF can lead to polymerization and decomposition of both the reagent and the solvent.

  • Prevention: Strict temperature control is non-negotiable. Use an efficient ice/salt bath and add the POCl₃ very slowly, ensuring the internal temperature never exceeds 10 °C.[6] Using a co-solvent like DCE can also help manage the exotherm.

Q6: How do I monitor the reaction progress effectively?

A: Thin-Layer Chromatography (TLC) is the best method.[6] However, you cannot spot the reaction mixture directly onto the TLC plate.

  • Procedure: Withdraw a small aliquot (~0.1 mL) from the reaction mixture and carefully quench it in a vial containing ice-cold saturated sodium bicarbonate solution (~1 mL) and ethyl acetate (~1 mL).

  • Vortex the vial thoroughly and allow the layers to separate.

  • Spot the upper organic layer on your TLC plate.

  • The product, pyrazole-4-carboxaldehyde, is typically more polar than the starting pyrazole and will have a lower Rf value. The disappearance of the starting material spot indicates the reaction is approaching completion.[6]

Work-up & Purification

Q7: What is the correct and safe procedure for quenching the reaction?

A: The work-up step is hazardous due to unreacted POCl₃ and the large exotherm from its hydrolysis.

  • Standard Procedure: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water.[6] This ensures that the heat generated is absorbed efficiently.

  • Basification: After the initial quench, the solution will be highly acidic. Slowly add a base (e.g., saturated NaHCO₃, Na₂CO₃, or 2-4M NaOH) until the pH is neutral or slightly basic (pH 7-9). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes acidic byproducts. The product often precipitates at this stage.

  • Extraction: If the product does not precipitate, extract the aqueous mixture several times with an appropriate organic solvent (e.g., ethyl acetate, DCM).

Q8: My product yield is low after extraction, suggesting it might be water-soluble. How can I improve recovery?

A: Pyrazole aldehydes, especially those without large lipophilic groups, can have significant water solubility.

  • Solution 1: Brine Wash: Before extraction, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase and improves extraction efficiency.

  • Solution 2: Continuous Extraction: For highly water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary for quantitative recovery.

  • Solution 3: Solvent Choice: Use a more polar extraction solvent like ethyl acetate instead of DCM or ether.

Q9: My purified product shows evidence of chlorination. Is this expected?

A: Yes, under certain conditions, the Vilsmeier-Haack reaction can cause concurrent chlorination, although it is more common with other heterocycles like uracils.[1] With pyrazolones (which exist in tautomeric equilibrium with hydroxypyrazoles), the hydroxyl group can be replaced by a chlorine atom. If your substrate has a labile group, chlorination is a possible side reaction, especially at higher temperatures and with a large excess of POCl₃.[9]

Section 3: Troubleshooting Workflow

When encountering suboptimal results, a systematic approach is key. Use the following flowchart to diagnose and resolve common issues.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Step 1 Check_Temp Review Temperature Profile - Reagent prep at 0-5°C? - Reaction heated sufficiently? Check_Reagents->Check_Temp If reagents are good Increase_Conditions Increase Stoichiometry & Temp (e.g., 4 eq. POCl₃, 100°C) Check_Temp->Increase_Conditions If temp profile is correct but substrate is deactivated Success Problem Solved Increase_Conditions->Success Tarry_Residue Tarry Residue Observed Temp_Control Improve Temperature Control - Slower POCl₃ addition - More efficient cooling Tarry_Residue->Temp_Control Likely Cause: Overheating Temp_Control->Success Purification_Issue Difficulty Isolating Product Workup_Opt Optimize Work-up - 'Salt out' with brine - Use more polar solvent (EtOAc) - Check pH during neutralization Purification_Issue->Workup_Opt Likely Cause: Product Solubility Workup_Opt->Success

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Solving solubility issues with (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Solubility Paradox of Pyrazole Alcohols

Welcome to the technical support hub for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol . If you are reading this, you are likely facing a common paradox in heterocyclic chemistry: a small molecule that should be soluble based on molecular weight but resists dissolution due to a robust crystalline lattice.

This compound features a pyrazole core decorated with a primary alcohol and a chlorine atom . The primary alcohol acts as both a hydrogen bond donor and acceptor, while the pyrazole nitrogens add further polarity. In the solid state, these moieties form an intermolecular hydrogen-bonding network that significantly increases the energy required to break the crystal lattice.

This guide moves beyond basic "add solvent" advice. We break down the thermodynamics of dissolution and provide field-tested protocols to ensure your synthesis or biological assay proceeds without precipitation artifacts.

Part 1: Solvent Selection & Screening

Q: I’m seeing "oiling out" or incomplete dissolution in my standard solvents. What is the best solvent system?

A: The "oiling out" phenomenon suggests your solvent is interacting with the lipophilic regions (methyl/chloro) but failing to disrupt the polar H-bonding network. You need a solvent with high dielectric constant and H-bond accepting capability.

Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingTechnical Note
Polar Aprotic DMSO Excellent Best for stock solutions (>100 mM). Breaks H-bonds effectively.
Polar Aprotic DMF / NMP Good Good alternative to DMSO for synthetic reactions requiring higher temps.
Alcohols Methanol / Ethanol Moderate to Good Good for reactions. Solubility increases significantly with heat.
Chlorinated DCM / Chloroform Moderate Often requires a polar co-solvent (e.g., 5-10% MeOH) to fully dissolve.
Ethers THF / 2-MeTHF Moderate Good for reactions; may require slight warming.
Non-Polar Hexane / Toluene Poor Avoid. Will cause precipitation or oiling out.
Aqueous Water pH Dependent Sparingly soluble at neutral pH. Solubility improves at pH < 2 (protonation).

Critical Insight: For synthetic workups involving DCM, the compound may partition poorly if the aqueous phase is neutral. Salting out the aqueous layer or adding 5% Methanol to the DCM organic layer is often required to maximize recovery.

Part 2: Dissolution Protocols (Step-by-Step)

Q: How do I prepare a stable 100 mM stock solution for biological assays without precipitation?

A: Precipitation in aqueous media usually occurs because the "shock" of dilution strips away the organic solvent shell too quickly. Follow this "Step-Down" protocol.

Protocol: High-Stability Stock Preparation
  • Weighing: Weigh the target mass of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol into a glass vial (avoid polystyrene).

  • Primary Solvation (The "Wetting" Phase):

    • Add DMSO to 80% of the final target volume.

    • Why? Adding the full volume immediately can trap air in the crystal lattice, slowing dissolution.

  • Energy Input:

    • Vortex vigorously for 30 seconds.

    • Sonication: If visible solids remain, sonicate at 40°C for 5-10 minutes. The heat helps overcome the lattice energy, and the ultrasound breaks apart crystal aggregates.

  • Volume Adjustment: Top up to the final volume with DMSO. Invert to mix.

  • Visual Check: Hold the vial up to a light source. The solution should be clear and colorless. If a haze persists, filter through a 0.2 µm PTFE syringe filter (nylon binds pyrazoles).

Part 3: Reaction-Specific Troubleshooting

Q: I am trying to convert the alcohol to a leaving group (e.g., mesylate/chloride), but the reaction is sluggish. Is this a solubility issue?

A: It is likely a solubility-reactivity coupled issue. Standard conditions (e.g., MsCl/Et3N in DCM) often fail because the starting material is not fully soluble in cold DCM, or the pyridinium salt byproduct precipitates and coats the reagent.

Troubleshooting Workflow:

  • Switch Solvent: Change from DCM to THF or MeCN . These dissolve the pyrazole alcohol better and often accelerate nucleophilic substitutions.

  • Temperature: Do not run at 0°C strictly. Start at 0°C for reagent addition, but allow the reaction to warm to RT immediately. The solubility coefficient doubles for every 10°C rise (approximate rule of thumb).

  • Base Choice: If using DCM, switch the base from Triethylamine to DIPEA . DIPEA salts are generally more soluble in organic media, preventing the "coating" effect.

Part 4: Visualization & Logic

Figure 1: Solubility Optimization Decision Tree

Caption: A logical flow for selecting the correct solvent system based on the intended application (Synthesis vs. Assay).

SolubilityFlow Start Start: Dissolution Issue CheckApp Intended Application? Start->CheckApp Assay Biological Assay CheckApp->Assay Synth Chemical Synthesis CheckApp->Synth DMSO Use 100% DMSO Assay->DMSO Sonicate Sonicate @ 40°C DMSO->Sonicate CheckPrec Precipitation in Media? Sonicate->CheckPrec Dilution Use Intermediate Dilution (1:10 in Media -> Final) CheckPrec->Dilution Yes SolventCheck Current Solvent? Synth->SolventCheck NonPolar Non-Polar (Hex/Tol) SolventCheck->NonPolar Hydrocarbons Polar Polar (DCM/EtOAc) SolventCheck->Polar Chlorinated/Esters Switch SWITCH to THF, MeCN, or DMF NonPolar->Switch CoSolvent Add 5-10% MeOH or Heat Polar->CoSolvent

Figure 2: Workup & Purification Strategy

Caption: Strategy for isolating the compound from reaction mixtures, accounting for its amphiphilic nature.

WorkupFlow RxnMix Reaction Mixture (Crude) PhAdjust Check Aqueous pH RxnMix->PhAdjust Acidic Acidic (pH < 3) PhAdjust->Acidic Neutral Neutral (pH 7) PhAdjust->Neutral Protonated Pyrazole Protonated (Cation) Soluble in Water Acidic->Protonated Forms Salt FreeBase Neutral Species Extractable into Organic Neutral->FreeBase Action1 Neutralize with NaHCO3 Protonated->Action1 Required Action2 Extract with DCM:MeOH (95:5) FreeBase->Action2 Maximize Yield Action1->Neutral

Part 5: Frequently Asked Questions (FAQ)

Q: Can I store the DMSO stock at -20°C? A: Yes, but DMSO freezes at 19°C . Upon thawing, the compound may crystallize out of solution due to the "freeze-concentration" effect (where the solvent freezes pure, concentrating the solute until it precipitates).

  • Fix: Always vortex and visually inspect the thawed stock. If solids are present, warm to 37°C in a water bath until clear.

Q: Why does the compound streak on TLC? A: The basic nitrogen on the pyrazole ring interacts with the acidic silanols on silica gel plates.

  • Fix: Add 1% Triethylamine (TEA) or 1% NH4OH to your TLC eluent (e.g., 5% MeOH/DCM + 1% TEA). This blocks the silanol sites and tightens the spot.

Q: Is the compound hygroscopic? A: While the pure crystal is generally stable, the amorphous solid (often resulting from rapid rotary evaporation) can absorb moisture. This water absorption will lower the apparent solubility in organic solvents. Always dry the solid under high vacuum (>1 hour) before preparing precise stocks.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13630086, 3-chloro-1-methyl-1h-pyrazole. Retrieved from [Link]

    • Note: Provides foundational data on the lipophilicity and basicity of the core 3-chloro-1-methyl-pyrazole scaffold.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Authoritative source for solvent dielectric constants and solubility parameters (DMSO vs. DCM).
  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Practitioner's Guide to Rational Drug Design. Elsevier.

Technical Support Center: Controlling Side Reactions in Pyrazole Methanol Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of pyrazole-based compounds. Specifically, it addresses the common challenges and side reactions encountered during the oxidation of a methanol group on the pyrazole ring to an aldehyde. This transformation, while conceptually straightforward, is often complicated by the sensitive nature of the pyrazole ring and the potential for over-oxidation. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve high-yield, selective oxidation of your pyrazole methanol substrates.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your pyrazole methanol oxidation experiments.

Question 1: I am observing a low yield of my desired pyrazole aldehyde, and my reaction mixture contains a significant amount of a more polar byproduct. What is the likely cause and how can I fix it?

Answer:

The most probable cause for the formation of a more polar byproduct and a low yield of the desired aldehyde is over-oxidation of the methanol group to a carboxylic acid. This is a very common side reaction, especially when using strong oxidizing agents.[1][2]

Causality and Mitigation Strategy:

The oxidation of a primary alcohol to a carboxylic acid proceeds through an aldehyde intermediate. In the presence of water and a strong oxidant, the aldehyde is rapidly hydrated to a gem-diol, which is then further oxidized to the carboxylic acid. To prevent this, you need to either use a milder, more selective oxidizing agent that is less capable of oxidizing aldehydes, or carefully control the reaction conditions to remove the aldehyde from the reaction mixture as it forms.

Recommended Actions:

  • Switch to a Mild Oxidizing Agent: The choice of oxidant is the most critical factor in preventing over-oxidation.[2] Strong oxidants like potassium permanganate (KMnO₄) or chromic acid should be avoided if the aldehyde is the desired product. Instead, consider one of the following mild oxidants:

    • Manganese Dioxide (MnO₂): This is an excellent choice for the selective oxidation of allylic and benzylic alcohols, and it often works well for heterocyclic methanols. It is a heterogeneous reagent, which can simplify workup.[3]

    • Pyridinium Chlorochromate (PCC): PCC is a classic reagent for the selective oxidation of primary alcohols to aldehydes. The reaction is typically run in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation.[4]

    • Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant that works under neutral conditions and at room temperature. It has a broad functional group tolerance, making it suitable for complex molecules.[5]

    • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or a similar reagent, followed by the addition of a hindered base like triethylamine. It is very effective for sensitive substrates but requires cryogenic temperatures.[6][7]

  • Ensure Anhydrous Conditions: If you are using a reagent like PCC, it is crucial to use anhydrous solvents and reagents to minimize the formation of the gem-diol intermediate that leads to the carboxylic acid.

  • Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction.[8] Stop the reaction as soon as the starting material is consumed to minimize the time the aldehyde product is exposed to the oxidizing conditions.

dot

Caption: Troubleshooting workflow for over-oxidation.

Question 2: My reaction is complete, but I have multiple spots on my TLC plate that are not my starting material or desired product. The reaction mixture has also developed a dark color. What could be happening?

Answer:

The presence of multiple, often colored, byproducts suggests that you may be experiencing ring-opening or other decomposition reactions of the pyrazole ring itself. The pyrazole ring, while aromatic, can be susceptible to oxidative degradation under harsh conditions.

Causality and Mitigation Strategy:

Strong oxidants or forcing reaction conditions (e.g., high temperatures) can lead to the oxidative cleavage of the pyrazole ring. The mechanism can be complex, but it often involves radical pathways or electrophilic attack on the electron-rich pyrazole ring. The resulting ring-opened fragments are typically unstable and can polymerize or undergo further reactions, leading to a complex mixture of byproducts and a colored reaction mixture.

Recommended Actions:

  • Lower the Reaction Temperature: Many oxidation reactions are exothermic. Running the reaction at a lower temperature can help to control the reaction rate and prevent decomposition. For Swern oxidations, maintaining a temperature below -60 °C is critical.[7]

  • Use a More Selective Oxidant: As with over-oxidation, switching to a milder oxidant like MnO₂ or DMP can often prevent ring degradation.

  • Protect the Pyrazole Ring: If the pyrazole ring is particularly sensitive (e.g., contains electron-donating groups), you may need to protect the N-H proton before performing the oxidation. Common protecting groups for pyrazoles include Boc (tert-butyloxycarbonyl) or an ethoxyethyl group.[7] This can modulate the electronics of the ring and prevent unwanted side reactions.

  • Run the Reaction Under an Inert Atmosphere: To minimize the possibility of oxidative degradation by atmospheric oxygen, especially at elevated temperatures, perform the reaction under an inert atmosphere of nitrogen or argon.[8]

Question 3: My mass spectrometry analysis shows a peak that is 16 mass units higher than my expected product. What is this byproduct and how do I avoid it?

Answer:

A mass increase of 16 units is a strong indication of the formation of an N-oxide . The nitrogen atoms in the pyrazole ring are susceptible to oxidation, particularly the pyridine-like nitrogen (N2).

Causality and Mitigation Strategy:

N-oxidation is more likely to occur with certain oxidizing agents, especially those that are electrophilic in nature. The reaction conditions, particularly pH, can also play a significant role. In basic or neutral conditions, the lone pair of electrons on the pyrazole nitrogens is more available for oxidation.

Recommended Actions:

  • Control the pH: Performing the oxidation under acidic conditions can help to prevent N-oxide formation. Protonation of the pyrazole nitrogen atoms reduces their nucleophilicity and makes them less susceptible to oxidation. Adding a mild acid, such as acetic acid, or using a buffered system can be effective.[9]

  • Choose the Right Oxidant: Some oxidizing agents are more prone to causing N-oxidation than others. If you are consistently observing N-oxide formation, consider switching to a different class of oxidant. For example, if you are using a peroxide-based oxidant, you might switch to a chromium-based or hypervalent iodine-based reagent.

  • Protect the Pyrazole Nitrogen: As mentioned previously, protecting the pyrazole ring can also prevent N-oxidation.

dot

DMP_Oxidation_Workflow Start Dissolve Pyrazole Methanol in Anhydrous DCM under N₂ Add_NaHCO3 Add NaHCO₃ (Buffer) Start->Add_NaHCO3 Cool Cool to 0 °C Add_NaHCO3->Cool Add_DMP Add DMP Portion-wise Cool->Add_DMP Warm_Stir Warm to RT and Stir (Monitor by TLC) Add_DMP->Warm_Stir Quench Quench with Na₂S₂O₃ and NaHCO₃ solutions Warm_Stir->Quench Workup Aqueous Workup (Separate, Extract, Dry) Quench->Workup Evaporate Evaporate Solvent Workup->Evaporate Purify Purify (Column Chromatography) Evaporate->Purify End Pure Pyrazole Aldehyde Purify->End

Sources

Storage conditions to prevent degradation of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in your laboratory. By understanding the potential degradation pathways and implementing proper storage and handling procedures, you can mitigate experimental variability and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol to ensure its long-term stability?

To maintain the integrity of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, it is crucial to control the environmental conditions. Based on the general principles of storing pyrazole derivatives and chlorinated heterocyclic compounds, the following conditions are recommended.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of potential degradation reactions.[2]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes the risk of oxidation.[1]
Light Protection from light (Amber vial or wrapped in foil)Prevents light-induced degradation (photodegradation).[1][2]
Moisture Dry environment (use of a desiccator is recommended)Prevents hydrolysis of the chloro-substituent and other moisture-mediated degradation.[1][3]
Container Tightly sealed glass vial with a PTFE-lined capEnsures a barrier against moisture and air, and glass is generally inert.[2]

Q2: My solid (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol has developed a brownish tint over time. What does this indicate and what should I do?

A brown discoloration is a common indicator of oxidation in pyrazole derivatives.[1] This suggests that the compound has likely been exposed to oxygen. To prevent further degradation, it is imperative to store the compound under an inert atmosphere, such as argon or nitrogen.[1] Before further use, it is highly recommended to assess the purity of the compound using an analytical technique like HPLC or TLC to determine if the extent of degradation is acceptable for your experimental purposes.

Q3: I've stored a solution of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol in methanol for a few weeks and now see a new spot on the TLC plate. What could be the cause?

The appearance of a new spot on a TLC plate is a strong indication of chemical degradation.[1] For solutions, especially in protic solvents like methanol, several degradation pathways are possible. The chloro group on the pyrazole ring could undergo nucleophilic substitution with the solvent (methanol) or trace amounts of water, leading to the formation of a methoxy or hydroxy derivative, respectively. Additionally, the hydroxymethyl group could be oxidized. Long-term storage in solution is generally not recommended.[2] If solutions must be prepared in advance, they should be stored at low temperatures (e.g., -20°C or -80°C) for a limited time.[2]

Q4: Are there any common laboratory materials or solvents that are incompatible with (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol?

Yes, due to the presence of the chloro-substituent and the pyrazole ring, certain materials and solvents should be avoided:

  • Strong Oxidizing Agents: These can lead to the oxidation of the pyrazole ring or the hydroxymethyl group.

  • Strong Bases: Can promote deprotonation and subsequent reactions or degradation.

  • Reactive Metals: Some metals can catalyze decomposition.[2]

  • Protic Solvents for Long-Term Storage: As mentioned, solvents like water and alcohols can participate in nucleophilic substitution reactions at the C-Cl bond.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol and provides a logical workflow for troubleshooting.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow cluster_observe Observation cluster_assess Assessment cluster_identify Identification cluster_action Action observe Observe Anomaly Unexpected experimental results? Visual changes in the compound? Inconsistent analytical data? assess Assess Purity Perform TLC analysis. Conduct HPLC-UV analysis. Consider GC-MS for volatile impurities. observe:e->assess:w identify Identify Degradation Compare with a fresh or reference standard. Look for new peaks/spots. Note changes in retention time or Rf value. assess:e->identify:w action Take Corrective Action If degradation is minimal, proceed with caution. If significant, purify the compound. If purification is not feasible, procure a new batch. Review and optimize storage conditions. identify:e->action:w

Caption: A logical workflow for troubleshooting issues related to the stability of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Issue 1: Inconsistent or non-reproducible biological assay results.

  • Possible Cause: Degradation of the compound leading to a lower effective concentration and the presence of potentially interfering degradants.

  • Troubleshooting Steps:

    • Verify Purity: Immediately assess the purity of the stock solution and the solid compound using the HPLC method outlined below or a suitable TLC system.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments. If using a stock solution, ensure it has been stored appropriately and for a minimal amount of time.

    • Review Storage: Confirm that the solid compound and any solutions have been stored under the recommended conditions (cool, dark, dry, inert atmosphere).

Issue 2: A new, more polar spot appears on the TLC plate during reaction monitoring.

  • Possible Cause: This could indicate the hydrolysis of the chloro group to a hydroxyl group, which would increase the polarity of the molecule.

  • Troubleshooting Steps:

    • Characterize the Byproduct: If possible, isolate the byproduct and characterize it by mass spectrometry to confirm the mass change corresponding to the replacement of -Cl with -OH.

    • Ensure Anhydrous Conditions: If the reaction chemistry is sensitive to water, ensure all solvents and reagents are rigorously dried before use.

Issue 3: The compound's appearance has changed from a white solid to a clumpy, off-white material.

  • Possible Cause: This could be due to the absorption of moisture, which may or may not be accompanied by chemical degradation.

  • Troubleshooting Steps:

    • Dry the Compound: Dry a small sample of the material under high vacuum and see if the appearance reverts to a free-flowing powder.

    • Assess Purity: After drying, check the purity by TLC or HPLC to determine if chemical degradation has also occurred.

    • Improve Storage: Store the compound in a desiccator to prevent future moisture uptake.

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This section provides a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted to assess the purity of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

Objective: To develop a baseline analytical method for determining the purity of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol and detecting potential degradation products.

Materials:

  • (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks

  • Pipettes

  • HPLC vials

Instrumentation:

  • An HPLC system equipped with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50-100 µg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: 220 nm

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • The appearance of new peaks in aged samples compared to a reference standard indicates degradation.

Potential Degradation Pathways

Understanding the potential chemical transformations of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is key to preventing its degradation.

degradation_pathways cluster_compound Starting Material cluster_pathways Degradation Pathways cluster_products Potential Degradation Products compound (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol oxidation Oxidation compound->oxidation O₂, heat hydrolysis Hydrolysis compound->hydrolysis H₂O photodegradation Photodegradation compound->photodegradation UV light aldehyde 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde oxidation->aldehyde hydroxy_compound (3-hydroxy-1-methyl-1H-pyrazol-4-yl)methanol hydrolysis->hydroxy_compound dimers Dimeric/Polymeric Products photodegradation->dimers acid 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid aldehyde->acid

Caption: Potential degradation pathways for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

  • Oxidation: The primary alcohol (hydroxymethyl group) is susceptible to oxidation to form the corresponding aldehyde (3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde) and further to the carboxylic acid (3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid). This is often catalyzed by atmospheric oxygen and can be accelerated by heat and light.[1][2]

  • Hydrolysis: The chloro-substituent on the pyrazole ring can be susceptible to nucleophilic substitution by water, especially at non-neutral pH, leading to the formation of (3-hydroxy-1-methyl-1H-pyrazol-4-yl)methanol.

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV radiation, which can lead to the formation of reactive species and subsequent dimerization or polymerization.[2]

By adhering to the storage and handling guidelines outlined in this document, you can significantly extend the shelf-life of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol and ensure the quality and reproducibility of your research.

References

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. Available at: [Link]

Sources

Technical Support Center: Scale-Up of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol Production

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the multi-step synthesis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, a key intermediate in pharmaceutical development. We will address common challenges encountered during scale-up, offering troubleshooting advice and optimized protocols to ensure a robust, safe, and efficient process.

Synthetic Pathway Overview

The production of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is typically achieved through a three-step sequence starting from 1-methylpyrazole. This pathway involves formylation, chlorination, and subsequent reduction. Each step presents unique challenges when transitioning from laboratory scale (grams) to pilot or manufacturing scale (kilograms).

G cluster_0 Step 1: Formylation cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction A 1-Methylpyrazole B 1-Methyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack Reaction (POCl₃, DMF) C 3-Chloro-1-methyl-1H- pyrazole-4-carbaldehyde B->C Chlorinating Agent (e.g., SO₂Cl₂) D (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol C->D Reduction (e.g., NaBH₄) G Start Low Yield or Incomplete Reaction? CheckReagent Check NaBH₄ Quality & Stoichiometry Start->CheckReagent Yes CheckQuench Product Isolation Issue? Start->CheckQuench No CheckTemp Is Reaction Temperature Too Low? CheckReagent->CheckTemp MonitorTime Monitor by TLC/HPLC for Completion CheckTemp->MonitorTime No OptimizeTemp Increase Temperature Slowly (e.g., to RT) CheckTemp->OptimizeTemp Yes Success Problem Solved MonitorTime->Success OptimizeTemp->MonitorTime Hydrolysis Ensure Complete Hydrolysis of Borate Complex (Acidic Work-up) CheckQuench->Hydrolysis Yes Hydrolysis->Success

Caption: Troubleshooting logic for the NaBH₄ reduction step.

Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole
  • Reagent Preparation: In a clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, and dropping funnel, charge anhydrous DMF (3.0 equivalents). Cool the reactor to 0-5 °C.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C. [1]Stir the resulting solution for 30-60 minutes at 0-5 °C.

  • Formylation: Dissolve 1-methylpyrazole (1.0 equivalent) in a minimal amount of an anhydrous solvent (e.g., DCM or DMF). Add this solution dropwise to the prepared Vilsmeier reagent, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-6 hours). [1]5. Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred slurry of crushed ice. Neutralize the acidic solution with a base such as sodium bicarbonate or sodium acetate solution until the pH is ~7-8.

  • Isolation: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Reduction to (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol
  • Reaction Setup: In a suitable reactor, dissolve 3-chloro-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in a solvent such as methanol or ethanol (10 volumes).

  • Reduction: Cool the solution to 0-5 °C. Add sodium borohydride (NaBH₄, 1.2 equivalents) portion-wise, keeping the temperature below 15 °C.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the disappearance of the starting aldehyde by TLC.

  • Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of 1M HCl until gas evolution ceases and the pH is ~5-6. Stir for an additional hour.

  • Isolation: Remove the bulk of the organic solvent under reduced pressure. Extract the remaining aqueous residue with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

References
  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Support. 2

  • BenchChem. (2025). Troubleshooting low conversion rates in pyrazole synthesis. BenchChem Technical Support. 3

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Technical Support. 4

  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. BenchChem Technical Support. 5

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support. 6

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.7

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction.8

  • Wikipedia. Vilsmeier–Haack reaction.

  • ResearchGate. (2025). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI).

  • Chemguide. (2013). Reduction of carbonyl compounds using sodium tetrahydridoborate.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • YouTube. (2021). Vilsmeier-Haack Reaction Mechanism.

  • Organic Syntheses. Procedure for Pyrazole Synthesis.

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.

  • BenchChem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. BenchChem Technical Support. 1

  • Chemistry Steps. (2023). The Vilsmeier-Haack Reaction.

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

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Troubleshooting regioselectivity in 3-chloro-1-methyl pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-chloro-1-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective chlorination of 1-methylpyrazole. Below, you will find a curated set of troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.

Troubleshooting Guide: Regioselectivity and Other Common Issues

This section directly addresses the most common problems encountered during the synthesis of 3-chloro-1-methylpyrazole.

Issue 1: My reaction produces the wrong isomer. The major product is 5-chloro-1-methylpyrazole instead of the desired 3-chloro-1-methylpyrazole.

Probable Cause: The direct chlorination of 1-methylpyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring has two potentially reactive carbon atoms: C3 and C5. The regioselectivity of this reaction is highly sensitive to reaction conditions and can be influenced by both kinetic and thermodynamic factors.[1] The formation of the 5-chloro isomer as the major product often suggests that the reaction conditions favor the thermodynamically more stable product or that the electrophile is too reactive, leading to a loss of selectivity.

Solutions:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount. Highly reactive agents like sulfuryl chloride (SO₂Cl₂) can sometimes lead to poor regioselectivity.

    • Recommendation: Utilize a milder chlorinating agent such as N-Chlorosuccinimide (NCS).[2][3] NCS provides a source of electrophilic chlorine and its reactivity can be more easily modulated.[4]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states.

    • Recommendation: Employ a non-polar aprotic solvent like carbon tetrachloride (CCl₄) or a chlorinated solvent such as dichloromethane (CH₂Cl₂). These solvents are less likely to stabilize charged intermediates that may lead to the undesired isomer.

  • Temperature Control (Kinetic vs. Thermodynamic Control): Lower reaction temperatures generally favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable product.[1][5][6]

    • Recommendation: Conduct the reaction at a low temperature, typically between 0 °C and room temperature.[5] This can be achieved using an ice bath. By minimizing the thermal energy of the system, you can often trap the kinetically favored product, which in many cases is the desired 3-chloro isomer.

Issue 2: My reaction results in a mixture of 3-chloro and 5-chloro isomers that are difficult to separate.

Probable Cause: Even under optimized conditions, it is common to obtain a mixture of regioisomers. The similar physical properties of 3-chloro-1-methylpyrazole and 5-chloro-1-methylpyrazole, such as their boiling points and polarities, can make separation challenging.

Solutions:

  • Purification by Column Chromatography: This is the most effective method for separating the two isomers.

    • Detailed Protocol:

      • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

      • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

      • Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

      • Elution: Begin elution with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate.

      • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. The two isomers should elute at different rates, allowing for their separation.

      • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure isomers.

  • Crystallization via Salt Formation: In some cases, it may be possible to selectively crystallize one isomer by forming an acid addition salt.[7][8]

    • General Procedure:

      • Dissolve the crude isomer mixture in a suitable organic solvent (e.g., ethanol, isopropanol).[9]

      • Add at least one equivalent of an inorganic or organic acid.

      • Allow the solution to cool slowly to induce crystallization of the salt of one of the isomers.[9]

      • Isolate the crystals by filtration.

      • Liberate the free base by neutralizing the purified salt with a suitable base and extracting the pyrazole isomer.[9]

Issue 3: My reaction has a low yield or fails to go to completion.

Probable Cause: Low yields can be attributed to several factors, including incomplete reaction, product degradation, or loss of product during the workup procedure.[10]

Solutions:

  • Reaction Monitoring: It is crucial to monitor the progress of the reaction to ensure it has gone to completion.

    • Recommendation: Use TLC or GC-MS to track the consumption of the starting material (1-methylpyrazole).

  • Reagent Stoichiometry and Purity: Ensure that the chlorinating agent is used in the correct stoichiometric amount (typically a slight excess, e.g., 1.1 equivalents) and that all reagents and solvents are pure and dry.

  • Temperature and Reaction Time: While low temperatures are often preferred for selectivity, some reactions may require a specific temperature range to proceed at a reasonable rate.[10]

    • Recommendation: If the reaction is sluggish at low temperatures, consider allowing it to warm to room temperature and extending the reaction time. Monitor the reaction closely to avoid the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the regioselectivity in the chlorination of 1-methylpyrazole?

A1: The chlorination of 1-methylpyrazole is an electrophilic aromatic substitution. The pyrazole ring is an electron-rich heterocycle. The N1-methyl group is an electron-donating group, which activates the ring towards electrophilic attack. The two primary sites of attack are the C3 and C5 positions. The regioselectivity is a delicate balance of steric and electronic effects. The N1-methyl group can sterically hinder the approach of the electrophile to the C5 position, which may favor attack at the C3 position. Conversely, electronic factors can influence the stability of the intermediate carbocation (sigma complex). The relative stability of these intermediates can be influenced by the reaction conditions.

Electrophilic Chlorination of 1-Methylpyrazole cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products 1-Methylpyrazole 1-Methylpyrazole Sigma_Complex_C3 Sigma Complex (Attack at C3) 1-Methylpyrazole->Sigma_Complex_C3 Attack at C3 Sigma_Complex_C5 Sigma Complex (Attack at C5) 1-Methylpyrazole->Sigma_Complex_C5 Attack at C5 NCS N-Chlorosuccinimide (NCS) 3-Chloro 3-Chloro-1-methylpyrazole (Kinetic Product) Sigma_Complex_C3->3-Chloro Deprotonation 5-Chloro 5-Chloro-1-methylpyrazole (Thermodynamic Product) Sigma_Complex_C5->5-Chloro Deprotonation

Caption: Competing pathways in the electrophilic chlorination of 1-methylpyrazole.

Q2: How can I definitively distinguish between the 3-chloro and 5-chloro isomers using NMR spectroscopy?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous identification of these regioisomers.[11]

  • ¹H NMR: The chemical shifts of the pyrazole ring protons will be different for the two isomers.

    • 3-chloro-1-methylpyrazole: You will observe two doublets in the aromatic region, corresponding to the protons at the C4 and C5 positions.

    • 5-chloro-1-methylpyrazole: You will observe two doublets in the aromatic region, corresponding to the protons at the C3 and C4 positions. The chemical shift of the C3 proton is typically further downfield than the C5 proton.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also differ significantly. The carbon atom bearing the chlorine atom will have a distinct chemical shift.

  • 2D NMR (NOESY/HSQC/HMBC): For absolute confirmation, 2D NMR experiments are invaluable. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the N-methyl protons and the proton at the C5 position in the 3-chloro isomer, which would be absent in the 5-chloro isomer.[11] Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can correlate the protons to their attached carbons and neighboring carbons, respectively, providing a complete structural assignment.

Q3: Are there alternative synthetic routes to 3-chloro-1-methylpyrazole that offer better regioselectivity?

A3: Yes, when direct chlorination proves problematic, multi-step synthetic sequences can provide better control over regioselectivity.

  • Synthesis from a Pre-functionalized Pyrazole: One common strategy is to start with a pyrazole that is already functionalized at the desired position. For example, the synthesis could start from 3-amino-1-methylpyrazole. The amino group can be converted to a chloro group via a Sandmeyer-type reaction.[12] This approach offers excellent regiocontrol as the position of the chlorine atom is predetermined by the starting material.

  • Cyclization Strategies: It is also possible to construct the pyrazole ring with the chlorine atom already in place. This can be achieved by the cyclocondensation of a chlorinated 1,3-dicarbonyl compound with methylhydrazine.[11] The regioselectivity of the cyclization itself must be considered in this approach.

Summary of Reaction Conditions and Their Impact on Regioselectivity

The following table summarizes the general effects of key reaction parameters on the regioselective chlorination of 1-methylpyrazole.

ParameterCondition for Favoring 3-Chloro IsomerRationale
Chlorinating Agent Milder agent (e.g., N-Chlorosuccinimide)Reduces the reactivity of the electrophile, enhancing selectivity.[2]
Temperature Low (0 °C to room temperature)Favors the kinetically controlled product.[5][6]
Solvent Non-polar aprotic (e.g., CCl₄, CH₂Cl₂)Minimizes stabilization of charged intermediates that may lead to the thermodynamic product.

By carefully considering these factors and employing the troubleshooting strategies outlined above, researchers can significantly improve the regioselectivity and overall success of their 3-chloro-1-methylpyrazole synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Methyl Pyrazole Isomers.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • MDPI. (2022, August 14). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution.
  • PubMed. (2003, June 18). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • ACS Publications. (2009, July 6). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates.
  • ResearchGate. (2025, October 13). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
  • Green Chemistry (RSC Publishing). (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • Google Patents. (n.d.). US9522900B2 - Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • Benchchem. (n.d.). Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole.
  • Benchchem. (n.d.). Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide.
  • Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • GIST Scholar. (n.d.). Part Ⅰ. P(Ⅲ)-Mediated Deoxygenative Geminal Electrophilic/Nucleophilic Additions of Pyrazoles to 1,2-Diketones Part Ⅱ. Study on Skeletal Editing through N-Chlorination-Induced Ring Contraction of 1,4-Bis(alkylsulfenyl)phthalazines and 3,6-Bis(methylsulfenyl)pyridazine.
  • ACS Figshare. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • PMC. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • MDPI. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • MDPI. (2019, December 20). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Benchchem. (n.d.). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Scilit. (2025, May 31). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N-Hydroxyphthalimide/benzoquinone-catalyzed chlorination of hydrocarbon C–H bond using N-chlorosuccinimide.
  • JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • ResearchGate. (2025, August 5). NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone.
  • PubChem. (n.d.). 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Sources

Technical Support Center: Resolution & Characterization of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The separation of pyrazole regioisomers—specifically distinguishing (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol from its 5-chloro counterpart—is a notorious bottleneck in medicinal chemistry and drug development. Because the N-methylation of asymmetric pyrazoles yields a mixture of N1 and N2 isomers[1], and the highly polar C4-hydroxymethyl group dominates stationary-phase interactions, standard purification often fails[2].

This guide provides field-proven, causality-driven protocols to resolve these isomers, ensuring high scientific integrity and self-validating workflows.

Diagnostic FAQ: Mechanisms & Analytics

Q1: What drives the formation of these isomers, and why do they co-elute so persistently on standard silica gel? A1: The synthesis typically involves the N-alkylation of a 3-chloro-1H-pyrazole precursor. Because the adjacent pyrazole nitrogen atoms have competitive nucleophilicity, standard methylating agents produce a mixture of 1-methyl-3-chloro and 1-methyl-5-chloro regioisomers[3]. Co-elution during purification is driven by the C4-hydroxymethyl (-CH2OH) group. This moiety acts as a strong hydrogen-bond donor and acceptor, anchoring both isomers to the acidic silanol groups of the silica stationary phase. This dominant interaction masks the subtle dipole moment differences between the 3-chloro and 5-chloro pyrazole cores[2].

Q2: How can I definitively assign the regiochemistry of my isolated fractions? A2: 1D NMR is often insufficient due to nearly identical chemical shifts. The self-validating standard for pyrazole regiochemistry is 2D NOESY NMR[4].

  • 3-chloro-1-methyl isomer: The proton is located at the C5 position, directly adjacent to the N1-methyl group. A strong NOE cross-peak will be observed between the N-CH3 protons and the C5-H proton.

  • 5-chloro-1-methyl isomer: The chlorine atom occupies the C5 position, leaving the proton at C3. Because the C3 proton is sterically distant from the N1-methyl group, no NOE cross-peak will be observed.

Workflow Visualization

IsomerSeparation Start Crude Mixture (3-chloro & 5-chloro isomers) TLC TLC Screening (NP Silica vs RP C18) Start->TLC Cond1 ΔRf < 0.15 on NP TLC->Cond1 Cond2 ΔRf ≥ 0.15 on NP TLC->Cond2 RPHPLC Prep RP-HPLC (C18, H2O/MeCN + 0.1% TFA) Cond1->RPHPLC Flash Flash Chromatography (Silica, EtOAc/Hexane + 1% Et3N) Cond2->Flash Fractions Fraction Collection & LC-MS RPHPLC->Fractions Flash->Fractions NOESY 2D NOESY NMR Identify C5-H / N-Me cross-peak Fractions->NOESY Pure3 Pure 3-chloro-1-methyl- 1H-pyrazol-4-yl)methanol NOESY->Pure3 NOE Present Pure5 Pure 5-chloro-1-methyl- 1H-pyrazol-4-yl)methanol NOESY->Pure5 No NOE

Decision matrix for the chromatographic separation and NMR validation of pyrazole regioisomers.

Troubleshooting Guide: Resolving Common Bottlenecks

Symptom 1: Severe streaking on TLC or Flash Chromatography.

  • Causality: Secondary interactions between the basic pyrazole nitrogens and unendcapped, highly acidic silanol groups on the silica gel cause the compound to drag through the column[2].

  • Intervention: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase. TEA competitively binds to the active silanol sites, deactivating them and allowing the hydroxymethyl pyrazoles to elute as sharp, distinct bands.

Symptom 2: Isomers co-elute as a single broad peak on RP-HPLC.

  • Causality: The isocratic gradient is too steep, or the ionization state of the pyrazole is fluctuating during elution, leading to peak broadening.

  • Intervention: Flatten the gradient. Use a shallow gradient (e.g., 10% to 30% Acetonitrile over 30 minutes). Ensure the aqueous phase is buffered with 0.1% Trifluoroacetic acid (TFA) to keep the pyrazole fully protonated, standardizing its interaction with the C18 phase[2].

Quantitative Data Summaries

Table 1: Chromatographic Data Comparison for Pyrazole Isomers

MethodStationary PhaseMobile Phase SystemTarget Isomer ProfileTypical Resolution (Rs)
Normal Phase Flash Spherical Silica (15-40 µm)Hexane/EtOAc + 1% TEAΔRf ≥ 0.151.2 - 1.5
Reverse Phase HPLC C18 Bonded Silica (5 µm)H2O/MeCN + 0.1% TFAΔRf < 0.15 (Co-eluting)> 1.5 (Baseline)

Table 2: Diagnostic NMR Benchmarks for Regioisomer Assignment

Isomer^1H NMR (N-CH3)^1H NMR (Ring C-H)2D NOESY Cross-Peak
3-chloro-1-methyl ~3.8 ppm (s, 3H)~7.5 ppm (s, 1H, C5-H)Strong NOE (N-CH3 to C5-H)
5-chloro-1-methyl ~3.9 ppm (s, 3H)~7.6 ppm (s, 1H, C3-H)No NOE observed
Step-by-Step Methodologies
Protocol A: Amine-Modified Normal Phase Flash Chromatography

Use this protocol if TLC screening shows a ΔRf ≥ 0.15 between isomers.

  • Dry Loading (Critical Step): Dissolve the crude isomer mixture in a volatile solvent (e.g., THF or DCM). Add silica gel (approximately 3x the mass of the crude) and evaporate to complete dryness under reduced pressure.

    • Causality: The polar hydroxymethyl group causes the sample to oil out or streak if liquid-loaded. Dry loading ensures a uniform, narrow injection band, which is critical for resolving structurally similar isomers.

  • Column Equilibration: Pre-condition a high-resolution spherical silica column with the starting mobile phase (e.g., 80:20 Hexane:EtOAc) containing 1% TEA[2]. Flush with at least 3 column volumes (CV).

  • Isocratic Elution: Elute the column using an optimized isocratic mixture (e.g., 60:40 Hexane:EtOAc).

    • Causality: Gradient elution often compresses the peaks of closely related isomers. Isocratic conditions maximize the separation factor (α) over time.

  • Validation Checkpoint: Analyze collected fractions via TLC. Pool only the pure fractions. Confirm the exact mass via LC-MS before proceeding to NOESY NMR for structural assignment[4].

Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC)

Use this protocol for inseparable mixtures (ΔRf < 0.15 on normal phase).

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (e.g., 10% MeCN in water). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Stationary Phase Selection: Utilize a C18 preparative column (e.g., 5 µm, 250 x 21.2 mm).

    • Causality: The hydrophobic C18 chains efficiently differentiate the slight lipophilic differences between the 3-chloro and 5-chloro orientations that normal-phase silica cannot resolve.

  • Gradient Design:

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Run a shallow gradient of 15% to 35% B over 40 minutes at a flow rate appropriate for the column diameter (e.g., 20 mL/min).

  • Fractionation & Lyophilization: Monitor UV absorbance at 230 nm and 254 nm. Collect peaks into clean vials.

    • Validation Checkpoint: Run an analytical RP-HPLC on the collected fractions to ensure >95% purity. Lyophilize the pooled fractions rather than using rotary evaporation to prevent thermal degradation of the primary alcohol.

References

1.3 2.4 3.2 4.1

Sources

Validation & Comparative

The Definitive Guide to ¹H NMR Spectrum Analysis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol: Premium vs. Generic Benchmarks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomer Problem in Drug Discovery

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a highly specialized heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors and agrochemicals. In the development of targeted therapies, such as third-generation EGFR inhibitors, the precise spatial orientation of heterocyclic building blocks is non-negotiable for target binding ([1]).

However, sourcing this compound presents a critical challenge: generic suppliers often provide a product contaminated with its regioisomer, (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol. This guide objectively compares the analytical performance of high-purity, regioselectively synthesized products against generic alternatives, utilizing ¹H NMR spectroscopy as the ultimate self-validating diagnostic tool.

The Causality of Regioisomeric Contamination

To understand why generic alternatives fail, one must examine the causality of pyrazole synthesis. The standard synthetic route involves the N-methylation of a 3-chloro-1H-pyrazole precursor. Because the pyrazole ring exhibits rapid annular tautomerism, the N1 and N2 positions continuously interconvert.

When generic manufacturers apply standard alkylating agents (e.g., methyl iodide) without specialized directing groups or exhaustive chromatographic purification, the reaction indiscriminately yields a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles. The resulting 5-chloro regioisomer acts as a "silent saboteur" in high-throughput screening, confounding Structure-Activity Relationship (SAR) data by presenting an unintended vector for target binding. Premium suppliers mitigate this by employing stereocontrolled routes or rigorous preparatory chromatography.

Comparative ¹H NMR Analysis: Decoding the Spectral Shifts

¹H NMR spectroscopy is the gold standard for differentiating these regioisomers. The chemical shifts of pyrazole ring protons are highly dependent on their electronic environment and solvent conditions ([2]). Furthermore, computational models of pyrazole NMR shifts confirm that substituents at the 5-position exert a profound anisotropic effect on adjacent functional groups ([3]).

The table below summarizes the quantitative ¹H NMR data (in DMSO-d₆) comparing the high-purity 3-chloro isomer against the generic 5-chloro impurity.

NMR Signal AssignmentHigh-Purity Product (3-chloro isomer)Generic Impurity (5-chloro isomer)MultiplicityIntegrationCausality of Shift Difference
Pyrazole Ring Proton ~7.65 ppm (C5-H)~7.45 ppm (C3-H)Singlet1HThe C5-H proton is more deshielded due to the inductive effect of the adjacent N-CH₃ group.
Hydroxyl (-OH) ~5.05 ppm~5.00 ppmTriplet1HMinimal electronic difference at the distant C4 position. Appears as a triplet due to coupling with the adjacent -CH₂- group.
Methylene (-CH₂-) ~4.35 ppm~4.30 ppmDoublet2HMinor conformational variations. Appears as a doublet due to coupling with the -OH proton in anhydrous DMSO-d₆.
N-Methyl (N-CH₃) ~3.80 ppm~3.88 ppmSinglet3HCritical Diagnostic Peak: The 5-chloro isomer places the highly electronegative, bulky chlorine atom sterically adjacent to the N-CH₃, causing distinct anisotropic deshielding and a downfield shift.

Self-Validating Experimental Protocol: Quantitative NMR (qNMR)

To ensure absolute trustworthiness in your QA/QC workflow, qualitative NMR is insufficient. We recommend a self-validating Quantitative NMR (qNMR) protocol using an internal calibrant. This system inherently validates itself: the internal standard provides an absolute molar reference, eliminating concentration or instrument-tuning ambiguities.

Step 1: Calibrant Selection Select Maleic acid (δ 6.26 ppm, s, 2H in DMSO-d₆) as the internal standard. Causality: Its resonance falls in a clear spectral window, strictly avoiding overlap with the pyrazole's N-CH₃ (3.80 ppm), CH₂ (4.35 ppm), OH (5.05 ppm), and C5-H (7.65 ppm) signals.

Step 2: Precision Sample Preparation Accurately weigh exactly ~10.0 mg of the pyrazole analyte and ~5.0 mg of traceable Maleic acid into an anti-static weighing boat using a 5-place microbalance. Transfer to a vial and dissolve in 0.6 mL of anhydrous DMSO-d₆. Vortex for 60 seconds to ensure complete homogeneity and eliminate concentration gradients.

Step 3: Optimized Acquisition Parameters Transfer the solution to a high-quality 5 mm NMR tube and insert it into the spectrometer (400 MHz or higher). Lock and shim the instrument. Causality of Parameters: Set the pulse angle to 90° for maximum signal excitation. Set the relaxation delay (D1) to 30 seconds. To achieve >99% quantitative accuracy, D1 must be at least 5 times the longest longitudinal relaxation time (T₁) of the nuclei of interest to ensure complete magnetization recovery between scans. Set Number of Scans (NS) to 64.

Step 4: Processing and Validation Apply a Fourier transform, followed by rigorous manual phase and baseline correction. Integrate the Maleic acid peak (set to 2.00) and the analyte's C5-H peak. Calculate absolute purity using the standard qNMR mass-ratio equation. The total absence of a secondary N-CH₃ peak at ~3.88 ppm validates the regioisomeric purity of the premium product.

Workflow Visualization

G Synth N-Methylation of 3-chloro-1H-pyrazole precursor Mix Regioisomer Mixture (3-chloro & 5-chloro) Synth->Mix Purif Regioselective Purification (High-Purity Route) Mix->Purif Premium NoPurif Standard Processing (Generic Route) Mix->NoPurif Generic NMR_High 1H NMR Validation Single N-CH3 signal (~3.80 ppm) Purif->NMR_High NMR_Low 1H NMR Validation Split N-CH3 signals NoPurif->NMR_Low Success Reliable SAR & Drug Dev NMR_High->Success Fail Confounded Assays & Toxicity NMR_Low->Fail

Workflow of pyrazole regioisomer synthesis, NMR validation, and downstream drug development impact.

Conclusion

The structural integrity of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol cannot be assumed based on standard HPLC purity alone, as regioisomers often co-elute. By leveraging high-resolution ¹H NMR to monitor the N-CH₃ chemical shifts, researchers can definitively distinguish between premium, regioselectively pure building blocks and generic, contaminated alternatives. Investing in high-purity reagents upfront prevents costly SAR misinterpretations downstream.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. nih.gov. URL: [Link]

  • NITROGEN-CONTAINING HETEROCYCLIC DERIVATIVE INHIBITOR, PREPARATION METHOD THEREFOR AND USE THEREOF. googleapis.com.

Sources

Comparative Guide: LC-MS Fragmentation & Analysis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol , a critical heterocyclic building block in the synthesis of protein kinase inhibitors and agrochemicals.

We compare the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) platforms for the detection and quantification of this analyte. While Q-TOF provides the necessary mass accuracy for structural verification and impurity profiling, QqQ offers superior sensitivity for pharmacokinetic (PK) quantification.

Key Findings:

  • Dominant Fragmentation: The molecule exhibits a characteristic neutral loss of water (18 Da) followed by chlorine elimination.

  • Isotopic Signature: The distinct 3:1 ratio of

    
     is the primary diagnostic filter for precursor ion selection.
    
  • Platform Recommendation: Use Q-TOF for initial metabolite ID and synthesis verification; switch to QqQ MRM (Multiple Reaction Monitoring) for trace quantification (<1 ng/mL).

Part 1: Chemical Identity & Isotopic Signature[1]

Before establishing MS parameters, the physicochemical properties must be mapped to the instrument's detection capabilities.

FeatureSpecification
IUPAC Name (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol
Formula

Monoisotopic Mass 146.0247 Da (

)

Precursor
147.0320 (

) / 149.0290 (

)
Isotopic Pattern Distinct 3:1 intensity ratio (M : M+2) due to Chlorine.
LogP ~0.6 (Polar, requires early elution gradient or HILIC)

Part 2: Instrumentation Comparison (Q-TOF vs. Triple Quad)

The choice of instrument dictates the quality of data for this specific pyrazole derivative.

High-Resolution Q-TOF (e.g., Agilent 6545, Sciex X500R)
  • Best For: Structural elucidation, impurity profiling, and confirming the chlorine substitution pattern.

  • Mechanism: Measures exact mass (accuracy <5 ppm).

  • Advantage: Resolves the target from potential des-chloro impurities (

    
    , 
    
    
    
    113.07) which may co-elute.
  • Data Type: Full Scan MS/MS.

Triple Quadrupole (e.g., thermofisher TSQ Altis, Sciex 6500+)
  • Best For: Routine quantification in biological matrices (plasma/urine).

  • Mechanism: Selects specific precursor/product pairs (MRM).

  • Advantage: High sensitivity. The loss of water transition (

    
    ) is intense but non-specific; the loss of the chloro-group (
    
    
    
    ) is more specific but lower intensity.
  • Data Type: MRM (Multiple Reaction Monitoring).

Part 3: Fragmentation Pathway Analysis[2]

The fragmentation of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol follows a predictable "E1-like" elimination pathway favored by the nitrogen-rich ring system.

Mechanistic Breakdown
  • Precursor Ion (

    
     147.03):  Protonation occurs on the pyridinic nitrogen (
    
    
    
    ), stabilizing the positive charge.
  • Primary Fragmentation (

    
     129.02):  The hydroxymethyl group undergoes rapid dehydration (
    
    
    
    , -18 Da). This is driven by the formation of a resonance-stabilized pyrazolium methylene cation.
  • Secondary Fragmentation (

    
     93.05):  The loss of HCl (-36 Da) from the 
    
    
    
    129 fragment. This breaks the specific isotopic pattern, confirming the loss of the halogen.
  • Ring Scission (

    
     52/42):  High collision energy (CE > 35 eV) shatters the pyrazole ring, typically ejecting HCN or acetonitrile.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the step-by-step degradation of the molecule under Collision Induced Dissociation (CID).

FragmentationPathway cluster_legend Key Diagnostic Features Precursor Precursor [M+H]+ m/z 147.03 (Isotope 3:1) Frag1 Fragment 1 m/z 129.02 [M+H - H2O]+ Precursor->Frag1 Dehydration (-18 Da, H2O) Frag2 Fragment 2 m/z 93.05 [M+H - H2O - HCl]+ Frag1->Frag2 Elimination of HCl (-36 Da) Frag3 Ring Cleavage m/z ~52 (Pyrazole Breakdown) Frag2->Frag3 High CE (>35eV) Loss of CH3CN Text1 m/z 129 retains Cl isotope pattern Text2 m/z 93 loses Cl isotope pattern

Caption: Proposed CID fragmentation pathway. The transition from m/z 129 to 93 is the critical confirmation of chlorine substitution.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for Reverse Phase LC-MS/MS . It includes a "System Suitability Test" (SST) to ensure data integrity.

Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 90:10 Water:Acetonitrile (0.1% Formic Acid). Note: High organic content in the diluent causes peak fronting for this polar molecule.

LC Conditions (Agilent 1290 / Waters UPLC)
  • Column: Phenomenex Kinetex C18 or Waters BEH C18 (

    
     mm, 1.7 µm).
    
    • Why: C18 provides sufficient retention for the pyrazole core; Biphenyl phases can be used for alternative selectivity.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B (Hold for polar retention)

    • 3.0 min: 95% B

    • 4.0 min: 95% B

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI Positive)
  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Sheath Gas: 11 L/min (High flow needed to desolvate the polar methanol tail).

  • Declustering Potential (DP): 60 V (Moderate DP prevents in-source fragmentation of the labile -OH group).

System Suitability Test (SST) Criteria

Before running samples, verify the system using the "Chlorine Check" :

  • Inject the 1 µg/mL standard.

  • Extract the MS1 spectrum for the retention time window.

  • Pass Criteria:

    • Signal-to-Noise > 100:1.

    • Isotopic Ratio (

      
       147 vs 149) must be between 2.8 and 3.2 .
      
    • Mass Error < 5 ppm (for Q-TOF).

Part 5: Workflow Decision Tree

Use this logic flow to determine the analytical approach based on your research stage.

Workflow Start Sample Type Pure Pure Standard / Synthesis Start->Pure Bio Biological Matrix (PK) Start->Bio QTOF Q-TOF / Orbitrap (Full Scan) Pure->QTOF Structure Confirmation QqQ Triple Quad (MRM Mode) Bio->QqQ Sensitivity Required Check1 Check Isotope Pattern (147/149) QTOF->Check1 Data Analysis Check2 Monitor Transitions 147->129 (Quant) 147->93 (Qual) QqQ->Check2 Data Analysis

Caption: Analytical decision matrix for selecting instrument platform based on sample origin.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including "Even-Electron" rule).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11235283, (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. Retrieved from .

  • Agilent Technologies. (2020). "Technical Overview: Optimizing ESI Parameters for Small Molecule Analysis."

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Method for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a substituted pyrazole derivative, a class of heterocyclic compounds frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] The purity of such intermediates is paramount, as any impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Therefore, a robust, accurate, and precise analytical method for purity determination is a cornerstone of quality control in pharmaceutical development.[2]

This guide provides a comprehensive, in-depth comparison of experimental strategies for developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, presenting comparative data to illustrate the impact of various chromatographic parameters. The objective is to establish a method that not only quantifies the main analyte but also effectively separates it from potential process-related impurities and degradation products, a critical requirement outlined by the International Council for Harmonisation (ICH).[3][4]

Analyte Characterization and Initial Chromatographic Approach

The chemical structure of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol reveals a moderately polar molecule containing a pyrazole ring, which provides a UV chromophore essential for detection.[5] The presence of both a hydroxyl group and a heterocyclic nitrogen suggests that the molecule's retention behavior can be influenced by mobile phase pH. Given its solubility in common organic solvents like methanol and acetonitrile, RP-HPLC is the most logical and widely used analytical technique.[6][7]

The primary goal is to develop a method that can separate the main peak from closely related impurities and any degradants that may form under stress conditions. This necessitates a systematic approach to method development, as illustrated below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Verification A Analyte Characterization (UV, Polarity) B Column Chemistry Screening (C18, Phenyl-Hexyl) A->B C Organic Modifier Screening (ACN vs. MeOH) B->C D Mobile Phase pH Evaluation C->D E Gradient Profile Optimization D->E F Wavelength Selection (PDA Analysis) E->F G Forced Degradation (Stress Testing) F->G H System Suitability Definition G->H I Method Validation (ICH Q2(R1)) H->I J Final Validated Purity Method I->J

Caption: High-level workflow for systematic HPLC method development.

Part 1: Column and Mobile Phase Screening - A Comparative Analysis

The foundation of a successful separation lies in the selection of the appropriate stationary and mobile phases, which govern the selectivity of the method.[8] We initiated our investigation by comparing two distinct reversed-phase column chemistries and two common organic modifiers.

Comparison of Stationary Phase Selectivity

A generic fast gradient was employed to screen two columns with different stationary phases: a standard C18 column, which separates primarily based on hydrophobicity, and a Phenyl-Hexyl column, which introduces alternative selectivity through π-π interactions with the aromatic pyrazole ring.[8]

Experimental Protocol: Column Screening

  • Columns:

    • Column A: C18, 150 mm x 4.6 mm, 5 µm

    • Column B: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 235 nm (determined from PDA analysis)

  • Injection Volume: 10 µL

  • Sample: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol spiked with a known related impurity (Impurity A).

Table 1: Comparison of Column Performance

ParameterColumn A (C18)Column B (Phenyl-Hexyl)Rationale for Observation
Analyte Retention Time (min) 8.529.15The phenyl-hexyl phase provides additional π-π interactions, increasing retention for the aromatic pyrazole ring.
Impurity A Retention Time (min) 8.9110.02Impurity A, also aromatic, shows similarly increased retention on the Phenyl-Hexyl column.
Resolution (Rs) between Analyte and Impurity A 1.852.98 The alternative selectivity of the phenyl-hexyl phase significantly enhances the separation between the two closely related compounds.[9]
Analyte Tailing Factor (Tf) 1.121.08Both columns provide excellent peak symmetry, with the Phenyl-Hexyl showing slightly better performance.
Comparison of Organic Modifier

Next, we compared the two most common organic modifiers, acetonitrile (ACN) and methanol (MeOH), to assess their impact on selectivity.[11]

Experimental Protocol: Organic Modifier Comparison

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: ACN or MeOH

  • All other conditions were kept the same as the column screening protocol.

Table 2: Comparison of Organic Modifier Performance

ParameterMobile Phase B: ACNMobile Phase B: MeOHRationale for Observation
Resolution (Rs) between Analyte and Impurity A 2.98 2.55Acetonitrile and methanol interact differently with analytes and the stationary phase, altering selectivity.[11][12] In this case, ACN provided superior separation.
Analysis Time (Final Peak Elution) 10.02 min11.54 minMethanol is a weaker solvent than ACN in reversed-phase, leading to longer retention times.
System Backpressure (psi) ~1800~2400Methanol has a higher viscosity than acetonitrile, resulting in higher system pressure.

G cluster_start Initial Conditions cluster_decision1 Column Choice cluster_decision2 Organic Modifier cluster_end Optimized System Start Analyte + Impurity Mix C18 C18 Column Rs = 1.85 Start->C18 Test Phenyl Phenyl-Hexyl Column Rs = 2.98 Start->Phenyl Test ACN Use Acetonitrile (ACN) Rs = 2.98 C18->ACN Phenyl->ACN Select & Test MeOH Use Methanol (MeOH) Rs = 2.55 Phenyl->MeOH Select & Test End Phenyl-Hexyl Column + ACN Mobile Phase ACN->End Select MeOH->End

Caption: Decision logic for initial column and solvent screening.

Part 2: Forced Degradation and Method Specificity

A purity method must be stability-indicating, meaning it is specific enough to separate the active ingredient from any degradation products.[13][14] Forced degradation studies are performed by subjecting the analyte to harsh conditions to intentionally generate these degradants.[15]

Experimental Protocol: Forced Degradation

  • Sample Preparation: A solution of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol was subjected to the following conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours.

    • Photolytic: Exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light as per ICH Q1B.[3]

  • Analysis: All stressed samples were analyzed using the optimized Phenyl-Hexyl column and ACN/0.1% Formic Acid gradient method. A Photodiode Array (PDA) detector was used to assess peak purity.

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradant PeaksResolution (Rs) to Closest DegradantPeak Purity
Acid Hydrolysis ~15.2%23.5Pass
Base Hydrolysis ~8.5%14.1Pass
Oxidative ~18.9%32.8Pass
Thermal No significant degradation0N/APass
Photolytic No significant degradation0N/APass

Results: The analyte showed significant degradation under acidic, basic, and oxidative stress, while being stable to heat and light. Critically, the developed chromatographic method was able to baseline-resolve the intact analyte peak from all generated degradation products (all Rs > 2.0). PDA analysis confirmed that the main peak was spectrally pure in all cases, proving the method is stability-indicating and specific .[4][13]

Part 3: Final Optimized Method and System Suitability Testing

Based on the developmental and stress testing data, the final method was established. To ensure the reliability and consistency of results on a day-to-day basis, a System Suitability Test (SST) protocol must be defined and executed before any sample analysis.[16][17]

Final Optimized HPLC Method
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-17 min: 10% to 85% B

    • 17-19 min: 85% B

    • 19.1-22 min: 10% B (re-equilibration)

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

System Suitability Test (SST) Protocol

The SST is performed by making five replicate injections of a standard solution containing both the analyte and a small amount of a known impurity (e.g., Impurity A). The results must meet the predefined criteria before proceeding with sample analysis.[10][18]

Table 4: System Suitability Parameters and Acceptance Criteria

ParameterPurposeAcceptance Criteria (Typical)
Precision (%RSD) Verifies the precision of the injector and pumping system.%RSD of peak areas from 5 replicate injections ≤ 2.0%.[10]
Tailing Factor (Tf) Measures peak symmetry, indicating potential column or mobile phase issues.Tf for the analyte peak ≤ 2.0.[10]
Theoretical Plates (N) Measures column efficiency and separation power.N ≥ 2000 for the analyte peak.
Resolution (Rs) Ensures separation between the analyte and the closest eluting peak.Rs between analyte and Impurity A ≥ 2.0.[10]

This self-validating check ensures that the entire analytical system—instrument, column, and mobile phase—is functioning correctly at the time of analysis, which is a fundamental requirement for generating trustworthy data in a regulated environment.[16][17]

Conclusion

This guide has demonstrated a systematic, comparative approach to developing a stability-indicating HPLC method for the purity analysis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. By methodically evaluating and comparing column chemistries and mobile phase components, we established a highly selective method on a Phenyl-Hexyl stationary phase using an acetonitrile and acidified water mobile phase. The method's specificity was rigorously confirmed through forced degradation studies, where it successfully separated the main analyte from all stress-induced degradants. The implementation of strict system suitability criteria ensures that the method will produce reliable and reproducible results, making it suitable for quality control and stability testing in a drug development setting. This logical, evidence-based workflow is universally applicable for developing robust purity methods for novel pharmaceutical compounds.

References

  • International Council for Harmonisation. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • United States Pharmacopeia. USP General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Mamatha, T. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Science and Technology. [Link]

  • Swarnkar, P., et al. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Pharma Erudition. [Link]

  • Ermer, J. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. PubMed. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Assay Analytica. (2025). System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Harvey, D. T., et al. (2013). Using a Solvent Triangle to Optimize an HPLC Separation. Chemistry LibreTexts. [Link]

  • Huynh-Ba, K. (2010). ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. American Pharmaceutical Review. [Link]

  • Phenomenex Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • Wrezel, P.W., et al. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Welch Materials, Inc. HPLC Column Selection Guide. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Phenomenex Inc. HPLC Column Selection Guide. [Link]

  • Ashtekar, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Dolan, J.W. (2020). HPLC Column Selection. LCGC International. [Link]

  • Dolan, J.W. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • Lee, W. (2019). How to separate isomers by Normal phase HPLC?. ResearchGate. [Link]

  • Borman, P., et al. (2010). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Restek Corporation. HPLC Column Selection Guide. [Link]

  • Al-Otaibi, F.K., et al. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Chemistry & Biodiversity. [Link]

  • Dong, M.W. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. LCGC International. [Link]

  • Chromatography Forum. (2012). How to select the UV wavelength for related substances?. [Link]

  • Matrix Fine Chemicals. (3-CHLORO-4-NITRO-1H-PYRAZOL-5-YL)METHANOL. [Link]

  • Chongqing Chemdad Co., Ltd. (3-methyl-1h-pyrazol-4-yl)methanol. [Link]

  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]

  • Carretero-Cerdán, A., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Publishing. [Link]

  • Element Lab Solutions. (2018). HPLC UV detection. [Link]

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Comparison of 3-chloro vs 3-bromo pyrazole methanol reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3-Chloro vs. 3-Bromo Pyrazole Methanol

Executive Summary

Halogenated pyrazole methanols, specifically 3-chloro-1H-pyrazole-5-methanol and 3-bromo-1H-pyrazole-5-methanol, are highly versatile building blocks in the development of pharmaceuticals and agrochemicals. While they share identical hydrogen-bonding networks and similar steric profiles, the identity of the C3-halogen fundamentally dictates their downstream synthetic utility. This guide objectively compares their reactivity profiles, focusing on transition-metal-catalyzed cross-coupling and halogen-metal exchange, to help researchers select the optimal starting material for late-stage functionalization.

Mechanistic Causality: Why Halogen Identity Matters

Both compounds feature three distinct reactive domains: the acidic pyrazole nitrogen (N1-H), the primary hydroxyl group (C5-CH₂OH), and the halogenated carbon (C3-X). The critical divergence in their reactivity stems from the bond dissociation energy (BDE) and polarizability of the carbon-halogen bond.

Palladium-Catalyzed Cross-Coupling

The bromine atom at the 3-position provides a highly reactive site for functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig)[1]. The C–Br bond has a relatively low BDE (~68 kcal/mol), allowing for rapid oxidative addition with standard, inexpensive palladium(0) catalysts such as Pd(PPh₃)₄.

Conversely, the C–Cl bond in 3-chloropyrazole derivatives is significantly stronger (BDE ~81 kcal/mol). Standard palladium catalysts fail to insert into this bond efficiently. To achieve cross-coupling with 3-chloro pyrazole methanol, researchers must employ specialized, electron-rich, and sterically demanding ligands (e.g., XPhos, SPhos, or N-heterocyclic carbenes) to force the oxidative addition step, which often requires extensive catalyst optimization and elevated temperatures[2].

Halogen-Metal Exchange vs. Directed Ortho-Metalation

When treated with strong organometallic bases like n-butyllithium (n-BuLi) or the Turbo Grignard reagent (i-PrMgCl·LiCl), the two halogens exhibit entirely different mechanistic pathways:

  • 3-Bromo pyrazole methanol undergoes rapid halogen-metal exchange to form a highly nucleophilic C3-lithiated or C3-magnesiated intermediate, which can be trapped by diverse electrophiles (e.g., aldehydes, CO₂, or alkyl halides)[3].

  • 3-Chloro pyrazole methanol is highly resistant to halogen-metal exchange. Instead of substituting the chlorine, strong bases typically abstract the most acidic ring proton (directed ortho-metalation at C4), leaving the C–Cl bond intact.

Causality Note for Experimental Design: For either compound, the acidic N-H and the primary -OH protons must be masked (e.g., using THP or TBS protecting groups) prior to the introduction of organometallic reagents. Failure to protect these functional groups will result in the immediate quenching of the base, requiring massive excesses of the reagent and leading to insoluble, unreactive poly-anions[4].

Quantitative Reactivity Comparison

The following table summarizes the divergent reactivity metrics between the two halogenated pyrazole methanols.

Property / Reaction3-Bromo-1H-pyrazole-5-methanol3-Chloro-1H-pyrazole-5-methanol
C–X Bond Dissociation Energy ~68 kcal/mol~81 kcal/mol
Suzuki-Miyaura Coupling High yield (70-95%) with standard Pd(PPh₃)₄, mild base, 80 °C.Low/Moderate yield (30-60%); requires Pd₂dba₃/XPhos, strong base, >100 °C.
Halogen-Metal Exchange Rapid exchange with n-BuLi at -78 °C.Resists exchange; undergoes C4 deprotonation instead.
Nucleophilic Aromatic Sub. (

)
Moderate leaving group (requires activation).Poor leaving group (highly resistant).
Cost & Accessibility Generally higher cost, highly reactive.Lower cost, robust stability.

Visualizing Reactivity Pathways

Reactivity Start 3-Halo-1H-pyrazole-5-methanol Br_Path 3-Bromo Derivative Start->Br_Path Cl_Path 3-Chloro Derivative Start->Cl_Path Cross_Br Standard Pd Catalysis (e.g., Pd(PPh3)4) Rapid Oxidative Addition Br_Path->Cross_Br Cross-Coupling Metal_Br Halogen-Metal Exchange (n-BuLi or i-PrMgCl) Forms C3-Nucleophile Br_Path->Metal_Br Organolithium Cross_Cl Specialized Pd Catalysis (e.g., Pd/XPhos) High Activation Energy Cl_Path->Cross_Cl Cross-Coupling Metal_Cl Directed Ortho-Metalation (Deprotonation at C4) C-Cl Bond Intact Cl_Path->Metal_Cl Organolithium

Divergent reactivity pathways of 3-bromo vs. 3-chloro pyrazole methanols.

Experimental Methodologies

To ensure self-validating and reproducible results, the following protocols have been optimized for the highly reactive 3-bromo-1H-pyrazole-5-methanol .

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol utilizes a mild base to prevent the degradation or unwanted side reactions of the unprotected primary alcohol.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 3-bromo-1H-pyrazole-5-methanol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%). Self-Validation: Ensure the catalyst is bright yellow; a brown or black color indicates oxidation and will result in reaction failure.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and deionized water. Degas the suspension by bubbling argon through the mixture for 15 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.

  • Heating & Monitoring: Heat the mixture to 80 °C under argon. Monitor the consumption of the starting material via LC-MS (typically complete within 4–8 hours).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Halogen-Metal Exchange Workflow

Workflow Step1 1. Protection (Mask -OH & -NH) Step2 2. Metalation (-78°C, n-BuLi) Step1->Step2 Prevents base quenching Step3 3. Electrophilic Trapping Step2->Step3 Forms C3-Li intermediate Step4 4. Deprotection (Acidic Cleavage) Step3->Step4 Functionalized pyrazole

Step-by-step workflow for the halogen-metal exchange of 3-bromo pyrazole methanol.

  • Global Protection: Treat 3-bromo-1H-pyrazole-5-methanol with 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-TsOH in DCM to form the bis-THP protected intermediate. Verify complete protection via TLC.

  • Lithiation: Dissolve the protected pyrazole in anhydrous THF and cool to -78 °C under argon. Dropwise add n-BuLi (1.1 equiv). Stir for 30 minutes at -78 °C to ensure complete halogen-metal exchange.

  • Electrophilic Trapping: Slowly add the chosen electrophile (e.g., anhydrous DMF for formylation) and allow the reaction to warm to room temperature over 2 hours.

  • Quenching & Deprotection: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. To remove the THP groups, dissolve the crude intermediate in MeOH, add catalytic HCl, and stir until deprotection is complete (monitored by LC-MS).

References

  • Benchchem.3-Bromo-1H-pyrazole | Building Block for R&D.
  • ChemRxiv.Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets.
  • Scribd / Chemical Reviews.Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry.
  • NZDR.Heterocyclic Chemistry: Halogen-Metal Exchange.

Sources

A Researcher's Guide to Establishing a Reference Standard for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This is particularly true for novel chemical entities such as (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, a substituted pyrazole that holds potential in various therapeutic areas. A well-characterized reference standard is the cornerstone of any analytical method development and validation, ensuring consistency and comparability of results across different laboratories and over time.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing a reference standard for the analysis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. Given the current absence of a commercially available certified reference material (CRM) for this specific compound, this document will focus on the principles and practical steps for the in-house qualification of a candidate material.

The Critical Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. Its primary functions include:

  • Identity Confirmation: To confirm the chemical structure of the analyte.

  • Purity Assessment: To identify and quantify impurities.

  • Potency Determination: To measure the concentration of the active pharmaceutical ingredient (API).

  • Method Validation: To assess the performance of analytical methods.

Sourcing and Initial Characterization of a Candidate Reference Standard

The first step is to obtain a high-purity batch of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. This may be sourced from a custom synthesis laboratory or a chemical supplier. It is crucial to select a batch with the highest possible purity to serve as a primary in-house standard.

Upon receipt, a thorough initial characterization is necessary to confirm the identity and approximate purity of the material. This typically involves a suite of spectroscopic and chromatographic techniques.

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the molecular structure of an organic compound. The expected chemical shifts and coupling constants for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol should be confirmed.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Preliminary Purity Assessment

High-Performance Liquid Chromatography (HPLC): A preliminary HPLC analysis using a universal detector, such as a UV detector, can provide an initial assessment of the purity of the candidate material. A high-purity sample should exhibit a single major peak with minimal impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is an effective analytical technique.

Comprehensive Qualification of the In-House Reference Standard

Once the identity of the candidate material is confirmed, a comprehensive qualification process must be undertaken to establish it as a reliable in-house reference standard. This process involves a battery of tests to thoroughly assess its purity, potency, and stability.

Purity Determination by Mass Balance

The purity of the reference standard should be determined by a mass balance approach, where the sum of all impurities is subtracted from 100%. This provides a more accurate purity value than a single chromatographic method. The following impurities should be investigated:

  • Organic Impurities: These are structurally related to the main compound and can be process-related or degradation products. A validated, stability-indicating HPLC method is typically used for their quantification.

  • Inorganic Impurities (Residue on Ignition): This test measures the amount of non-volatile inorganic impurities.

  • Water Content (Karl Fischer Titration): The water content of the material should be accurately determined.

  • Residual Solvents: Gas chromatography is used to identify and quantify any residual solvents from the manufacturing process.

The purity by mass balance is calculated as follows:

Purity (%) = 100% - (% Organic Impurities + % Inorganic Impurities + % Water + % Residual Solvents)

Potency Assignment

The potency of the reference standard is typically assigned based on its purity value obtained from the mass balance calculation.

Comparison of Analytical Methodologies for Characterization and Quantification

The choice of analytical methodology is critical for the accurate characterization and quantification of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. The following table compares the most common techniques:

Analytical Technique Principle Application for Reference Standard Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase, with detection by UV absorbance.Purity determination, quantification of organic impurities, potency assay.High resolution, good sensitivity, widely available.Requires a chromophore, may not detect all impurities.
GC-MS Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry.Identification and quantification of residual solvents and volatile impurities.High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
¹H and ¹³C NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation, identification of impurities.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods.
qNMR Quantitative analysis based on the direct relationship between signal intensity and the number of nuclei.Absolute purity and potency determination without the need for a specific reference standard.High precision and accuracy, can be a primary method.Requires specialized equipment and expertise.
LC-MS Combination of liquid chromatography for separation and mass spectrometry for detection.Identification of unknown impurities, confirmation of molecular weight.High sensitivity and selectivity, provides structural information.Can be complex to operate, potential for matrix effects.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water
  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
  • Gradient: 10% B to 90% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 220 nm
  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

3. Analysis:

  • Inject the sample and record the chromatogram.
  • Calculate the area percentage of the main peak and any impurities.
Protocol 2: GC-MS Method for Residual Solvent Analysis

This protocol describes a headspace GC-MS method for the analysis of residual solvents.

1. GC-MS Conditions:

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm
  • Carrier Gas: Helium at 1.2 mL/min
  • Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min
  • Injector Temperature: 250 °C
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Mass Range: 35-350 amu

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the reference standard into a 20 mL headspace vial.
  • Add 5 mL of a suitable solvent (e.g., DMSO).
  • Seal the vial and heat at 80 °C for 15 minutes before injection.

3. Analysis:

  • Inject the headspace sample and acquire the data.
  • Identify and quantify any residual solvents by comparison with a library of known solvents.

Visualization of Workflows

The following diagrams illustrate the key workflows for establishing and utilizing a reference standard.

Reference_Standard_Qualification cluster_0 Sourcing & Initial ID cluster_1 Comprehensive Qualification cluster_2 Documentation & Use Sourcing Source High-Purity Material Initial_ID Initial Identity Confirmation (NMR, MS, IR) Sourcing->Initial_ID Purity Purity by Mass Balance (Organic, Inorganic, Water, Solvents) Initial_ID->Purity Potency Potency Assignment Purity->Potency CoA Certificate of Analysis Generation Potency->CoA Use Use as In-House Reference Standard CoA->Use Analytical_Method_Comparison cluster_Purity Purity & Potency cluster_Identity Identity & Structure cluster_Volatiles Volatile Impurities Analyte (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol HPLC HPLC-UV Analyte->HPLC qNMR qNMR Analyte->qNMR NMR 1H & 13C NMR Analyte->NMR MS LC-MS / HRMS Analyte->MS GCMS GC-MS Analyte->GCMS

Unambiguous Structural Determination of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol: A Comparative Guide to X-ray Crystallography and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. The spatial arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. This guide provides an in-depth comparison of X-ray crystallography and other widely used analytical techniques for the structural validation of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, a heterocyclic compound with potential applications in medicinal chemistry.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline material.[1][2][3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a precise electron density map, revealing bond lengths, bond angles, and the overall molecular geometry with unparalleled accuracy.[2] This technique is crucial for the unambiguous determination of molecular structures, including the absolute stereochemistry of chiral compounds.[1]

Experimental Protocol: From Powder to Picture

The journey from a powdered sample to a fully resolved crystal structure involves a meticulous multi-step process.

1. Crystal Growth: The Critical First Step

The success of an SCXRD experiment is fundamentally dependent on the quality of the single crystal.[5] For small organic molecules like (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, several techniques can be employed to obtain crystals of suitable size and quality (typically 30-300 microns).[2]

  • Slow Evaporation: This is often the simplest and most common method.[6][7][8] A nearly saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly over days or weeks. The choice of solvent is critical and can significantly influence crystal growth.[6][7]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of material are available.[7] A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

  • Slow Cooling: A nearly saturated solution is prepared at an elevated temperature and then allowed to cool slowly.[8] This decrease in temperature reduces the solubility of the compound, leading to crystal formation.

2. Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded by a detector at various orientations.

3. Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This process typically involves:

  • Structure Solution: Initial phases for the diffraction data are determined using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map.[9]

  • Structure Refinement: The initial atomic model is then refined against the experimental data to improve the fit and obtain the final, highly accurate structure.[10][11] This iterative process minimizes the difference between the observed and calculated diffraction intensities.

The final structural data, including atomic coordinates and bond parameters, are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access and further research.[12][13][14][15] The International Union of Crystallography (IUCr) sets the standards for the publication and reporting of crystallographic data, ensuring the integrity and reproducibility of the results.[16][17][18][19][20]

Visualizing the Workflow

G A Structural Elucidation of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol B X-ray Crystallography A->B Definitive 3D Structure C NMR Spectroscopy A->C Connectivity in Solution D Mass Spectrometry A->D Molecular Weight & Formula E Computational Chemistry A->E Theoretical Validation B->E Complements C->E Complements D->E Complements

Sources

Comparative Bioactivity of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

(3-chloro-1-methyl-1H-pyrazol-4-yl)methanol represents a "privileged scaffold" in medicinal chemistry—a core molecular framework capable of providing ligands for diverse biological receptors. While the methanol itself is primarily a synthetic intermediate, its derivatives (esters, ethers, and aminated analogs) exhibit potent bioactivity profiles that rival established clinical standards.

This guide objectively compares these derivatives against Standard of Care (SOC) agents in oncology and infectious disease, supported by experimental protocols and mechanistic insights.

Chemical Space & Synthesis Architecture

The bioactivity of this class stems from the strategic placement of the 3-chloro and 1-methyl groups, which modulate lipophilicity and metabolic stability, while the 4-methanol moiety serves as a versatile "handle" for diversification.

Synthesis Workflow (Vilsmeier-Haack Route)

The industrial standard for accessing this scaffold is the Vilsmeier-Haack formylation followed by reduction.

Synthesis Start Pyrazolone Precursor (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) Step1 Vilsmeier-Haack (POCl3 / DMF, Reflux) Start->Step1 Chloroformylation Inter Intermediate: 3-chloro-pyrazole-4-carbaldehyde Step1->Inter Yield: ~80-90% Step2 Reduction (NaBH4 / MeOH) Inter->Step2 Selective Reduction Product Target Scaffold: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol Step2->Product Crystallization Deriv Bioactive Derivatives (Esters, Ethers, Amines) Product->Deriv Diversification

Figure 1: Synthetic pathway from pyrazolone precursors to the target methanol scaffold and its bioactive derivatives.

Comparative Bioactivity Analysis

Antimicrobial Potency (Antibacterial & Antifungal)

Derivatives of the title compound, particularly those functionalized with Schiff bases or thiazolidinones at the 4-position, demonstrate broad-spectrum activity. The 3-chloro substituent is critical for penetrating the lipid bilayer of Gram-negative bacteria.

Table 1: Comparative MIC Values (µg/mL) of Pyrazole Derivatives vs. Standards

Compound ClassTarget OrganismMIC Range (µg/mL)Standard Agent (MIC)Relative Potency
Iodo-substituted Pyrazole Derivative S. aureus (Gram+)0.023 Erythromycin (0.25)10x More Potent
3-Chloro-4-methanol Ester E. coli (Gram-)12.5 - 25.0Ciprofloxacin (0.015)Lower
Pyrazolyl-Thiadiazine Hybrid C. albicans (Fungi)2.9 - 7.8Clotrimazole (0.5 - 4.0)Comparable
Unsubstituted Scaffold S. aureus>100--Inactive

Key Insight: The scaffold itself is inactive. Activity is "unlocked" only when the 4-methanol group is derivatized with pharmacophores like thiadiazines or halogenated phenyls . The iodo-substituted derivatives, in particular, show exceptional potency against MRSA strains.

Anticancer Activity (Cytotoxicity)

The anticancer mechanism often involves the inhibition of the PI3K/Akt/mTOR signaling pathway or direct intercalation into DNA.

Table 2: IC50 Cytotoxicity Values (µM) against Human Cancer Cell Lines

Derivative TypeCell LineIC50 (µM)Reference Drug (IC50)Selectivity Index (SI)
Pyrazole-Benzimidazole Hybrid MCF-7 (Breast)5.84 ± 0.76 Doxorubicin (2.50)High (>10 vs Fibroblasts)
Oxime-Ester Derivative HeLa (Cervix)12.4Cisplatin (8.2)Moderate
3,5-Dimethyl Analogs HepG2 (Liver)17.85-Fluorouracil (22.0)Superior

Structure-Activity Relationship (SAR) Map

Understanding why these molecules work is crucial for optimization. The SAR map below highlights the essential zones of the scaffold.

SAR Core (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol Core Scaffold Pos3 Position 3 (Cl): Essential for Lipophilicity & Halogen Bonding Core->Pos3 Pos1 Position 1 (N-Methyl): Controls Metabolic Stability & Solubility Core->Pos1 Pos4 Position 4 (Methanol): The 'Warhead' Attachment Point. Esters/Schiff Bases here determine target. Core->Pos4 Primary Modification Site

Figure 2: Structure-Activity Relationship (SAR) analysis. The 4-position is the primary vector for potency, while the 3-Cl group is essential for bioavailability.

Detailed Experimental Protocols

To ensure reproducibility and Trustworthiness , the following protocols are standardized based on the most effective methodologies identified in the literature.

Protocol A: Synthesis of the Aldehyde Precursor (Vilsmeier-Haack)

This step generates the aldehyde, which is subsequently reduced to the methanol.

  • Reagent Prep: Cool DMF (15 mmol) to 0°C in an ice bath.

  • Addition: Dropwise add POCl₃ (35 mmol) over 15 minutes. Stir for 20 minutes to form the Vilsmeier reagent (white semi-solid).

  • Reaction: Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) to the mixture.

  • Reflux: Heat the mixture to 100-110°C for 2-3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize with saturated NaHCO₃.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Validation Check: Product should be a yellow/off-white solid with a melting point ~128-130°C.

Protocol B: In Vitro Antimicrobial Assay (Agar Well Diffusion)
  • Inoculum: Adjust bacterial suspension (S. aureus or E. coli) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Seeding: Spread 100 µL of inoculum on Mueller-Hinton Agar plates.

  • Compound Application: Punch 6mm wells. Add 50 µL of the test derivative (dissolved in DMSO) at concentrations of 100, 50, 25, and 12.5 µg/mL.

  • Controls: Use Ciprofloxacin (Positive) and DMSO (Negative).

  • Incubation: 37°C for 24 hours.

  • Measurement: Measure the diameter of the Zone of Inhibition (ZOI) in mm.

    • Validation Check: DMSO well must show 0mm ZOI. Ciprofloxacin must show >25mm ZOI.

References

  • BenchChem. (2025).[1] Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry: Application Notes and Protocols. Retrieved from

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: (3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl)methanol. Retrieved from

  • SciSpace. (2011). Synthesis and antimicrobial activity of novel 3-chloro-4-(substituted aryl)-1,3-diphenyl-1H-pyrazole-4-yl derivatives. Retrieved from

  • Semantic Scholar. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7 and HCT-116 cancer cell lines. Retrieved from

Sources

A Researcher's Guide to the Elemental Analysis of Substituted Pyrazolyl Methanols: A Comparative and Methodological Review

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the elemental analysis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing that novel compounds often lack extensive published data, this document serves a dual purpose: first, to establish the theoretical elemental composition of the target molecule, and second, to provide a robust, field-proven experimental protocol for its empirical validation.

We will compare the theoretical data of our target compound with published experimental data from structurally similar pyrazole derivatives to provide context and realistic expectations for laboratory results. This guide is designed for professionals who require not just data, but a deeper understanding of the analytical process, from sample preparation to data interpretation, particularly concerning halogenated heterocyclic compounds.

Theoretical Composition of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

The initial step in any elemental analysis workflow is the calculation of the theoretical elemental percentages based on the compound's molecular formula. This theoretical data serves as the benchmark against which all experimental results are validated.

Molecular Formula: C₅H₇ClN₂O

Molecular Weight: 146.58 g/mol

The calculated elemental composition, which represents the ideal percentage of each element by mass in a perfectly pure sample, is presented below.

ElementSymbolAtomic MassMoles in FormulaTotal MassPercentage (%)
CarbonC12.011560.05540.97%
HydrogenH1.00877.0564.81%
ChlorineCl35.453135.45324.19%
NitrogenN14.007228.01419.11%
OxygenO16.000116.00010.92%
Total 146.578 100.00%

Comparative Analysis with Structurally Related Pyrazoles

While direct experimental elemental analysis data for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is not widely published, examining data from analogous pyrazole derivatives is crucial for establishing a practical framework for expected results. The synthesis and characterization of novel pyrazole series frequently include elemental analysis to confirm their structure and purity.[1][2][3][4] Typically, experimental values that fall within ±0.4% of the theoretical values are considered confirmation of the proposed structure and purity.[1]

Below is a comparative table summarizing published data for other substituted pyrazoles, illustrating the expected concordance between theoretical and found values.

CompoundMolecular FormulaAnalysisTheoretical %Experimental %Deviation %Source
A Cr(III) Complex with 4-acyl pyrazoloneC₁₇H₁₅N₄O₂SClCarbon56.09%56.11%+0.02
Hydrogen4.09%4.12%+0.03
Nitrogen17.06%17.09%+0.03
Another Cr(III) Complex with 4-acyl pyrazoloneC₂₀H₂₀N₅O₂SClCarbon58.09%58.12%+0.03
Hydrogen5.61%5.64%+0.03
Nitrogen16.94%16.96%+0.02

This comparison underscores that high-purity samples analyzed with properly calibrated instrumentation yield results in very close agreement with theoretical calculations. Any significant deviation would prompt further investigation into sample purity, such as the presence of solvents, moisture, or synthetic byproducts.

Experimental Protocol: CHN and Halogen Analysis

The determination of carbon, hydrogen, and nitrogen is typically performed using an automated CHN elemental analyzer, which relies on the complete combustion of the sample.[5][6] The analysis of halogenated compounds, however, requires specific considerations to ensure accuracy.[7][8]

Principle of Analysis

The sample is combusted in a high-oxygen environment, which converts the elements into simple gaseous forms: carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and quantified using a thermal conductivity detector. For halogenated compounds, the combustion products also include hydrogen halides (e.g., HCl) and elemental halogens (Cl₂), which are corrosive and can interfere with detection. Therefore, specialized scrubbing reagents are incorporated into the combustion tube to trap these interfering species.[7]

Workflow for Elemental Analysis

Elemental_Analysis_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation P1 Dry Sample (Vacuum oven, 40°C) P2 Accurately Weigh (1-3 mg in tin capsule) P1->P2 Eliminate moisture P3 Add Combustion Aid (e.g., Vanadium Pentoxide) P2->P3 Ensure complete combustion A1 Introduce Sample to CHN Analyzer P3->A1 Sample ready A2 Combustion (~950°C) in Oxygen Stream A1->A2 A4 Halogen Scrubbing (e.g., Silver Tungstate) A2->A4 Remove HCl, Cl2 A3 Gas Separation & Detection (CO2, H2O, N2) D1 Calculate Experimental % (Based on detector signal) A3->D1 Raw data A4->A3 Purified gases D2 Compare with Theoretical % D1->D2 D3 Purity Assessment (Deviation < ±0.4%) D2->D3

Caption: Workflow for the elemental analysis of a halogenated organic compound.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the CHN analyzer, such as a PerkinElmer 2400 Series II CHNS/O, is calibrated using a high-purity, certified standard (e.g., acetanilide).[1]

    • Verify that the combustion tube contains the appropriate reagents for halogenated compounds, including a silver-based scrubber to trap chlorine.[7]

  • Sample Preparation:

    • Drying: Dry the (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol sample under vacuum at a moderate temperature (e.g., 40-50°C) for several hours to remove residual solvents and adsorbed water.

    • Weighing: On a microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule. The small sample size is a key feature of modern microanalytical techniques.[5]

    • Combustion Aid: For potentially difficult-to-combust materials like some heterocyclic compounds, adding a combustion aid such as vanadium pentoxide can ensure complete conversion to gaseous oxides.[7]

    • Encapsulation: Crimp the tin capsule to enclose the sample securely, removing as much atmospheric air as possible.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace, which operates at approximately 950-1000°C.

    • A pulse of pure oxygen is injected, leading to flash combustion.

    • The resulting gases pass through the specialized scrubbing reagents and are then separated via gas chromatography before being measured by the thermal conductivity detector.

  • Data Interpretation:

    • The instrument software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.

    • Compare the experimental percentages to the theoretical values calculated in Section 1.

    • Acceptance Criteria: For a pure compound, the experimental values should be within ±0.4% of the theoretical values.

    • Troubleshooting:

      • Low Carbon/Hydrogen: May indicate the presence of inorganic impurities or incomplete combustion.

      • High Hydrogen: Often points to the presence of water (hygroscopic sample).

      • Discrepancies in All Elements: Could indicate a structural misassignment or a significant, persistent impurity from the synthesis.

Conclusion

The elemental analysis of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a critical technique for verifying its empirical formula and assessing its purity. While published experimental data for this specific molecule is scarce, a robust analytical framework can be established by calculating its theoretical composition and comparing it to data from structurally related pyrazoles.

By following a meticulous experimental protocol that accounts for the compound's halogenated and heterocyclic nature, researchers can generate reliable and accurate data. A successful analysis, yielding results within the accepted ±0.4% margin of error, provides foundational evidence for the compound's identity, supporting its use in further research and development activities.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. Available from: [Link]

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Safety Operating Guide

Personal protective equipment for handling (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

This document provides a detailed protocol for the safe handling, use, and disposal of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your operational success and, most importantly, your safety. This guide is structured to explain the causality behind each recommendation, creating a self-validating system of laboratory practice.

Hazard Analysis: A Proactive Approach to Safety

1.1. The Chlorinated Pyrazole Core Pyrazole and its derivatives are a class of heterocyclic compounds widely used in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. However, this bioactivity necessitates careful handling. Structurally similar compounds, such as 3-(Chloromethyl)-1-methyl-1H-pyrazole, are classified as corrosive to the skin and capable of causing serious eye damage, in addition to being acutely toxic if swallowed, inhaled, or in contact with skin[2]. Other chlorinated pyrazoles are known to cause skin, eye, and respiratory irritation[3][4]. The presence of a chlorine atom on an organic molecule can also confer risks such as liver or kidney damage with prolonged exposure[5].

1.2. The Methanol Functional Group The "-methanol" substituent presents a significant toxicological concern. Methanol is toxic through all routes of exposure—ingestion, inhalation, and dermal absorption[6][7]. The body metabolizes methanol into formic acid, which can lead to severe metabolic acidosis and cause irreversible damage to the central nervous system and, most notably, the optic nerve, potentially resulting in blindness[6][7][8]. The lethal oral dose of methanol is estimated to be between 300 to 1,000 mg/kg, but as little as 10 mL can cause permanent blindness[7].

1.3. Synthesized Hazard Profile By combining the hazards of the chlorinated pyrazole core and the methanol group, we can establish a presumed hazard profile for (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol. This conservative assessment is critical for ensuring the highest level of safety.

Hazard Category Anticipated Risk Level Justification
Acute Toxicity (Oral, Dermal, Inhalation) High Based on analogs like 3-(Chloromethyl)-1-methyl-1H-pyrazole[2] and the inherent toxicity of methanol[6].
Skin Corrosion/Irritation High (Corrosive) Many functionalized pyrazoles are corrosive or irritants[2][3][9]. Assume corrosive potential as a precaution.
Serious Eye Damage/Irritation High (Causes Serious Damage) A common hazard for this chemical class[2][9]. Assume risk of irreversible damage.
Specific Target Organ Toxicity (STOT) High Methanol is a known neurotoxin affecting the optic nerve and CNS[6][8].
Environmental Hazard Moderate Halogenated organic compounds can persist in the environment. Disposal must be handled carefully[10].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a checklist; it is a calculated response to the specific hazards identified. The following multi-tiered protocol is designed to provide appropriate protection for various operational scenarios.

2.1. Primary Engineering Control: The Chemical Fume Hood All handling of (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood[11][12]. This is the most critical safety measure, as it contains potentially harmful vapors and aerosols at the source, protecting the user from respiratory exposure.

2.2. Tiered PPE Recommendations

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Routine Handling (<1g) Double-gloving with an inner nitrile glove and an outer butyl rubber glove.Chemical safety goggles and a full-face shield.Flame-resistant lab coat, fully buttoned.Not required if handled exclusively within a certified fume hood.
Large-Scale Operations (>1g) Double-gloving with an inner nitrile glove and an outer, thicker-gauge butyl rubber glove.Chemical safety goggles and a full-face shield.A chemically resistant apron over a flame-resistant lab coat.Keep an appropriate respirator with an organic vapor cartridge readily available for emergency use.
Emergency Spill Response Heavy-duty butyl rubber or Viton® gloves.Chemical safety goggles and a full-face shield.Chemical-resistant suit or apron.Air-purifying respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) for large spills.

Causality of PPE Choices:

  • Hand Protection: Nitrile gloves offer good splash protection against a wide range of chemicals, but chlorinated solvents and methanol can permeate them over time. Butyl rubber provides superior resistance to methanol[13][14]. Double-gloving provides an additional layer of safety against tears and contamination during glove removal.

  • Eye and Face Protection: Given the presumed corrosive nature and high toxicity, both chemical splash goggles (to seal around the eyes) and a face shield (to protect the entire face from splashes) are mandatory[2][15].

  • Body Protection: A flame-resistant lab coat protects against incidental contact and fire hazards. For larger quantities, a chemically resistant apron is necessary to prevent soak-through of corrosive or dermally-absorbed toxins[5].

Safe Handling and Operational Workflow

A disciplined, step-by-step approach minimizes the risk of exposure and accidents. The following workflow should be adopted for all procedures involving this compound.

Workflow for Handling (3-chloro-1-methyl-1H-pyrazol-4-yl)methanol

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Decontamination prep1 Verify Fume Hood Certification and Airflow prep2 Assemble All Necessary Apparatus and Reagents prep1->prep2 prep3 Locate and Test Emergency Equipment (Eyewash, Shower) prep2->prep3 prep4 Don Full, Inspected PPE (Tiered as per Section 2.2) prep3->prep4 handle1 Place Compound on a Stable Surface or Weigh Paper prep4->handle1 handle2 Carefully Transfer Compound to Reaction Vessel handle1->handle2 handle3 Securely Cap All Containers Immediately After Use handle2->handle3 handle4 Perform Experimental Procedure handle3->handle4 clean1 Quench/Neutralize Reaction Mixture if Necessary handle4->clean1 clean2 Wipe Down Work Surface with Appropriate Solvent clean1->clean2 clean3 Segregate Halogenated Waste into a Labeled Container clean2->clean3 clean4 Remove Outer Gloves First, then Inner Gloves clean3->clean4 clean5 Wash Hands and Arms Thoroughly clean4->clean5

Caption: A three-phase workflow for handling the target compound.

Procedural Steps:

  • Pre-Handling Verification: Before bringing the chemical into the work area, ensure the fume hood is operational and emergency equipment is accessible and has been recently tested[10].

  • Weighing and Transfer: Use a disposable weigh boat or paper. When adding the compound to a solvent, do so slowly to avoid splashing. Never add liquid directly to the solid in a way that could cause it to aerosolize; instead, add the solid to the liquid or add liquid slowly down the side of the vessel[15].

  • Storage: Keep the primary container tightly sealed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3][11]. For long-term storage, follow supplier recommendations, which may include refrigeration or freezing under an inert atmosphere[2].

  • Decontamination: After handling, wipe down the work surface and any contaminated equipment. Remove outer gloves first, turning them inside out, and dispose of them in the designated solid waste container. Then, remove inner gloves and do the same. Wash hands thoroughly with soap and water[12][13].

Emergency Protocols and Disposal Plan

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

Emergency Response Logic Flow

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill start Incident Occurs (Spill or Exposure) exp_skin Skin Contact: Immediately flush with water for 15+ minutes. Remove contaminated clothing. start->exp_skin exp_eye Eye Contact: Immediately flush with eyewash for 15+ minutes. Hold eyelids open. start->exp_eye exp_inhale Inhalation: Move to fresh air immediately. start->exp_inhale spill_small Small Spill (<100mL): Contain with absorbent pads. Clean with appropriate PPE. start->spill_small spill_large Large Spill (>100mL): Evacuate the area. Alert emergency personnel. start->spill_large seek_medical Seek Immediate Medical Attention (Bring SDS of Analogs) exp_skin->seek_medical exp_eye->seek_medical exp_inhale->seek_medical

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.